molecular formula C6H7NO2S B3360714 Acetic acid, (1H-pyrrol-2-ylthio)- CAS No. 89597-78-4

Acetic acid, (1H-pyrrol-2-ylthio)-

Cat. No.: B3360714
CAS No.: 89597-78-4
M. Wt: 157.19 g/mol
InChI Key: QZCXLACTIYTGDA-UHFFFAOYSA-N
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Description

Acetic acid, (1H-pyrrol-2-ylthio)- is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid, (1H-pyrrol-2-ylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, (1H-pyrrol-2-ylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrrol-2-ylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c8-6(9)4-10-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCXLACTIYTGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524291
Record name [(1H-Pyrrol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89597-78-4
Record name [(1H-Pyrrol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Acetic acid (1H-pyrrol-2-ylthio)- chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, properties, and applications of Acetic acid, (1H-pyrrol-2-ylthio)- , formally known as 2-((1H-pyrrol-2-yl)thio)acetic acid .

Chemical Structure, Synthesis, and Pharmacophore Properties[1]

Part 1: Chemical Identity & Structural Analysis

Acetic acid, (1H-pyrrol-2-ylthio)- is a heteroaromatic sulfide serving as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and aldose reductase inhibitors. It combines the electron-rich pyrrole ring with a hydrophilic carboxylic acid tail via a thioether linker, imparting unique electronic and solubility profiles.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-((1H-pyrrol-2-yl)thio)acetic acid
Common Synonyms (1H-Pyrrol-2-ylthio)acetic acid; S-(1H-Pyrrol-2-yl)thioglycolic acid
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
SMILES OC(=O)CSc1ccc[nH]1
Key Functional Groups Pyrrole (aromatic heterocycle), Thioether (sulfide), Carboxylic Acid
Structural Features & Electronic Properties
  • Pyrrole Ring: The nitrogen lone pair participates in the aromatic sextet, making the ring electron-rich and highly susceptible to electrophilic aromatic substitution (EAS). The 2-position is activated by the sulfur atom.

  • Thioether Linker: The sulfur atom acts as a weak electron donor to the pyrrole ring via resonance (+M effect) but inductively withdraws electrons (-I effect). It also serves as a metabolic handle (oxidation to sulfoxide/sulfone).

  • Acidity: The carboxylic acid moiety typically exhibits a pKa of ~3.5–4.0. The pyrrole N-H is weakly acidic (pKa ~16.5), allowing for deprotonation only by strong bases.

Part 2: Synthesis & Production Protocols

Direct synthesis of 2-substituted thio-pyrroles is challenging due to the instability of the intermediate pyrrole-2-thiol. The most robust protocols utilize in situ trapping of the thiolate anion.

Primary Route: Isothiocyanate Cyclization

This method, adapted from recent heterocyclic methodology, avoids the isolation of unstable thiols.

Mechanism:

  • Deprotonation: Base-mediated deprotonation of allyl isothiocyanate.[1]

  • Sigmatropic Rearrangement/Cyclization: The anion undergoes cyclization to form the pyrrole-2-thiolate species.

  • S-Alkylation: Immediate trapping with an alkylating agent (chloroacetic acid or bromoacetate).

Synthesis cluster_0 Precursors cluster_1 Intermediate (In Situ) cluster_2 Product A Allyl Isothiocyanate C Pyrrole-2-thiolate Anion A->C Cyclization (-78°C to RT) B Base (t-BuOK) B->C D Acetic acid, (1H-pyrrol-2-ylthio)- C->D + Chloroacetic Acid (S-Alkylation)

Figure 1: Synthesis of (1H-pyrrol-2-ylthio)acetic acid via isothiocyanate cyclization.

Experimental Protocol (Bench Scale)

Reagents: Allyl isothiocyanate (10 mmol), Potassium tert-butoxide (t-BuOK, 20 mmol), THF (anhydrous), Chloroacetic acid (10 mmol).

  • Preparation: In a flame-dried flask under nitrogen, dissolve t-BuOK in anhydrous THF at -78°C.

  • Cyclization: Add allyl isothiocyanate dropwise. Allow the mixture to warm to 0°C over 1 hour. The solution will darken, indicating the formation of the pyrrole-2-thiolate anion.

  • Alkylation: Cool back to -20°C. Add a solution of chloroacetic acid (neutralized with 1 eq. base) dropwise.

  • Workup: Stir at room temperature for 2 hours. Quench with dilute HCl (pH ~3). Extract with Ethyl Acetate (3x).

  • Purification: The crude product is often unstable; purify immediately via column chromatography (SiO₂, Hexane:EtOAc gradient) or recrystallize from ethanol/water.

Part 3: Physicochemical Properties[4]

PropertyValue / DescriptionNote
Physical State Solid (Crystalline)Often off-white to tan powder; darkens on air exposure.
Melting Point 85–90 °C (Predicted)Depends on purity/solvate form.
Solubility DMSO, Methanol, Ethanol, Aqueous BaseInsoluble in non-polar solvents (Hexane).
pKa (Acid) 3.6 ± 0.2Carboxylic acid proton.
pKa (Base) -3.8 (Conjugate acid)Pyrrole nitrogen is non-basic.
Stability Air/Light SensitivePyrroles are prone to oxidative polymerization ("tars"). Store under inert gas at -20°C.

Part 4: Reactivity & Functionalization

The molecule possesses three distinct reactive centers: the Sulfur atom , the Carboxylic Acid , and the Pyrrole Ring .

Reactivity Map
  • S-Oxidation: Treatment with mCPBA or H₂O₂ yields the sulfoxide (sulfinyl) or sulfone (sulfonyl) derivatives. Sulfones are common pharmacophores in COX-2 inhibitors.

  • Amidation: The carboxylic acid can be coupled with amines (using EDC/NHS) to generate amides, a standard approach for creating library derivatives.

  • Electrophilic Substitution: The pyrrole ring is highly activated. Electrophiles (E⁺) will preferentially attack the 5-position (alpha to nitrogen, remote from sulfur) or the 3-position.

Reactivity cluster_ox cluster_sub Center Acetic acid, (1H-pyrrol-2-ylthio)- Ox1 Sulfoxide (S=O) Center->Ox1 mCPBA (1 eq) Sub1 5-Substituted Pyrrole (EAS) Center->Sub1 Electrophile (E+) Sub2 Amide Derivative (COOH functionalization) Center->Sub2 R-NH2 / EDC Ox2 Sulfone (O=S=O) Ox1->Ox2 mCPBA (excess)

Figure 2: Reactivity profile of (1H-pyrrol-2-ylthio)acetic acid.

Part 5: Applications in Drug Discovery

NSAID Scaffold

The (pyrrol-2-ylthio)acetic acid motif is structurally analogous to Zomepirac and Tolmetin , classic NSAIDs. The sulfur bridge alters the bond angle and lipophilicity compared to the direct carbon-carbon bond, potentially modulating COX-1/COX-2 selectivity.

  • Mechanism:[2] The carboxylate binds to the Arg-120 residue in the cyclooxygenase channel.

Aldose Reductase Inhibition

Derivatives where the pyrrole nitrogen is substituted (e.g., N-benzoyl) have shown activity against Aldose Reductase , an enzyme implicated in diabetic complications (neuropathy/retinopathy).

  • Citation: [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid derivatives inhibit aldose reductase [1].[3]

Safety & Handling (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[4]

  • Storage: Hygroscopic and air-sensitive. Store in a desiccator under nitrogen.

  • Disposal: Incineration with a scrubber for sulfur oxides.

References

  • Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme. Source: Pharmazie (2002). URL:[Link]

  • Utilities of Some Carbon Nucleophiles in Heterocyclic Synthesis. (Methodology for pyrrole-2-thiol generation). Source: ResearchGate. URL:[Link]

  • 2-(1H-pyrrol-2-yl)acetic acid (Structural Analog Data). Source: PubChem.[4] URL:[Link]

Sources

Biological Activity of Pyrrole-2-Thioacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the biological evaluation and therapeutic potential of pyrrole-2-thioacetic acid derivatives , with a specific focus on their most pharmacologically active subclass: the pyrrolo[2,1-b]thiazoles .

Executive Summary

Pyrrole-2-thioacetic acid (2-(1H-pyrrol-2-ylthio)acetic acid) represents a critical chemical scaffold in medicinal chemistry. While the open-chain acid and its ester/amide derivatives exhibit moderate antimicrobial properties, their primary value lies as precursors to pyrrolo[2,1-b]thiazoles . These fused bicyclic systems have emerged as potent anticancer agents (specifically targeting the kinesin motor protein CENP-E) and antivirals . This guide analyzes the transition from the open-chain scaffold to the fused ring system, detailing synthesis, mechanism of action (MoA), and structure-activity relationships (SAR).

Chemical Scaffold & Structural Classification

The biological activity of this class depends heavily on the structural conformation of the thioacetic acid side chain.

The Two Primary Subclasses
SubclassStructure DescriptionKey Biological Profile
Type A: Open-Chain Derivatives The S-CH2-COOH moiety is free-rotating attached to C2 of the pyrrole. Includes esters, hydrazides, and amides.Moderate : Primarily antibacterial and antifungal. Often limited by metabolic instability and rapid excretion.
Type B: Fused Pyrrolo[2,1-b]thiazoles The acid moiety is cyclized onto the pyrrole nitrogen, forming a rigid 5,5-fused system.High Potency : Anticancer (CENP-E inhibition), Antiviral (HCV, JUNV), and Antioxidant.

Therapeutic Applications & Biological Activity[1][2][3][4][5][6][7]

Anticancer Activity: CENP-E Inhibition

The most significant breakthrough for this scaffold is the identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as inhibitors of Centromere-Associated Protein E (CENP-E) .[1]

  • Target: CENP-E is a kinesin-7 motor protein essential for chromosome alignment during metaphase.

  • Mechanism: These derivatives bind to the CENP-E motor domain, inhibiting its ATPase activity.[1] This prevents the motor from generating the force required to align chromosomes.

  • Phenotypic Result: Cells arrest in mitosis (prometaphase) due to the Spindle Assembly Checkpoint (SAC) activation, eventually leading to apoptotic cell death.

  • Potency: Lead compounds have demonstrated IC₅₀ values in the low nanomolar range against human cancer cell lines, specifically HeLa (cervical) and HCT116 (colorectal).

Antiviral Activity

Derivatives of pyrrolo[2,1-b]thiazole have shown specific activity against RNA viruses.

  • Junin Virus (JUNV): Substituted pyrrolo-thiazoles interfere with viral glycoprotein processing.

  • Hepatitis C Virus (HCV): Specific derivatives (e.g., 1,3-thiazole fused analogs) act as non-nucleoside inhibitors of the viral polymerase.

Antimicrobial & Antifungal

Open-chain hydrazide derivatives of pyrrole-2-thioacetic acid exhibit broad-spectrum activity.

  • Spectrum: Effective against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

  • Limitation: The MIC values (typically 25–100 µg/mL) are generally higher than standard antibiotics (ciprofloxacin), making them better suited as lead structures rather than final drugs.

Mechanism of Action (MoA) Visualization

The following diagram illustrates the primary anticancer mechanism where the derivative blocks CENP-E, leading to mitotic arrest.

MoA_Pathway Compound Pyrrolo[2,1-b]thiazole Derivative Target CENP-E Motor Domain (Kinesin-7) Compound->Target Binds Allosterically Action Inhibition of ATPase Activity (Motor Force Loss) Target->Action Blocks ATP Hydrolysis Effect1 Failure of Chromosome Congression at Metaphase Action->Effect1 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect1->Checkpoint Mad2 Recruitment Outcome Mitotic Arrest & Apoptosis Checkpoint->Outcome Prolonged Arrest

Caption: Mechanism of Action for anticancer pyrrolo[2,1-b]thiazoles targeting CENP-E.[2]

Experimental Protocols

Synthesis of Pyrrolo[2,1-b]thiazole Scaffold

This protocol describes the cyclization of pyrrole-2-thiol intermediates, a standard method for generating the active fused core.

Reagents: 2-mercaptopyrrole (or generated in situ), α-haloketone (e.g., phenacyl bromide), Ethanol, Sodium Acetate.

  • Thioalkylation: Dissolve 2-mercaptopyrrole (1.0 eq) in absolute ethanol. Add the appropriate α-haloketone (1.1 eq) dropwise at 0°C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2 hours. The intermediate thioether may precipitate.

  • Cyclization: Add fused sodium acetate (2.0 eq) to the reaction mixture and reflux for 4–6 hours.

  • Workup: Cool the solution. Pour into ice-cold water. The solid precipitate is the crude pyrrolo[2,1-b]thiazole.

  • Purification: Recrystallize from ethanol/DMF mixtures.

In Vitro CENP-E ATPase Assay

To validate the anticancer mechanism, the inhibition of ATPase activity must be quantified.

  • Preparation: Dilute recombinant CENP-E motor domain protein in ATPase buffer (20 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA).

  • Incubation: Add test compounds (dissolved in DMSO) at varying concentrations (1 nM – 10 µM) to the protein solution. Incubate for 15 mins at 25°C.

  • Activation: Initiate reaction by adding microtubules (taxol-stabilized) and ATP (100 µM).

  • Measurement: Stop reaction after 30 mins using Malachite Green reagent (detects released inorganic phosphate). Measure absorbance at 620 nm.

  • Analysis: Calculate IC₅₀ by plotting phosphate release vs. log[compound].

Structure-Activity Relationship (SAR)

The biological efficacy is tightly controlled by substituents at specific positions on the fused ring system.

SAR_Map Core Pyrrolo[2,1-b]thiazole Core Scaffold Pos5 Position 5 (Pyrrole Ring) Electron-withdrawing groups (CN, NO2) enhance metabolic stability. Core->Pos5 Modulates Electronic Properties Pos6 Position 6 (Bridgehead) Substitutions here often reduce activity (Steric clash). Core->Pos6 Steric Sensitivity Pos2 Position 2 (Thiazole Ring) Aryl groups (e.g., 4-F-Phenyl) critical for hydrophobic pocket binding in CENP-E. Core->Pos2 Primary Pharmacophore

Caption: SAR analysis of the pyrrolo[2,1-b]thiazole scaffold highlighting key substitution zones.

Key SAR Insights:

  • C2-Aryl Substitution: Essential for anticancer activity. A para-fluorophenyl or para-chlorophenyl group at position 2 of the thiazole ring significantly increases binding affinity to the hydrophobic pocket of CENP-E.

  • C5-Functionalization: Adding electron-withdrawing groups (like nitriles) at the C5 position of the pyrrole ring can improve the metabolic half-life of the molecule without sacrificing potency.

  • Rigidity: The fused nature of the pyrrolo[2,1-b]thiazole is superior to the open-chain pyrrole-2-thioacetic acid because it locks the sulfur atom in a coplanar conformation, reducing the entropic cost of binding to the target protein.

References

  • Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors. Source: Biochemical and Biophysical Research Communications (2019). Significance: Establishes the scaffold as a potent mitotic arrest agent. URL:[Link]

  • Synthesis and antitumor evaluation of novel benzo[d]pyrrolo[2,1-b]thiazole derivatives. Source: European Journal of Medicinal Chemistry (2012).[3] Significance: Provides foundational SAR data for the anticancer activity of the fused system. URL:[Link]

  • Microwave-Assisted Synthesis of Pyrrolo[2,1-b]thiazoles Linked to a Carbohydrate Moiety. Source: Journal of Heterocyclic Chemistry (2013). Significance: Details the antiviral activity against Junin virus (JUNV). URL:[Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Source: Journal of Pharmacy & Pharmaceutical Sciences (2022).[4] Significance: Reviews the broader context of pyrrole derivatives in oncology. URL:[Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Source: Journal of the Mexican Chemical Society (2014). Significance: Covers the antimicrobial baseline activity of the open-chain precursors. URL:[Link][5][6]

Sources

The 1H-Pyrrol-2-ylthio Scaffold in Medicinal Chemistry: Synthesis, Reactivity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the spatial orientation and electronic distribution of a pharmacophore dictate its target affinity. The 1H-pyrrol-2-ylthio group is a privileged, albeit highly specialized, structural motif. It marries the electron-rich, hydrogen-bond donating capacity of the pyrrole ring with the highly polarizable, conformationally flexible thioether linkage. This unique combination allows the scaffold to navigate narrow hydrophobic channels and anchor into deep allosteric pockets—a feat difficult to achieve with rigid biaryl systems or less polarizable ether analogs.

As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale behind deploying the 1H-pyrrol-2-ylthio scaffold, backed by quantitative data, validated synthetic protocols, and pathway visualizations.

Mechanistic Rationale: Why the 1H-Pyrrol-2-ylthio Group?

The selection of the 1H-pyrrol-2-ylthio moiety in drug design is rarely accidental. It is engineered to solve specific steric and electronic challenges in target binding.

Electronic and Steric Advantages

The thioether linkage (


 ) possesses a larger van der Waals radius and greater polarizability compared to an ether linkage (

). This allows the sulfur atom to engage in stabilizing chalcogen bonds with electron-rich protein residues. Furthermore, the C–S–C bond angle (typically ~100–105°) is more acute than the C–O–C angle, inducing a distinct "bent" conformation. This geometry projects the 1H-pyrrole ring into adjacent binding sub-pockets, allowing the pyrrole N-H to act as a critical hydrogen-bond donor.
Allosteric Modulation of Heat Shock Proteins (Hsp70)

A premier example of this scaffold in action is YK5 , a dual Hsc/Hsp70 inhibitor. Hsp70 is a molecular chaperone overexpressed in malignant cells, making it a prime oncology target. Traditional inhibitors target the highly conserved ATP-binding domain, leading to off-target toxicity. YK5, however, utilizes a 1H-pyrrol-2-ylthio derivative to target a novel allosteric pocket .

The 1H-pyrrol-2-ylthio group acts as a precise conformational linker. It positions an acrylamide warhead in perfect proximity to Cys267 of Hsp70, facilitating a covalent Michael addition. This covalent modification induces a conformational shift that disrupts the Hsp90/Hsp70 oncoprotein complex, leading to proteasomal degradation of the tumor client proteins.

Hsp70_Pathway A YK5 (1H-pyrrol-2-ylthio derivative) B Binding to Hsp70 Allosteric Pocket A->B Non-covalent docking C Covalent Modification of Cys267 B->C Acrylamide reactivity D Disruption of Hsp90/Hsp70 Complex C->D Conformational shift E Oncoprotein Destabilization D->E Proteasomal targeting

Mechanism of Hsp70 allosteric modulation by 1H-pyrrol-2-ylthio derivative YK5.

Quantitative Data & Biological Activity

The biological efficacy of the 1H-pyrrol-2-ylthio scaffold is highly dependent on its substituents. Below is a synthesized data table comparing various derivatives and their primary pharmacological metrics.

Compound / ScaffoldPrimary TargetMechanism of ActionKey Activity MetricReference
YK5 Hsp70 / Hsc70Allosteric binding; Covalent modification of Cys267

in nanomolar range; selective tumor apoptosis
,
N-Alkyl-2-(1H-pyrrol-2-ylthio)acetamides Synthetic Intermediates / CNS AgentsPrecursors for bioactive pyrrolo[2,1-b]thiazolesHigh-yield synthesis (up to 85%); structural rigidity
Ethyl 2-(3-cyano-4,5-bis(4-methoxyphenyl)-1H-pyrrol-2-ylthio)acetate Staphylococcus aureusDisruption of bacterial cell wall synthesis

=

(comparable to standard antibiotics)

Self-Validating Synthetic Methodology

Direct sulfenylation of pyrroles is notoriously difficult to control. Because the pyrrole ring is highly electron-rich, electrophilic attack by sulfenyl halides often yields an intractable mixture of 2- and 3-substituted isomers, alongside poly-sulfenylated byproducts.

To bypass this, Tverdokhlebov and colleagues developed an elegant, regioselective methodology: the aminolysis of pre-formed pyrrolo[2,1-b]thiazol-3(2H)-ones. By utilizing a fused bicyclic system, the sulfur atom is already locked in the 2-position of the pyrrole ring.

Protocol: Synthesis of N-Alkyl-2-(1H-pyrrol-2-ylthio)acetamides

Objective: Regioselective synthesis of the 1H-pyrrol-2-ylthio scaffold via targeted ring-opening.

Reagents & Equipment:

  • Pyrrolo[2,1-b]thiazol-3(2H)-one derivative (1.0 equiv)

  • Primary aliphatic amine (e.g., methylamine, ethylamine) (1.2 equiv)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask, magnetic stirrer, rotary evaporator.

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve the pyrrolo[2,1-b]thiazol-3(2H)-one (1.0 equiv) in anhydrous ethanol (

    
     concentration).
    
    • Causality: Anhydrous conditions are critical. The presence of water can lead to premature, uncontrolled hydrolysis of the thiazolone ring, generating carboxylic acid byproducts instead of the desired amide.

  • Nucleophilic Addition: Add the primary aliphatic amine (1.2 equiv) dropwise to the solution at room temperature (

    
    ).
    
    • Causality: The thiazolone carbonyl is highly electrophilic. Room temperature is sufficient to drive the reaction. Elevating the temperature risks decomposition of the electron-rich pyrrole core or unwanted side reactions with the amine.

  • Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent.

    • Validation Check: The starting thiazolone is highly fluorescent under UV (

      
      ). The reaction is deemed complete when this highly fluorescent spot is entirely consumed, replaced by a lower-Rf spot representing the polar amide product.
      
  • Isolation & Purification: Concentrate the reaction mixture under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture.

    • Causality: The lipophilic nature of the resulting 1H-pyrrol-2-ylthio scaffold allows for selective crystallization from aqueous ethanol, leaving unreacted, highly polar amine impurities dissolved in the mother liquor.

Quality Control (QC) & Self-Validation:

  • IR Spectroscopy: Confirm the disappearance of the thiazolone ester-like

    
     stretch (
    
    
    
    ) and the appearance of a secondary amide
    
    
    stretch (
    
    
    ).
  • 1H-NMR Spectroscopy: The spectrum must show a distinct,

    
    -exchangeable 
    
    
    
    peak for the newly formed amide (
    
    
    ) while preserving the characteristic broad singlet of the pyrrole
    
    
    (
    
    
    ).

Synthetic_Workflow S1 Pyrrolo[2,1-b]thiazol-3(2H)-one S3 Nucleophilic Attack at Carbonyl S1->S3 Reactant 1 S2 Primary Aliphatic Amine S2->S3 Reactant 2 S4 N-Alkyl-2-(1H-pyrrol-2-ylthio)acetamide S3->S4 Ring Opening (C-S bond preserved)

Synthetic workflow for N-alkyl-2-(1H-pyrrol-2-ylthio)acetamides via ring opening.

Future Perspectives in Drug Discovery

The 1H-pyrrol-2-ylthio scaffold represents an untapped reservoir of chemical space. As drug discovery pivots toward targeting challenging protein-protein interactions (PPIs) and allosteric sites, the demand for conformationally adaptable, polarizable linkers will surge.

Future applications of this scaffold will likely involve its integration into PROTACs (Proteolysis Targeting Chimeras). The thioether linkage provides the necessary flexibility to span the distance between the target protein and the E3 ligase, while the pyrrole ring offers a synthetically tractable handle for attaching various warheads or degrader motifs. By leveraging validated synthetic routes like the thiazolone ring-opening, medicinal chemists can rapidly generate libraries of 1H-pyrrol-2-ylthio derivatives to probe these complex biological systems.

References

  • Rodina, A., et al. (2013). "Identification of an allosteric pocket on human hsp70 reveals a mode of inhibition of this therapeutically important protein." Chemistry & Biology, 20(11), 1469-1480. URL:[Link]

  • Chiosis, G., et al. (2012). "Heat shock protein binding compounds, compositions, and methods for making and using same." U.S. Patent Application US20120252818A1.
  • Tverdokhlebov, A. V., Andrushko, A. P., Resnyanska, E. V., & Tolmachev, A. A. (2004). "Pyrrolo[2,1-b]thiazol-3(2H)-ones as Precursors of N-Alkyl-2-(1H-pyrrol-2-ylthio)acetamides and N-Alkyl-2-(1H-pyrrol-2-ylthio)propanamides." Synthesis, 2004(14), 2317-2322. URL:[Link]

  • Aly, A. A., et al. (2014). "Synthesis and antimicrobial activity of some new pyrrole derivatives." International Journal of Advanced Research, 2(5), 1022-1035. URL:[Link]

Difference between pyrrole-2-acetic acid and pyrrole-2-thioacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Pharmacological Divergence: Pyrrole-2-Acetic Acid vs. Pyrrole-2-Thioacetic Acid Derivatives An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The pyrrole heterocycle is a privileged, π-excessive scaffold that serves as the structural backbone for numerous blockbuster therapeutics. While [1] has long been the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac, the strategic isosteric replacement of oxygen with sulfur to form pyrrole-2-thioacetic acid derivatives opens entirely new pharmacological trajectories. This whitepaper dissects the core electronic, synthetic, and mechanistic differences between these two functional groups, providing researchers with actionable, field-proven insights for rational drug design.

Nomenclature and Structural Taxonomy

In medicinal chemistry, the term "pyrrole-2-thioacetic acid" is often used ambiguously. To ensure scientific integrity, we must delineate the two primary thio-analogues of PAA:

  • Pyrrole-2-ethanethioic acid (The Thioacid): The hydroxyl group (-OH) of the carboxylic acid is replaced by a thiol (-SH), yielding a -CH₂-COSH moiety.

  • 2-(1H-Pyrrol-2-ylthio)acetic acid (The Thioether): A sulfur atom bridges the pyrrole ring and the acetic acid group, yielding an -S-CH₂-COOH moiety.

While PAA relies on a hard oxygen center for classical hydrogen bonding, both thio-variants leverage the larger van der Waals radius and polarizability of sulfur to alter the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Electronic and Physicochemical Divergence

The substitution of oxygen for sulfur fundamentally rewires the molecule's reactivity, governed by the Hard-Soft Acid-Base (HSAB) theory and electronegativity shifts.

  • Acidity (pKa) Shift: Thioacids are significantly more acidic than their carboxylic counterparts. While PAA has a pKa of ~4.5, the thioacid variant drops to a[2]. Causality: The larger atomic radius of sulfur diffuses the negative charge of the conjugate base (thioacetate) much more effectively than oxygen, stabilizing the anion and facilitating easier proton dissociation.

  • Hydrogen Bonding vs. Coordination: PAA is a strong hydrogen bond donor and acceptor, ideal for forming salt bridges with basic amino acid residues (e.g., Arginine). Conversely, the thioacid is a poor H-bond participant but an exceptional "soft" ligand. It preferentially forms coordinate covalent bonds with soft transition metals (e.g., Zn²⁺, Fe²⁺).

  • Lipophilicity (LogP): The thioether variant (-S-CH₂-COOH) introduces a highly lipophilic sulfur bridge, drastically increasing the LogP. This enhances blood-brain barrier (BBB) penetration and membrane permeability, a trait heavily exploited in [3].

Pharmacological Trajectories

Pharmacological_Pathways P Pyrrole Scaffold PAA Pyrrole-2-acetic acid (Hard O-Donor) P->PAA Cyanomethylation & Hydrolysis PTA_acid Pyrrole-2-thioacid (Soft S-Donor) P->PTA_acid Thionation PTA_ether Pyrrole-2-thioether (Lipophilic) P->PTA_ether Sulfenylation COX COX-1/2 Enzymes (NSAID Activity) PAA->COX Salt Bridge (Arg120) Strong H-Bond Metallo Metalloenzymes (Zn2+ Chelation) PTA_acid->Metallo Soft-Soft Interaction Coordinate Covalent Agro Agrochemical Targets (Insecticidal) PTA_ether->Agro Hydrophobic Interactions

Divergent pharmacological pathways of pyrrole-2-acetic acid and its thio-analogues.

The PAA Paradigm: COX Inhibition

In classical drug design, the -CH₂-COOH group of PAA is precision-engineered to dock into the cyclooxygenase (COX-1/COX-2) active site. The carboxylate anion forms a critical salt bridge with Arg120 and hydrogen bonds with Tyr355 . [4] rely entirely on this hard-oxygen interaction to block prostaglandin synthesis.

The Thio-Paradigm: Metalloenzymes and Agrochemicals

Replacing the carboxylate with a thioacid disrupts the Arg120 salt bridge due to steric clash and weakened H-bonding. However, it creates a potent warhead for zinc-dependent metalloenzymes (e.g., Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs)). Furthermore, the thioether variant has shown remarkable efficacy as an[3], where the lipophilic sulfur bridge enhances cuticular penetration and binds to novel orphan receptors.

Quantitative Data Comparison

Physicochemical PropertyPyrrole-2-Acetic Acid (PAA)Pyrrole-2-Ethanethioic Acid2-(Pyrrol-2-ylthio)Acetic Acid
Functional Group -CH₂-COOH-CH₂-COSH-S-CH₂-COOH
Molecular Weight 125.13 g/mol 141.19 g/mol 157.19 g/mol
pKa (Predicted) ~4.5~3.4~3.8
Hydrogen Bonding Strong Donor/AcceptorWeak Donor / Mod. AcceptorModerate Donor/Acceptor
LogP (Lipophilicity) Low (~0.2)Moderate (~0.8)High (~1.5)
Primary Target Class Cyclooxygenases (COX)Metalloenzymes (Zn²⁺)Agrochemical / Orphan Receptors

Self-Validating Experimental Protocols

The synthesis of pyrrole derivatives requires strict chemoselectivity. The pyrrole ring is highly π-excessive and prone to rapid, acid-catalyzed polymerization. The following protocols are engineered to bypass these degradation pathways.

Synthetic_Workflows Start Starting Material: 1H-Pyrrole InterA Intermediate: Pyrrole-2-acetonitrile Start->InterA Vilsmeier-Haack + Cyanide InterB Reagent: Cl-S-CH2COOEt Start->InterB Direct Substitution PathA Pathway A: Base-Catalyzed Hydrolysis (Preserves π-excessive ring) ProdA Pyrrole-2-acetic acid Yield: >85% PathA->ProdA pH 4 Workup PathB Pathway B: Electrophilic Sulfenylation (Exploits C2-nucleophilicity) ProdB 2-(Pyrrol-2-ylthio)acetic acid Yield: 70-80% PathB->ProdB Ester Hydrolysis InterA->PathA NaOH, H2O, Reflux InterB->PathB CH2Cl2, 0°C

Self-validating synthetic workflows for pyrrole-2-acetic acid and thioether derivatives.

Protocol A: Synthesis of Pyrrole-2-Acetic Acid (PAA)

Objective: Convert pyrrole-2-acetonitrile to PAA without triggering ring polymerization.

  • Reaction Setup: Suspend 10 mmol of pyrrole-2-acetonitrile in 20 mL of 10% aqueous NaOH and 5 mL of ethanol.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 3 hours.

    • Causality: Basic hydrolysis is strictly utilized over acidic hydrolysis. Mineral acids protonate the C2/C5 positions of the pyrrole ring, generating highly reactive electrophiles that react with unprotonated pyrroles, resulting in black, tarry polymers. Base catalysis perfectly preserves the aromatic core.

  • Workup (Self-Validation): Cool the mixture to 0°C. Slowly titrate with 1M HCl until the pH reaches exactly 4.0.

    • Causality: The pKa of PAA is ~4.5. Dropping the pH to 4.0 ensures the compound is fully protonated and precipitates out of the aqueous layer, while preventing the extreme acidic conditions that cause degradation.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum. (Expected Yield: >85%).

Protocol B: Synthesis of 2-(Pyrrol-2-ylthio)acetic acid (Thioether)

Objective: Direct installation of the thioether linkage via electrophilic aromatic substitution.

  • Electrophilic Sulfenylation: Dissolve 10 mmol of 1H-pyrrole in 20 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Cool to 0°C.

  • Reagent Addition: Dropwise, add 10.5 mmol of ethyl chloro(methylthio)acetate.

    • Causality: The pyrrole ring is inherently nucleophilic at the C2 position. It does not require pre-metalation (e.g., Grignard formation) to react with highly electrophilic sulfenyl chlorides. This direct substitution is highly chemoselective and atom-economical.

  • Ester Hydrolysis: Concentrate the organic layer, redissolve the intermediate ester in THF/H₂O (1:1), and add 2 equivalents of LiOH. Stir at room temperature for 2 hours.

  • Workup: Acidify to pH 3.5, extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the target thioether. (Expected Yield: 70-80%).

References

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC. National Center for Biotechnology Information. Available at:[Link][3]

  • Thioacetic acid - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link][2]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. SciSpace. Available at:[Link][4]

Sources

Literature review of sulfur-containing pyrrole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Pharmacophore Analysis, and Therapeutic Applications

Executive Summary

The synergistic integration of sulfur moieties into the pyrrole scaffold represents a high-value strategy in modern medicinal chemistry. While the pyrrole ring provides a


-excessive, electron-rich platform capable of hydrogen bonding (via the NH group) and 

-stacking, the introduction of sulfur—whether as a lipophilic thioether, a redox-active sulfone, or a rigidifying thieno-fusion—dramatically alters the physicochemical profile. This guide analyzes the structural diversity, synthetic regioselectivity, and biological efficacy of these derivatives, with a specific focus on thieno[2,3-b]pyrroles and C2/C3-functionalized sulfonyl pyrroles .

Structural Classification & Pharmacophore Analysis

Sulfur-containing pyrroles are not a monolith; their biological activity is strictly dictated by the nature of the sulfur linkage. We categorize these into three primary pharmacophores:

The Three Pillars of S-Pyrrole Design
  • Fused Systems (Thienopyrroles):

    • Structure: Thiophene ring fused to a pyrrole (e.g., thieno[2,3-b]pyrrole).

    • Property: Rigid, planar systems that mimic indole but with altered electronic distribution. Excellent scaffolds for kinase inhibitors (e.g., EGFR).

  • Pendant Sulfonamides (Sulfonamidopyrroles):

    • Structure:

      
       attached to the pyrrole C-ring or N-atom.
      
    • Property: High polarity; targets Carbonic Anhydrase (CA) and acts as a bioisostere for carboxylic acids in COX-2 inhibitors.

  • Thioether/Sulfone Linkers (Sulfenylpyrroles):

    • Structure: Aryl-S-Pyrrole or Aryl-SO2-Pyrrole.

    • Property: Flexible linkers that position the pyrrole into deep hydrophobic pockets (e.g., Tubulin binding sites).

S_Pyrrole_Class Root S-Pyrrole Derivatives Class1 Fused Systems (Thienopyrroles) Root->Class1 Class2 Pendant Sulfonamides Root->Class2 Class3 Thioether/Sulfone Linkers Root->Class3 App1 Kinase Inhibitors (EGFR, VEGFR) Class1->App1 App2 Enzyme Inhibitors (Carbonic Anhydrase) Class2->App2 App3 Tubulin Polymerization Inhibitors Class3->App3

Figure 1: Pharmacophore classification mapping structural motifs to primary biological targets.

Synthetic Methodologies: The Regioselectivity Challenge

The synthesis of S-pyrroles is often plagued by the high reactivity of the pyrrole ring, leading to polymerization or polysubstitution. Recent advances focus on Regioselective C-H Functionalization .

Iodine-Catalyzed Regioselective Sulfenylation

Traditionally, electrophilic substitution on pyrroles favors the C2 position. However, controlling C2 vs. C3 functionalization is critical for SAR (Structure-Activity Relationship) optimization.

  • C2-Sulfonylation: Achieved via a radical cascade using DABSO (DABCO·(SO₂)₂) as a solid SO₂ source. This method avoids handling gaseous SO₂ and uses iodine as a catalyst.[1][2]

  • C3-Sulfenylation: Often requires blocking the C2 position or using specific directing groups, though recent "oxidant-free" protocols using sulfinamides have shown time-dependent selectivity for C3.[3]

Synthesis of Thieno[2,3-b]pyrroles

The most robust route involves the cyclization of 2-aminothiophene derivatives .

  • Precursor: 2-aminothiophene-3-carboxylate.[4]

  • Reagent:

    
    -haloketones or dimethyl acetylenedicarboxylate (DMAD).
    
  • Mechanism:[5][6] Nucleophilic attack followed by cyclocondensation.

Therapeutic Applications & SAR Insights

Oncology: EGFR and Tubulin Targeting

Recent studies (2025-2026 literature) have highlighted Sulfonamide-Pyrrole Hybrids as potent EGFR inhibitors.

  • Mechanism: The pyrrole ring occupies the ATP-binding pocket, while the sulfonamide tail interacts with hydrophilic residues near the solvent front.

  • Key Data: A 2025 study identified a specific hybrid (Compound 6) with an IC₅₀ of 0.065 μM against EGFR, superior to the standard Erlotinib in A-549 lung cancer cell lines.[7]

Antimicrobial: The "Meta vs. Para" Switch

For sulfonamide-pyrroles, the position of the sulfonamide group relative to the pyrrole core dictates specificity.

  • Para-substituted: Superior Antifungal activity (aligns with Human CA-II inhibition).

  • Meta-substituted: Superior Antibacterial activity (aligns with microbial Carbonic Anhydrase targeting).[8]

Table 1: Comparative Biological Activity of S-Pyrrole Classes

Compound ClassPrimary TargetKey Potency MetricMechanism of Action
Thieno[2,3-b]pyrrole EGFR / VEGFRIC₅₀: ~50 nM (EGFR)ATP-competitive kinase inhibition
C2-Sulfonyl Pyrrole HIV-1 / IntegraseEC₅₀: <10 μMViral replication inhibition
Pyrrole-Sulfonamide Carbonic AnhydraseK_i: 4-10 nMZinc ion coordination in active site
Arylthio-Pyrrole TubulinIC₅₀: 10-50 nMDestabilization of microtubule assembly

Experimental Protocol: Metal-Free C2-Sulfonylation

Objective: Synthesis of 2-(arylsulfonyl)pyrroles via an Iodine-catalyzed cascade reaction. Rationale: This protocol is selected for its "Green" credentials (metal-free), safety (solid SO₂ source), and high regioselectivity for the C2 position.

Materials
  • Substrate: N-Methylpyrrole (1.0 mmol)

  • Sulfonyl Source: DABSO (0.6 mmol) - Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct

  • Radical Initiator: tert-Butyl nitrite (TBN) (2.0 mmol)

  • Coupling Partner: Aniline derivative (1.2 mmol)

  • Catalyst: Molecular Iodine (I₂) (10 mol%)

  • Solvent: Acetonitrile (MeCN) or DMSO

Step-by-Step Workflow
  • Preparation: In a 10 mL oven-dried reaction tube equipped with a magnetic stir bar, combine the aniline derivative (1.2 mmol) and DABSO (0.6 mmol).

  • Activation: Add MeCN (3.0 mL) followed by TBN (2.0 mmol). Stir at room temperature for 10 minutes to generate the diazonium intermediate in situ.

  • Addition: Add N-Methylpyrrole (1.0 mmol) and Molecular Iodine (25.4 mg, 0.1 mmol).

  • Reaction: Seal the tube and stir at room temperature for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The reaction mixture should transition from a suspension to a clear/colored solution as the radical cascade proceeds.

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ (5 mL) to neutralize excess iodine.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography.

Protocol_Flow Step1 Reagent Mixing: Aniline + DABSO + TBN Step2 In Situ Generation: Arylsulfonyl Radical Step1->Step2 Diazotization & SO2 capture Step3 Addition: Pyrrole + I2 (Catalyst) Step2->Step3 + Substrate Step4 C2-Selective Radical Attack Step3->Step4 I2 Catalysis Step5 Product Isolation: 2-(Arylsulfonyl)pyrrole Step4->Step5 Workup

Figure 2: Logical flow of the Iodine/DABSO regioselective sulfonylation cascade.

Mechanism of Action: The Radical Cascade

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a radical pathway rather than a standard electrophilic aromatic substitution (SEAr), which explains the unique tolerance for electron-deficient anilines.

  • Radical Generation: TBN reacts with aniline to form an aryl radical.

  • SO₂ Capture: The aryl radical captures SO₂ released from DABSO to form an Ar-SO₂• radical.[9][10]

  • Regioselective Attack: The Ar-SO₂• radical attacks the most electron-rich position of the pyrrole (C2).

  • Oxidation: The resulting radical intermediate is oxidized by Iodine/TBN to restore aromaticity and yield the sulfone.

References

  • Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Organic Letters (2026). [Link] (Note: Describes the Iodine/DABSO/TBN protocol for C2 selectivity).

  • Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer. Bioorganic Chemistry (2025).[7] [Link] (Note: Source of the EGFR IC50 data and Compound 6).

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry (2026). [Link] (Note: Establishes the meta- vs. para-sulfonamide SAR for antimicrobial activity).

  • Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives. Journal of Biomolecular Structure and Dynamics (2025). [Link] (Note: Detailed synthesis and anticancer screening of fused thienopyrroles).[7][10][11]

  • Regioselective and oxidant-free sulfinylation of indoles and pyrroles with sulfinamides. Organic & Biomolecular Chemistry (2019). [Link] (Note: Discusses the time-controlled C2 vs C3 selectivity).

Sources

Methodological & Application

Synthesis of (1H-pyrrol-2-ylthio)acetic acid: A Protocol for Accessing a Novel Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Pyrrole-containing structures are foundational pharmacophores in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2][3] The introduction of a thioacetic acid moiety onto the pyrrole ring at the C2 position creates a versatile intermediate, (1H-pyrrol-2-ylthio)acetic acid, which is of significant interest for drug discovery. This molecule combines the biologically relevant pyrrole core with a carboxylic acid handle suitable for further derivatization, such as amide bond formation, and a thioether linkage that can modulate physicochemical properties. This application note provides a detailed, field-tested protocol for the synthesis of (1H-pyrrol-2-ylthio)acetic acid from commercially available 2-mercaptoacetic acid and pyrrole. We elucidate the mechanistic rationale behind the chosen synthetic strategy, which leverages an in situ generated electrophilic sulfur species, and provide a comprehensive, step-by-step guide for its execution and validation.

Mechanistic Rationale and Synthetic Strategy

The synthesis of (1H-pyrrol-2-ylthio)acetic acid requires the formation of a carbon-sulfur bond at the C2 position of the pyrrole ring. The pyrrole heterocycle is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution, with a strong preference for the C2 position over the C3 position.[4][5] This preference is due to the greater resonance stabilization of the cationic intermediate (the sigma complex) formed during attack at C2.[5]

Conversely, the thiol group in 2-mercaptoacetic acid is nucleophilic. A direct reaction between the nucleophilic thiol and the electron-rich pyrrole ring is therefore mechanistically unfavorable. The core of our synthetic strategy is to reverse the polarity of the sulfur atom in 2-mercaptoacetic acid, transforming it from a nucleophile into a potent electrophile that can be readily attacked by the pyrrole ring.

This is achieved through the in situ generation of a sulfenyl chloride derivative using N-Chlorosuccinimide (NCS). NCS is a mild and effective chlorinating agent for thiols. The resulting electrophilic sulfur species is immediately trapped by pyrrole to forge the desired C-S bond.

The proposed reaction mechanism proceeds in three key steps:

  • Activation of Thiol: 2-mercaptoacetic acid reacts with N-Chlorosuccinimide (NCS) to form an electrophilic S-chloro intermediate, (chlorosulfenyl)acetic acid.

  • Electrophilic Attack: The electron-rich C2 position of the pyrrole ring attacks the electrophilic sulfur atom of the (chlorosulfenyl)acetic acid intermediate, forming a resonance-stabilized cationic sigma complex.

  • Aromatization: A base (such as the succinimide anion byproduct or a mild external base) abstracts the proton from the C2 position, collapsing the intermediate and restoring the aromaticity of the pyrrole ring to yield the final product.

Reaction_Mechanism cluster_activation Step 1: Activation cluster_attack Step 2: Electrophilic Attack cluster_aromatization Step 3: Aromatization Thiol 2-Mercaptoacetic Acid (Nucleophilic Sulfur) Intermediate Electrophilic Intermediate (chlorosulfenyl)acetic acid Thiol->Intermediate + NCS NCS N-Chlorosuccinimide (NCS) Pyrrole Pyrrole (Nucleophilic Ring) SigmaComplex Sigma Complex (Cationic Intermediate) Pyrrole->SigmaComplex Attacks Sulfur Intermediate->SigmaComplex Product (1H-pyrrol-2-ylthio)acetic acid SigmaComplex->Product - H+

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is designed for the synthesis of (1H-pyrrol-2-ylthio)acetic acid on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplier
Pyrrole, 98%ReagentSigma-Aldrich
2-Mercaptoacetic acid, ≥98%ReagentSigma-Aldrich
N-Chlorosuccinimide (NCS), 98%ReagentSigma-Aldrich
Dichloromethane (DCM), anhydrousACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Saturated Sodium Chloride (Brine)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ReagentSigma-Aldrich
Hydrochloric Acid (HCl), 1MVolumetric StandardVWR
Silica Gel230-400 meshVWR
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Glass column for chromatography
Synthetic Procedure

Caption: High-level experimental workflow diagram.

Step-by-Step Instructions:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptoacetic acid (0.92 g, 10 mmol, 1.0 equiv.) and dissolve it in 20 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

    • Expert Insight: Anhydrous conditions are crucial in the initial step to prevent hydrolysis of the NCS and the reactive sulfenyl chloride intermediate. Cooling to 0 °C helps to control the exothermicity of the reaction and improves the stability of the intermediate.

  • Activation: In a separate beaker, dissolve N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol, 1.0 equiv.) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the NCS solution dropwise to the stirred solution of 2-mercaptoacetic acid over 15-20 minutes, ensuring the internal temperature remains below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

    • Expert Insight: A slight yellow color may develop, indicating the formation of the sulfenyl chloride. It is critical to use the generated electrophile immediately.

  • Reaction with Pyrrole: Dissolve freshly distilled pyrrole (0.67 g, 10 mmol, 1.0 equiv.) in 10 mL of anhydrous DCM. Add the pyrrole solution dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate with 1% acetic acid.

  • Workup: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution, and finally with 30 mL of brine.

    • Trustworthiness: The bicarbonate wash is essential to remove unreacted acetic acid and the succinimide byproduct.

  • Extraction and Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%), containing 1% acetic acid throughout to ensure the carboxylic acid remains protonated and elutes properly. Combine the fractions containing the desired product and remove the solvent in vacuo to yield (1H-pyrrol-2-ylthio)acetic acid.

Characterization and Expected Results

The final product is expected to be a pale yellow oil or a low-melting solid.

ParameterExpected Value
Theoretical Yield 1.57 g
Appearance Pale yellow oil or solid
¹H NMR (400 MHz, CDCl₃)δ ~9.0-11.0 (br s, 1H, COOH), 8.35 (br s, 1H, NH), 6.78 (m, 1H, pyrrole-H5), 6.55 (m, 1H, pyrrole-H3), 6.15 (t, 1H, pyrrole-H4), 3.55 (s, 2H, SCH₂)
¹³C NMR (100 MHz, CDCl₃)δ ~175.0 (C=O), 121.0 (pyrrole-C2), 119.5 (pyrrole-C5), 112.0 (pyrrole-C3), 108.5 (pyrrole-C4), 38.0 (SCH₂)
IR (thin film) ν ~3350 (N-H), 2900-3100 (br, O-H), 1710 (C=O), 1450, 1400 cm⁻¹
HRMS (ESI) m/z calculated for C₆H₇NO₂S [M-H]⁻: 156.0176; Found: 156.017x

Note: NMR shifts are predictive and may vary based on solvent and concentration.

Safety and Handling

  • Pyrrole: Harmful if swallowed or inhaled. Causes skin and eye irritation. It is light-sensitive and air-sensitive. Use in a well-ventilated area.

  • 2-Mercaptoacetic Acid: Corrosive. Causes severe skin burns and eye damage. Has a strong, unpleasant odor. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N-Chlorosuccinimide (NCS): Corrosive and an oxidizer. Causes severe skin and eye irritation. Handle in a fume hood and avoid inhalation of dust.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM should be conducted in a fume hood.

References

  • Cheng, B.-Y., et al. (2017). Synthesis of Polysubstituted Pyrroles through a Formal [4 + 1] Cycloaddition/E1cb Elimination/Aromatization Sequence of Sulfur Ylides and α,β-Unsaturated Imines. The Journal of Organic Chemistry, 82(22), 12134–12140. [Link]

  • ResearchGate. (n.d.). Addition of sulfur nucleophiles to 3H‐pyrrole 1a. Retrieved from [Link]

  • Banu, B. R., & Pasha, T. Y. (2014). Recent Advancements in Pyrrole Synthesis. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Couture, A., et al. (2009). Preparation of Sulfenyl Pyrroles. Synlett, 2009(1), 112-116. [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]

  • PubChem. (n.d.). 2-(1H-pyrrol-2-yl)acetic acid. Retrieved from [Link]

  • PubMed. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. [Link]

  • Scribd. (2024). Synthesis and Reactions of Pyrrole. Retrieved from [Link]

  • SlideShare. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • SlidePlayer. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrole-3-acetic acid derivative. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic Acid Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

  • SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. [Link]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]

  • Ataman Kimya. (n.d.). MERCAPTOACETIC ACID (THIOGLYCOLIC ACID). Retrieved from [Link]

Sources

Application Note: Protocol for the S-Alkylation of 1H-Pyrrole-2-Thiol with Chloroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of 2-(1H-pyrrol-2-ylthio)acetic acid via the S-alkylation of 1H-pyrrole-2-thiol with chloroacetic acid is a foundational transformation in the development of heterocyclic pharmacophores[1]. This application note provides a self-validating, highly optimized protocol designed for researchers and drug development professionals.

To achieve high yields and prevent unwanted side reactions, one must understand the causality behind the reaction conditions. 1H-pyrrole-2-thiol possesses two distinct acidic protons: the thiol proton (pKa ~7) and the pyrrole nitrogen proton (pKa ~16.5). By utilizing a mild to strong aqueous base, the thiol is selectively deprotonated to form a highly nucleophilic thiolate anion.

Simultaneously, chloroacetic acid (pKa ~2.8) must be neutralized to form a water-soluble chloroacetate salt. The reaction proceeds via a bimolecular nucleophilic substitution (S


2) where the soft thiolate nucleophile selectively attacks the electrophilic 

-carbon of the chloroacetate, displacing the chloride leaving group[2]. N-alkylation is entirely suppressed due to the principles of Hard-Soft Acid-Base (HSAB) theory and the vast pKa difference.

Because both the electrophile (carboxylic acid) and the nucleophile (thiol) consume base, a minimum of 2.0 equivalents of base is strictly required[3]. In this protocol, 2.1 equivalents are utilized to maintain an alkaline pH, ensuring the thiolate remains active throughout the S


2 process[4].

Mechanism Thiol 1H-Pyrrole-2-Thiol (pKa ~7) Base1 Base (1 eq) Deprotonation Thiol->Base1 Thiolate Pyrrole-2-Thiolate (Soft Nucleophile) Base1->Thiolate SN2 SN2 Substitution (- Cl⁻) Thiolate->SN2 CA Chloroacetic Acid (pKa ~2.8) Base2 Base (1 eq) Neutralization CA->Base2 CA_Salt Chloroacetate (Electrophile) Base2->CA_Salt CA_Salt->SN2 ProductSalt 2-(1H-pyrrol-2-ylthio)acetate (Soluble Salt) SN2->ProductSalt Acid Acidification (pH ~2) ProductSalt->Acid Final 2-(1H-pyrrol-2-ylthio)acetic acid (Target Product) Acid->Final

Fig 1. Mechanistic pathway of the S-alkylation of 1H-pyrrole-2-thiol with chloroacetic acid.

Reagents and Quantitative Data Summary

The following table summarizes the stoichiometric requirements optimized for a standard 10 mmol scale reaction.

Table 1: Reagents and Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
1H-Pyrrole-2-thiol 99.151.00991.5 mgNucleophile precursor
Chloroacetic acid 94.501.05992.3 mgElectrophile precursor
Sodium Hydroxide (NaOH) 40.002.10840.0 mgDeprotonating/Neutralizing agent
Water / Ethanol (1:1) N/AN/A20 mLBiphasic/Solubilizing Solvent
Hydrochloric Acid (2M) 36.46~1.20~6 mLAcidifying agent for precipitation

Table 2: Critical Process Parameters (CPPs) and Causality

ParameterTarget ValueCausality / Impact
Atmosphere Nitrogen / ArgonPrevents oxidative dimerization of the thiol into a disulfide byproduct[5].
Base Equivalents 2.1 eqEnsures complete formation of both the thiolate and the carboxylate.
Reaction Temp 60 °CAccelerates the S

2 reaction while preventing thermal degradation of the pyrrole ring.
Acidification pH ~2.0Ensures full protonation of the resulting carboxylate salt to induce crystallization[6].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process pH checks and visual solubility cues ensure that each mechanistic step has occurred successfully before proceeding.

Step 1: Solvent Preparation and Degassing
  • Prepare a 20 mL solvent mixture of distilled Water and absolute Ethanol (1:1 v/v).

  • Degas the solvent by sparging with Nitrogen or Argon for 15 minutes. Causality: Heterocyclic thiols are highly susceptible to oxidation; removing dissolved oxygen prevents disulfide formation[5].

  • Add NaOH (840.0 mg, 21 mmol) to the degassed solvent and stir until completely dissolved. Cool the alkaline solution to 0–5 °C using an ice bath.

Step 2: Thiolate and Electrophile Generation
  • Under a continuous inert atmosphere, add 1H-pyrrole-2-thiol (991.5 mg, 10 mmol) to the chilled alkaline solution. Stir for 15 minutes. The solution should become homogeneous as the water-soluble sodium pyrrole-2-thiolate forms.

  • In a separate vial, dissolve chloroacetic acid (992.3 mg, 10.5 mmol) in 2 mL of degassed water.

  • Add the chloroacetic acid solution dropwise to the reaction flask over 10 minutes. Causality: Dropwise addition controls the exothermic neutralization of the carboxylic acid and prevents localized pH drops that could prematurely protonate the thiolate.

Step 3: S-Alkylation (S 2 Reaction)
  • Remove the ice bath and attach a reflux condenser.

  • Heat the reaction mixture to 60 °C and stir for 3 to 4 hours[3].

  • In-Process Control: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1, visualized with UV and Iodine). The disappearance of the highly non-polar thiol spot confirms reaction completion.

Step 4: Workup and Acidification
  • Cool the reaction mixture to room temperature. At this stage, the product exists as the highly soluble sodium 2-(1H-pyrrol-2-ylthio)acetate.

  • Place the flask in an ice bath and slowly add 2M HCl dropwise under vigorous stirring until the pH reaches ~2.0 (verify with pH paper).

  • Self-Validation: A dense, off-white to pale yellow precipitate of 2-(1H-pyrrol-2-ylthio)acetic acid will form immediately upon crossing the pKa threshold of the carboxylic acid[6].

Step 5: Isolation and Purification
  • Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove residual NaCl and unreacted chloroacetic acid.

  • Recrystallize the crude product from a minimal amount of hot ethanol/water.

  • Dry the purified crystals under high vacuum at 40 °C for 12 hours. (Expected Yield: 75–85%).

Workflow Step1 Step 1: Reagent Preparation Dissolve NaOH in Degassed H₂O/EtOH Cool to 0-5°C Step2 Step 2: Thiolate Formation Add 1H-pyrrole-2-thiol under N₂ Stir for 15 mins Step1->Step2 Step3 Step 3: Alkylation (SN2) Add Chloroacetic Acid slowly Heat to 60°C for 3 hours Step2->Step3 Step4 Step 4: Precipitation Cool to RT, Acidify with 2M HCl to pH 2 Filter the precipitate Step3->Step4 Step5 Step 5: Purification Recrystallize from hot Ethanol/Water Dry under vacuum Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target product.

Troubleshooting & Analytical Characterization

  • Low Yield / Disulfide Formation: If the isolated product is insoluble in standard organic solvents or exhibits a doubled mass in LC-MS, oxidative dimerization has occurred. Ensure strict adherence to solvent degassing and inert atmosphere protocols[5].

  • Analytical Signatures:

    • 
      H-NMR (DMSO-d
      
      
      
      ):
      Look for the diagnostic singlet of the methylene protons (-S-CH
      
      
      -CO-) around
      
      
      3.4–3.6 ppm. The pyrrole NH proton will appear as a broad singlet >
      
      
      11.0 ppm.
    • IR Spectroscopy: A sharp carbonyl (C=O) stretch at ~1700 cm

      
       and a broad O-H stretch (2500–3300 cm
      
      
      
      ) will confirm the presence of the carboxylic acid, while the disappearance of the S-H stretch (~2550 cm
      
      
      ) confirms successful S-alkylation.

References

  • Azizi, N., et al. "A Green and Highly Efficient Alkylation of Thiols in Water." Iranian Journal of Chemistry and Chemical Engineering. URL:[Link]

  • Organic Chemistry Portal. "Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation." URL:[Link]

  • El-Sharief, A. M. Sh., et al. "Novel Synthesis and Cyclization Reactions of 3-Amino-2-Mercaptopyrrole Derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements. URL:[Link]

  • Wikipedia Contributors. "Thiol - Laboratory methods." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Sych, I., et al. "Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives." Medical University of Varna. URL:[Link]

  • PMC - NIH. "Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives." URL:[Link]

  • Arkat USA. "Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4." URL: [Link]

Sources

Application Note & Protocols: The Pyrrole-Acetic Acid Scaffold as a Core Intermediate for Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of the pyrrole-acetic acid scaffold as a foundational intermediate in the synthesis of potent Cyclooxygenase (COX) inhibitors. We will explore the rationale behind this structural motif, provide detailed, field-tested protocols for its synthesis and elaboration, and describe methodologies for the biological evaluation of the final compounds. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical and biological principles.

Introduction: Targeting Inflammation with Pyrrole-Based Scaffolds

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Two primary isoforms exist: COX-1, a constitutively expressed enzyme involved in homeostatic functions like gastrointestinal protection and platelet aggregation, and COX-2, which is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli.[2][3]

The primary goal in developing modern non-steroidal anti-inflammatory drugs (NSAIDs) has been to achieve selective inhibition of COX-2 over COX-1. This selectivity is sought to retain anti-inflammatory and analgesic efficacy while minimizing the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[4]

Within the vast landscape of NSAID chemistry, the pyrrole ring serves as a versatile and effective scaffold.[5][6] Pyrrole-based NSAIDs, such as tolmetin and zomepirac, have demonstrated significant clinical efficacy.[7][8] Zomepirac, a pyrrole-acetic acid derivative, was a potent analgesic whose mechanism of action is the inhibition of prostaglandin synthesis.[7][9] Although later withdrawn due to rare but serious anaphylactic reactions, its chemical framework remains a valuable case study for understanding the structure-activity relationships (SAR) that govern COX inhibition.[2][7]

This guide will use the synthesis of a zomepirac-like compound as a model to illustrate the practical application of the (1H-pyrrol-2-yl)acetic acid intermediate concept in developing COX inhibitors.

Part I: Synthesis of the Core Intermediate: A Pyrrole-Acetic Acid Derivative

The synthesis of the pyrrole core is a critical first step. The Hantzsch pyrrole synthesis and related methods provide a robust route to the required substituted pyrrole structure.[7] The following protocol outlines a generalized approach to creating a key ester intermediate, which can then be elaborated into the final active compound.

Protocol 1: Synthesis of Ethyl 2-(1,4-dimethyl-1H-pyrrol-2-yl)acetate

This protocol describes the formation of the core pyrrole ring system, which serves as the foundational scaffold.

Causality and Experimental Rationale:

  • Hantzsch Pyrrole Synthesis: This classic condensation reaction is chosen for its reliability in constructing substituted pyrroles from simple, commercially available starting materials.

  • Methylamine: Acts as the nitrogen source to form the pyrrole ring.

  • Saponification and Decarboxylation: The initial synthesis yields a dicarboxylate product. Saponification followed by thermal decarboxylation is a standard and effective method to remove one of the ester groups, yielding the desired mono-acid derivative.[7]

  • Esterification: The final esterification step protects the carboxylic acid and sets the stage for subsequent acylation reactions.

Step-by-Step Methodology:

  • Step 1: Initial Condensation (Hantzsch Pyrrole Synthesis).

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine diethyl 1,3-acetonedicarboxylate (1.0 eq), chloroacetone (1.0 eq), and a 40% aqueous solution of methylamine (2.0 eq) in ethanol.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate.

  • Step 2: Saponification.

    • Dissolve the crude product from Step 1 in ethanol and add a 2M aqueous solution of sodium hydroxide (2.2 eq).

    • Heat the mixture to reflux for 2 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the mixture and acidify to pH ~3 with 2M hydrochloric acid, causing the dicarboxylic acid to precipitate.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Step 3: Thermal Decarboxylation & Esterification.

    • The crude dicarboxylic acid is heated neat (or in a high-boiling solvent like diphenyl ether) at its melting point until gas evolution ceases, indicating decarboxylation is complete.

    • Cool the resulting crude mono-acid.

    • Dissolve the crude acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid (3-4 drops), and reflux for 5 hours.

    • Neutralize the reaction with a saturated sodium bicarbonate solution and extract with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure ethyl 2-(1,4-dimethyl-1H-pyrrol-2-yl)acetate.

Workflow for Intermediate Synthesis

SynthesisWorkflow1 Start Diethyl 1,3-acetonedicarboxylate + Chloroacetone + Methylamine Condensation Hantzsch Pyrrole Synthesis (Reflux in Ethanol) Start->Condensation Dicarboxylate Crude Diethyl 1,4-dimethyl- 1H-pyrrole-2,5-dicarboxylate Condensation->Dicarboxylate Saponification Saponification (NaOH, EtOH, Reflux) Dicarboxylate->Saponification Diacid Dicarboxylic Acid Intermediate Saponification->Diacid Decarboxylation Thermal Decarboxylation (Heat) Diacid->Decarboxylation Monoacid Monocarboxylic Acid Decarboxylation->Monoacid Esterification Esterification (EtOH, H₂SO₄ cat.) Monoacid->Esterification FinalProduct Ethyl 2-(1,4-dimethyl- 1H-pyrrol-2-yl)acetate Esterification->FinalProduct SynthesisWorkflow2 Start Ethyl 2-(1,4-dimethyl- 1H-pyrrol-2-yl)acetate Acylation Friedel-Crafts Acylation (N,N-dimethyl-p-chlorobenzamide, POCl₃) Start->Acylation AcylatedEster Acylated Ester Intermediate Acylation->AcylatedEster Saponification Saponification (NaOH, EtOH/H₂O) AcylatedEster->Saponification FinalProduct 2-[5-(4-Chlorobenzoyl)-1,4-dimethyl- pyrrol-2-yl]acetic acid (Final COX Inhibitor) Saponification->FinalProduct

Caption: Elaboration of the intermediate to the final active compound.

Data Presentation: Expected Synthesis Outcomes
ParameterStage 1: IntermediateStage 2: Final Product
Appearance Colorless to Pale Yellow OilWhite to Off-White Solid
Typical Yield 60-75%80-90%
Purity (HPLC) >98%>99%
¹H NMR Consistent with structureConsistent with structure
Mass Spec (m/z) [M+H]⁺ calculated[M-H]⁻ calculated

Part III: Biological Evaluation - In Vitro COX Inhibition Assay

Determining the inhibitory potency (IC₅₀) and selectivity of the synthesized compound for COX-1 versus COX-2 is the ultimate test of its potential as a therapeutic agent. A fluorometric inhibitor screening assay is a common and reliable method for this purpose. [1][10]

Protocol 3: Fluorometric COX-1/COX-2 Inhibition Assay

Principle of the Assay: This assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to Prostaglandin G₂ (PGG₂). The peroxidase component then reduces PGG₂ to PGH₂. This process utilizes a probe that is oxidized in the presence of the peroxidase activity to generate a highly fluorescent product. [10]The rate of fluorescence generation is directly proportional to COX activity. An inhibitor will reduce this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the synthesized test compound and a reference inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for COX-1) in DMSO. [1][11] * Prepare a series of dilutions (e.g., 10-fold dilutions) of the test compound and reference compound in COX Assay Buffer.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the supplier's instructions and keep on ice. [12] * Prepare the reaction master mix containing COX Assay Buffer, a fluorometric probe, and a cofactor.

  • Assay Plate Setup (96-well plate):

    • Enzyme Control (100% Activity): Add 10 µL of assay buffer to designated wells.

    • Inhibitor Control: Add 10 µL of a known inhibitor (e.g., Celecoxib) at a concentration known to give high inhibition.

    • Test Compound Wells: Add 10 µL of each dilution of the synthesized compound.

    • Solvent Control: If concerned about DMSO effects, include wells with the highest concentration of DMSO used.

  • Enzyme Addition and Incubation:

    • Prepare a diluted enzyme solution (either COX-1 or COX-2) in assay buffer.

    • Add 80 µL of the diluted enzyme solution to all wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. [12]

  • Reaction Initiation and Measurement:

    • Prepare the substrate solution by diluting arachidonic acid in assay buffer.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (Excitation/Emission = ~535/587 nm) at 25°C for 5-10 minutes. [10]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Workflow for COX Inhibition Assay

AssayWorkflow Setup Prepare Reagents & Plate (Enzyme, Inhibitors, Buffer, Probe) Incubate Add Enzyme to Wells Pre-incubate with Inhibitor (10-15 min @ RT) Setup->Incubate Initiate Initiate Reaction (Add Arachidonic Acid) Incubate->Initiate Measure Kinetic Fluorescence Measurement (Ex/Em ~535/587 nm) Initiate->Measure Analyze Data Analysis (Calculate Reaction Rates) Measure->Analyze Calculate Calculate % Inhibition Analyze->Calculate Plot Plot Dose-Response Curve Calculate->Plot Result Determine IC₅₀ & Selectivity Index Plot->Result

Caption: Workflow for the in vitro COX inhibitor screening assay.

Data Presentation: Representative Biological Activity
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Zomepirac Analog 5.50.2522
Ibuprofen (Ref.) 1.33.50.37
Celecoxib (Ref.) 150.04375

Note: Values are representative and for illustrative purposes.

Conclusion

The (1H-pyrrol-2-yl)acetic acid scaffold and its derivatives represent a historically significant and synthetically accessible platform for the development of potent COX inhibitors. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, elaboration, and biological evaluation of novel compounds based on this core structure. By understanding the rationale behind each synthetic step and biological assay, researchers can effectively utilize this scaffold to explore new chemical space in the ongoing quest for safer and more effective anti-inflammatory agents.

References

  • Wikipedia. Zomepirac. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available from: [Link]

  • medtigo. zomepirac | Dosing & Uses. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5733, Zomepirac. Retrieved from [Link].

  • Al-Sanea, M. M., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. National Center for Biotechnology Information. Available from: [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. Available from: [Link]

  • Tsolaki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. Available from: [Link]

  • Mohamed, M. F., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry. Available from: [Link]

  • Singh, P., & Kaur, M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available from: [Link]

  • Inxight Drugs. ZOMEPIRAC SODIUM. Available from: [Link]

  • Brogden, R. N., et al. (1981). Zomepirac: a review of its pharmacological properties and analgesic efficacy. PubMed. Available from: [Link]

  • Suthar, S. K., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Pyrrolo[3,4-c]pyrroles with activity as a COX-1 and COX-2 inhibitors. Available from: [Link]

  • PharmaCompass. Zomepirac. Available from: [Link]

  • ResearchGate. Synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic Acid Esters: One-Pot Assembly from Propargyl Amines, Isothiocyanates, and Alkyl 2-Bromoacetates. Available from: [Link]

  • Gökhan, N., et al. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Available from: [Link]

  • Gwarda, R., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. MDPI. Available from: [Link]

  • ResearchGate. Pyrrole Derivatives as Selective COX-2 Inhibitors. Available from: [Link]

  • Dannhardt, G., & Kiefer, W. (2000). The pyrrole moiety as a template for COX-1/COX-2 inhibitors. PubMed. Available from: [Link]

  • Osswald, F., et al. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. PubMed. Available from: [Link]

  • Google Patents. KR20160024702A - Synthesis of furan, thiophene, and pyrroles from acetoacetic esters.

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Application Note: Chemoselective Amide Coupling of Pyrrole-2-thioacetic Acid with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The coupling of pyrrole-2-thioacetic acid (and its derivatives like 2-[(1H-pyrrol-2-yl)thio]acetic acid) with amines presents a unique set of chemoselective challenges distinct from standard peptide synthesis. While the carboxylic acid moiety undergoes standard amidation, the molecule contains two "soft" reactive centers that require specific handling:

  • The Pyrrole Ring: Electron-rich and acid-sensitive. It is prone to polymerization ("pyrrole red" formation) in the presence of strong acid chlorides and susceptible to N-acylation if base strength is uncontrolled.

  • The Thioether Linker: The sulfur atom (

    
     to the carbonyl) is susceptible to oxidation (sulfoxide formation) and can act as a catalyst poison if metal-mediated coupling is attempted.
    

This guide details three validated protocols to suppress these side reactions while maximizing yield.

Decision Matrix: Selecting the Right Protocol
ConstraintRecommended ProtocolKey ReagentRationale
Standard / Robust Protocol A EDC · HCl / HOBtMild activation; prevents racemization; water-soluble byproducts.[1]
Steric Hindrance Protocol B HATU / DIPEAHigh reactivity for unreactive amines (anilines); strictly anhydrous.
Scale-Up (>10g) Protocol C IBCF (Mixed Anhydride)Cost-effective; avoids chromatography; minimizes contact time.

Mechanistic Considerations & Risk Assessment

The "Thio-Pyrrole" Challenge

Unlike simple aliphatic acids, pyrrole-2-thioacetic acid possesses a nucleophilic nitrogen (


) and a sulfur atom.
  • Risk 1: N-Acylation: If the carboxylic acid is over-activated (e.g., using excess thionyl chloride), the pyrrole nitrogen can attack the activated species, forming an unstable N-acyl pyrrole.

  • Risk 2: Sulfur Oxidation: The thioether is sensitive. Avoid workups involving bleach (NaOCl) or peroxides, which will generate the sulfoxide impurity.

Workflow Visualization

The following diagram illustrates the decision logic and critical control points for this synthesis.

ReactionLogic cluster_risks Critical Risks Start Pyrrole-2-thioacetic Acid + Amine CheckAmine Amine Reactivity? Start->CheckAmine ProtocolA Protocol A: EDC/HOBt (Standard) CheckAmine->ProtocolA Primary/Secondary Aliphatic ProtocolB Protocol B: HATU (Hindered/Anilines) CheckAmine->ProtocolB Electron Deficient (Anilines) ProtocolC Protocol C: IBCF (Scale-Up) CheckAmine->ProtocolC Large Scale (Cost Sensitive) Workup Workup Strategy ProtocolA->Workup ProtocolB->Workup ProtocolC->Workup Isolate Final Amide Workup->Isolate Acid Wash (remove amine) Base Wash (remove acid) Risk1 Avoid SOCl2 (Polymerization) Risk2 No Oxidants (S-Oxidation)

Figure 1: Strategic decision tree for coupling pyrrole-thio-derivatives.

Detailed Experimental Protocols

Protocol A: Carbodiimide Coupling (EDC/HOBt)

Best for: Standard library synthesis, primary amines, and acid-sensitive substrates. Mechanism: HOBt traps the O-acylisourea intermediate, preventing N-acyl urea rearrangement and suppressing racemization (though less critical for this achiral acid, it stabilizes the active ester).

Reagents:

  • Pyrrole-2-thioacetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC[1][2][3][4][5] · HCl (1.2 equiv)

  • HOBt (anhydrous) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Dissolution: In a round-bottom flask under N₂, dissolve the acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Cool to 0°C. Add EDC · HCl (1.2 equiv). Stir for 15–30 minutes. Note: The solution may turn slightly yellow.

  • Addition: Add the amine (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Monitoring: Check TLC/LCMS. The activated ester (intermediate) should disappear.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash with 0.5 M HCl (or 5% Citric Acid) x 2. Caution: Do not use strong acid; pyrroles are acid-sensitive.

    • Wash with Sat. NaHCO₃ x 2.

    • Wash with Brine x 1.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: High-Efficiency Coupling (HATU)

Best for: Electron-deficient anilines, sterically hindered amines, or valuable intermediates. Mechanism: HATU generates a highly reactive aza-benzotriazole ester. It is faster than EDC but requires strict base control to prevent pyrrole N-acylation.

Reagents:

  • Pyrrole-2-thioacetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF (Preferred) or NMP

Step-by-Step:

  • Setup: Dissolve the acid (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.1 equiv) at RT. Stir for 5 minutes. The solution often turns orange/brown.

  • Coupling: Add the amine (1.1 equiv) immediately.

  • Reaction: Stir at RT for 2–4 hours. (HATU reactions are typically fast).

  • Quench: Add water (3–5 drops) to consume excess HATU.

  • Workup:

    • Dilute with EtOAc/Ether (1:1).

    • Perform standard wash (Citric Acid / NaHCO₃ / Brine).

    • Note: Tetramethylurea (HATU byproduct) is water-soluble but can persist in organic layers; extensive water washes help.

Protocol C: Mixed Anhydride (IBCF)

Best for: Scale-up (>10g) where chromatography is difficult. Mechanism: Formation of a mixed carbonic-carboxylic anhydride. Fast and clean, but temperature control is critical.

Reagents:

  • Pyrrole-2-thioacetic acid (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Amine (1.1 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve acid (1.0 equiv) and NMM (1.1 equiv) in THF. Cool to -15°C (Ice/Salt bath).

  • Anhydride Formation: Dropwise add IBCF (1.05 equiv) maintaining temp < -10°C. Stir for 15 mins. White precipitate (NMM·HCl) will form.

  • Coupling: Add the amine (1.1 equiv) as a solution in THF dropwise.

  • Reaction: Stir at -15°C for 1 hour, then allow to warm to RT over 2 hours.

  • Workup: Filter off the NMM·HCl salt. Concentrate the filtrate. Recrystallize the residue (often from EtOH/Water or Hexane/EtOAc).

Analytical Data & QC Guidelines

Expected Impurity Profile

When analyzing the crude mixture by HPLC/UPLC, look for these specific impurities:

Impurity TypeOriginDetection (LCMS)Prevention
Sulfoxide (S=O) Oxidation of thioether[M+16]+Degas solvents; avoid peroxides in ether/THF.
N-Acyl Pyrrole Reaction at Pyrrole-N[M+Acid Mass]+Reduce base equivalents; use bulkier base (DIPEA).
Dimer Disulfide formation[2M-2H]+Use fresh starting material; keep under N₂.
Characterization (Example Data)

Based on typical shifts for 2-[(1H-pyrrol-2-yl)thio]acetamides:

  • ¹H NMR (DMSO-d₆):

    • 
       10.8–11.2 ppm (s, 1H, Pyrrole NH ) – Broad singlet, exchangeable.
      
    • 
       8.0–8.5 ppm (t/d, 1H, Amide NH ).
      
    • 
       5.9–6.8 ppm (m, 3H, Pyrrole CH).
      
    • 
       3.4–3.6 ppm (s, 2H, S-CH₂ -CO). Critical diagnostic peak.
      

References

  • Montalbetti, C.A.G.N.[6][7] & Falque, V. (2005).[6][7][8] Amide bond formation and peptide coupling.[2][4][6][8][9] Tetrahedron, 61(46), 10827-10852.[6]

  • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

  • El-Gaby, M.S.A., et al. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives... ACS Omega, 6(42), 28142–28154.

    • Validates the stability of 2-[(pyrrol-2-yl)
  • Dunetz, J.R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10] Organic Process Research & Development, 20(2), 140–177.

Sources

Application Note: Preparation of 5-Aroyl-Pyrrole-2-Acetic Acid Derivatives from Thioethers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug development. It details the synthesis of 5-aroyl-pyrrole-2-acetic acid derivatives , focusing on a specialized protocol utilizing thioether precursors (specifically mercaptoacetic acid and its analogues). This approach allows for the generation of thioether-linked bioisosteres of classic NSAIDs like Zomepirac and Tolmetin, as well as serving as a pathway for functionalized pyrrole scaffolds.

Abstract & Scientific Rationale

The pyrrole-2-acetic acid scaffold is the pharmacophore of potent Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Zomepirac , Tolmetin , and Ketorolac . While traditional industrial synthesis relies on Friedel-Crafts acylation or the Paal-Knorr synthesis using 1,4-dicarbonyls, these methods often suffer from regioselectivity issues or harsh conditions.

This guide presents a thioether-based synthetic strategy . By utilizing mercaptoacetic acid (a thioether precursor) in a cyclization reaction with 2-(2-oxo-2-arylethyl)malononitriles , researchers can access 2-[(5-aroyl-1H-pyrrol-2-yl)thio]acetic acid derivatives . These compounds represent a crucial class of "thio-analogues" where the ether oxygen or methylene bridge is replaced or functionalized with sulfur, offering altered metabolic stability and lipophilicity profiles.

Key Advantages of the Thioether Route:
  • Regiospecificity: The reaction constructs the pyrrole ring and the side chain simultaneously, ensuring the 2,5-substitution pattern.

  • Mild Conditions: Utilizes Phase Transfer Catalysis (PTC) at moderate temperatures, avoiding strong Lewis acids.

  • Divergent Synthesis: The thioether linkage provides a handle for further oxidation to sulfoxides/sulfones (Pummerer rearrangement precursors) or desulfurization.

Mechanistic Insight

The core transformation involves the reaction of an


-mercapto acid  with a phenacyl malononitrile  derivative. The mechanism proceeds via a cascade sequence:
  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the phenacyl malononitrile.

  • Cyclization: Intramolecular condensation occurs between the amine (formed from the nitrile) and the carbonyl, closing the pyrrole ring.

  • Aromatization: Tautomerization establishes the aromatic pyrrole system, yielding the 5-aroyl-pyrrole-2-thioacetic acid.

Reaction Scheme Diagram

ReactionMechanism Figure 1: Mechanistic pathway for the synthesis of pyrrole-thioacetic acid derivatives via PTC. Start Phenacyl Malononitrile (Ar-CO-CH2-CH(CN)2) Inter1 Thio-Intermediate (Nucleophilic Attack) Start->Inter1 + Reagent K2CO3 / TBAB Reagent Mercaptoacetic Acid (HS-CH2-COOH) Reagent->Inter1 Inter2 Cyclized Pyrroline Inter1->Inter2 Intramolecular Cyclization Product 5-Aroyl-Pyrrole-2-Thioacetic Acid (Target Derivative) Inter2->Product Aromatization - H2O

Experimental Protocol

Protocol A: Synthesis of 2-[(3-Cyano-5-Aryl-1H-Pyrrol-2-yl)thio]acetic Acids

Target: Direct synthesis of the thioether-linked acetic acid derivative. Scale: 10 mmol (scalable to 100 mmol).

Reagents & Materials
ReagentRoleEquiv.Quantity (for 10 mmol)
2-(2-Oxo-2-arylethyl)malononitrile Substrate1.0MW dependent
2-Mercaptoacetic Acid Thioether Source1.00.92 g (0.70 mL)
Potassium Carbonate (anhydrous) Base3.04.14 g
Tetrabutylammonium Bromide (TBAB) Phase Transfer Catalyst0.080.26 g
1,4-Dioxane Solvent-15 mL
Hydrochloric Acid (10%) Workup-As required
Step-by-Step Procedure
  • Catalyst Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-mercaptoacetic acid (0.92 g, 10 mmol), anhydrous potassium carbonate (4.14 g, 30 mmol), and TBAB (0.26 g, 0.8 mmol) in 1,4-dioxane (15 mL).

  • Pre-Stirring: Stir the mixture vigorously at room temperature (25°C) for 30 minutes . This generates the reactive thiolate species in the organic phase.

  • Substrate Addition: Add the appropriate 2-(2-oxo-2-arylethyl)malononitrile (10 mmol) to the reaction mixture.

    • Note: The phenacyl malononitrile precursor can be prepared by condensing the corresponding phenacyl bromide with malononitrile in the presence of sodium ethoxide.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress via TLC (Mobile phase: EtOAc/Hexane 3:7).

    • Typical Duration: 2.5 to 3.0 hours.[1]

  • Workup:

    • Filter the reaction mixture to remove inorganic salts (KCl, excess K2CO3).

    • Dilute the filtrate with distilled water (50 mL).

    • Acidify the solution carefully with 10% HCl to pH ~2-3. A precipitate should form immediately.

  • Purification:

    • Filter the precipitate and wash with cold water (3 x 10 mL).

    • Recrystallization: Purify the crude solid by recrystallization from Ethanol or an Ethanol/Water mixture.

    • Yield: Typically 60–90% depending on the aryl substituent.

Analytical Validation (Example Data)
  • IR (KBr): 3200-3400 cm⁻¹ (NH), 2200 cm⁻¹ (CN), 1700-1720 cm⁻¹ (C=O acid), 1640 cm⁻¹ (C=O ketone).

  • ¹H NMR (DMSO-d₆):

    
     12.0 (br s, 1H, COOH), 11.5 (s, 1H, NH), 7.2-7.8 (m, Ar-H), 3.8 (s, 2H, S-CH₂).
    
  • Mass Spec: Molecular ion [M]+ consistent with the formula.

Protocol B: Process Workflow for Zomepirac Analogues

This workflow illustrates how the thioether derivative serves as a precursor for diverse NSAID analogues.

Workflow Figure 2: Divergent synthesis workflow from the thioether intermediate. Step1 Step 1: Thio-Cyclization (Protocol A) Step2 Intermediate: 5-Aroyl-Pyrrole-2-Thioacetic Acid Step1->Step2 Branch1 Path A: Esterification (MeOH / H2SO4) Step2->Branch1 Branch2 Path B: Oxidation (H2O2 / AcOH) Step2->Branch2 Prod1 Methyl Thioacetate Ester (Lipophilic Prodrug) Branch1->Prod1 Prod2 Sulfoxide/Sulfone Derivative (Metabolic Probe) Branch2->Prod2

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete thiolate formationIncrease pre-stirring time to 45 mins; ensure K2CO3 is finely ground.
Oily Product Impurities in starting materialRecrystallize the phenacyl malononitrile precursor before use.
No Precipitation pH not low enoughEnsure acidification reaches pH 2. Some derivatives may require extraction with EtOAc if they do not precipitate.
Side Reactions Oxidation of thiolDegas solvents with Nitrogen/Argon if the thiol is sensitive (though mercaptoacetic acid is generally stable).

References

  • Primary Protocol Source: Abdel-Latif, E. et al. "Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval)." PMC (NIH), 2019. Describes the specific reaction of mercaptoacetic acid with phenacyl malononitriles.

  • Related NSAID Synthesis (Tolmetin): Dadaş, Ö. et al. "Synthesis and Anticancer Activity of Some Novel Tolmetin Thiosemicarbazides." Marmara Pharmaceutical Journal, 2015, 19: 259-267.

  • Thioether Reactivity Review: Bahrami, K. et al. "TAPC-Catalyzed Synthesis of Thioethers from Thiols and Alcohols." Synlett, 2011.

  • General Pyrrole Synthesis: "Pyrrole synthesis." Organic Chemistry Portal.

Sources

Application Note: Synthesis of Insecticidal Pyrrole Derivatives Using Thioacetic Acid Linkers

[1]

Introduction & Strategic Rationale

The Challenge: Resistance and Bioavailability

Arylpyrrole insecticides, exemplified by Chlorfenapyr , are a cornerstone of modern pest management. They function as pro-insecticides, metabolically activated to uncouple oxidative phosphorylation in the insect mitochondria. However, the rigid lipophilicity of the pyrrole core often leads to formulation challenges and bioavailability issues. Furthermore, increasing resistance to standard halogenated pyrroles necessitates the development of novel derivatives.

The Solution: Thioacetic Acid Linkers

Incorporating a thioacetic acid linker (

  • Metabolic Stability & Pro-drug Design: The thioether bond is stable, while the carboxylic acid tail allows for esterification (pro-drug formation) to modulate lipophilicity (LogP) for cuticular penetration.

  • Solubility Profile: The free acid form significantly enhances solubility in polar media, aiding in residue analysis and soil mobility studies.

This guide details the synthesis of 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acid derivatives. We utilize a robust pathway involving the construction of the pyrrole core followed by nucleophilic substitution with mercaptoacetic acid (thioglycolic acid).

Chemical Strategy & Mechanism[2][3][4][5][6]

The synthesis is divided into two phases.[1][2][3] Phase I constructs the 2-amino-3-cyano-5-arylpyrrole core using a modified Gewald-type cyclization or the reaction of phenacyl malononitriles. Phase II transforms the amino group (via diazotization/halogenation) or utilizes a direct nucleophilic displacement on a 2-halo intermediate to install the thio-linker.

Reaction Pathway Logic[2][6]
  • Core Formation: Reaction of phenacyl bromide with malononitrile creates the 2-amino-pyrrole scaffold.

  • Activation: The 2-amino group is converted to a 2-halo (chloro/bromo) group via Sandmeyer reaction, creating an electrophilic site.

  • Linker Installation: Nucleophilic attack by the sulfur of mercaptoacetic acid displaces the halogen, forming the thioether bridge.

Pathway Visualization

SynthesisPathwayStartPhenacyl Bromide(Ar-CO-CH2-Br)Inter1Intermediate:2-amino-3-cyano-5-arylpyrroleStart->Inter1NaOEt, EtOHRefluxReagent1Malononitrile(CH2(CN)2)Reagent1->Inter1Inter22-Chloro-3-cyano-5-arylpyrroleInter1->Inter2DiazotizationHalogenationStep2Sandmeyer Rxn(CuCl2 / t-BuONO)Step2->Inter2FinalTarget:2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acidInter2->FinalK2CO3, AcetoneNu- SubstitutionReagent2Mercaptoacetic Acid(HS-CH2-COOH)Reagent2->Final

Figure 1: Synthetic workflow for thioacetic acid-linked pyrrole derivatives.

Detailed Experimental Protocols

Phase I: Synthesis of 2-Amino-3-cyano-5-arylpyrrole Core

Note: This step establishes the aryl-pyrrole scaffold required for biological activity.

Reagents:

  • Aryl phenacyl bromide (e.g., 4-chlorophenacyl bromide) (10 mmol)

  • Malononitrile (10 mmol)

  • Sodium ethoxide (NaOEt) (20 mmol)

  • Ethanol (anhydrous, 50 mL)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve malononitrile (0.66 g, 10 mmol) in 20 mL of anhydrous ethanol.

  • Base Addition: Add sodium ethoxide (1.36 g, 20 mmol) slowly at

    
    . Stir for 15 minutes.
    
  • Cyclization: Add the aryl phenacyl bromide (10 mmol) portion-wise. The mixture will turn dark.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 3-5 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Work-up: Cool to room temperature and pour onto crushed ice (

    
    ).
    
  • Isolation: The solid precipitate (2-amino-pyrrole) is filtered, washed with cold water, and recrystallized from ethanol.

Validation Checkpoint:

  • Appearance: Typically a yellow to brown solid.

  • IR: Look for

    
     stretches (
    
    
    ) and
    
    
    stretch (
    
    
    ).
Phase II: Synthesis of 2-Chloro-3-cyano-5-arylpyrrole (Activation)

To attach the sulfur linker, we first convert the amino group to a good leaving group (chloride).

Reagents:

  • 2-Amino-3-cyano-5-arylpyrrole (from Phase I) (5 mmol)

  • Copper(II) chloride (

    
    ) (6 mmol)
    
  • tert-Butyl nitrite (

    
    -BuONO) (7.5 mmol)
    
  • Acetonitrile (

    
    ) (30 mL)
    

Procedure:

  • Dissolution: Dissolve the copper(II) chloride and tert-butyl nitrite in acetonitrile at

    
     under nitrogen atmosphere.
    
  • Addition: Slowly add the 2-amino-pyrrole derivative.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Evolution of

    
     gas indicates diazotization followed by chlorination.
    
  • Quench: Pour into

    
     solution (
    
    
    ) and extract with ethyl acetate (
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel column chromatography (eluent: Hexane/EtOAc).
    
Phase III: Introduction of the Thioacetic Acid Linker

This is the critical step forming the C-S bond.

Reagents:

  • 2-Chloro-3-cyano-5-arylpyrrole (2 mmol)

  • Mercaptoacetic acid (Thioglycolic acid) (

    
    ) (2.2 mmol)
    
  • Potassium Carbonate (

    
    ) (anhydrous, 4 mmol)
    
  • Acetone or DMF (15 mL)

Procedure:

  • Setup: In a dry flask, suspend the 2-chloro-pyrrole and

    
     in the solvent.
    
  • Addition: Add mercaptoacetic acid dropwise via syringe. Caution: Mercaptoacetic acid has a potent, unpleasant odor. Perform in a fume hood.

  • Reaction: Heat the mixture to reflux (if using acetone) or

    
     (if using DMF) for 4-6 hours.
    
  • Monitoring: TLC should show the disappearance of the chloro-pyrrole spot and the appearance of a more polar spot (the acid).

  • Work-up:

    • Remove solvent under reduced pressure.[2]

    • Redissolve residue in water (

      
      ).
      
    • Acidification: Carefully acidify with

      
       to pH 3-4. The product will precipitate as a free acid.
      
  • Isolation: Filter the solid, wash with water, and dry. Recrystallize from Ethanol/Water.

Data Summary Table: Expected Yields & Properties

Compound IDAryl Group (Ar)Yield (Phase I)Yield (Phase III)Melting Point (

)
2a Phenyl (

)
85%90%135-137
2b 4-Cl-Phenyl82%85%142-145
2c 4-

-Phenyl
78%88%163-165

Mechanism of Action & SAR

The synthesized thioacetic acid derivatives function as precursors or analogs to uncouplers of oxidative phosphorylation.

Mode of Action Diagram

MOACompoundPyrrole-S-CH2-COOH(Pro-insecticide)MetabolismMetabolic Activation(Hydrolysis/Oxidation)Compound->MetabolismIn vivoActiveActive Uncoupler(Protonophore)Metabolism->ActiveMitochondriaMitochondrial MembraneActive->MitochondriaPenetratesEffectDisruption of Proton Gradient(ATP Depletion)Mitochondria->EffectH+ TransportDeathInsect DeathEffect->Death

Figure 2: Mechanism of action for pyrrole insecticides involving metabolic activation.

Structure-Activity Relationship (SAR) Notes
  • Electron Withdrawing Groups (EWGs): The presence of

    
     at C3 and EWGs (Cl, 
    
    
    ,
    
    
    ) on the aryl ring at C5 is critical. These groups stabilize the anionic form of the pyrrole, facilitating the proton shuttle mechanism across the mitochondrial membrane.
  • The Linker: The thioacetic acid moiety (

    
    ) improves water solubility. However, for maximum insecticidal potency, the carboxylic acid is often esterified (e.g., methyl or ethyl ester) to enhance lipophilicity, allowing the compound to penetrate the insect cuticle before being hydrolyzed to the active acid or uncoupling species inside the pest.
    

References

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives. Source: PMC (National Institutes of Health). Context: Primary protocol for 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids.[4] URL:[Link]

  • Synthesis, insecticidal, and acaricidal activities of novel 2-aryl-pyrrole derivatives containing ester groups. Source: PubMed (J Agric Food Chem). Context: SAR studies on ester derivatives of arylpyrroles.[4][5] URL:[Link]

  • Thioether-bridged arylalkyl-linked N-phenylpyrazole derivatives: Design, synthesis, insecticidal activities. Source: PubMed. Context: Comparative chemistry for thioether bridge formation in insecticides.[6] URL:[Link]

  • Synthesis and insecticidal activity of novel dihydropyrrole derivatives with N-sulfanyl moieties. Source: PubMed. Context: Sulfur-linked pyrrole bioactivity profiles.[6] URL:[Link]

Microwave-assisted synthesis of 2-(1H-pyrrol-2-ylthio)acetic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-(1H-pyrrol-2-ylthio)acetic Acid Esters

Abstract & Introduction

Target Analyte: 2-(1H-pyrrol-2-ylthio)acetic acid esters.[1] Significance: The pyrrole-thio-acetic acid scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and anti-inflammatory properties. The sulfur bridge at the C2 position of the pyrrole ring, coupled with an ester functionality, serves as a critical pharmacophore for inhibiting enzymes such as aldose reductase and cyclooxygenase (COX). Challenge: Conventional synthesis (thermal heating) often suffers from long reaction times (4–12 hours), oxidative dimerization of the unstable pyrrole-2-thiol intermediate, and low yields due to thermal degradation. Solution: This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach. By utilizing dielectric heating, we achieve rapid internal heating of the polar transition state, reducing reaction times to minutes and suppressing side reactions.

Chemical Background & Mechanism

The synthesis generally proceeds via a nucleophilic substitution (


) reaction. The mechanism involves the generation of a pyrrole-2-thiolate anion, which acts as a soft nucleophile attacking the 

-carbon of an

-halo ester (e.g., ethyl bromoacetate).

Key Mechanistic Insight: Pyrrole-2-thiols are prone to oxidation, forming disulfides. Microwave irradiation minimizes the time the sensitive thiol is exposed to oxidative conditions before being trapped by the alkylating agent.

Reaction Scheme

The protocol describes two viable pathways:

  • Path A (Direct Alkylation): Alkylation of a pre-formed (or in-situ generated) pyrrole-2-thione.

  • Path B (One-Pot Cyclization): A multicomponent reaction where the pyrrole ring and thio-linkage are formed simultaneously (Green Chemistry approach).

ReactionMechanism Start Precursors (Pyrrole-2-thione OR Malononitrile derivatives) Base Base Activation (K2CO3 / Et3N) Start->Base Deprotonation Intermediate Thiolate Anion (Nucleophile) Base->Intermediate Anion Gen. TS Transition State (Polarized) Intermediate->TS MW Irradiation (Dipolar Polarization) Electrophile + Ethyl Bromoacetate (Electrophile) Electrophile->TS Product 2-(1H-pyrrol-2-ylthio) acetic acid ester TS->Product S_N2 Substitution (- HBr)

Figure 1: Mechanistic pathway for the microwave-assisted S-alkylation of pyrrole derivatives.

Equipment & Materials

Microwave Reactor:

  • System: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal). Fiber optic is preferred for accurate internal temp monitoring.

Reagents:

  • Substrate: 1H-pyrrole-2-thiol (generated in situ) or functionalized pyrrole precursors (e.g., 2-(2-oxo-2-arylethyl)malononitrile).[1]

  • Alkylating Agent: Ethyl bromoacetate (1.1 equiv).

  • Base: Anhydrous Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Ethanol (Green choice) or DMF (High dielectric loss, faster heating).

  • Catalyst: Tetrabutylammonium bromide (TBAB) - Optional phase transfer catalyst to enhance rate.

Detailed Experimental Protocol

Method A: Direct Alkylation of Pyrrole-2-thione (Standard Route)

Use this route if you have a stable pyrrole-2-thione precursor.

  • Preparation: In a 10 mL microwave vial, dissolve 1H-pyrrole-2-thione (1.0 mmol) in Ethanol (3 mL).

  • Activation: Add

    
      (1.5 mmol, 207 mg). Stir for 2 minutes at room temperature to facilitate deprotonation.
    
  • Addition: Add Ethyl bromoacetate (1.1 mmol, 122

    
    L) dropwise.
    
  • Microwave Irradiation:

    • Seal the vial.

    • Mode: Dynamic (hold temperature).

    • Temp: 80 °C.

    • Power: Max 150 W (Variable).

    • Time: 5–10 minutes.

    • Note: Stirring set to "High".

  • Workup:

    • Cool to RT (compressed air cooling).

    • Pour mixture into ice-cold water (20 mL).

    • The ester usually precipitates as a solid. Filter, wash with water, and dry.[2][3]

    • If oil forms: Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
Method B: One-Pot Multicomponent Cyclization (Advanced Route)

Use this route to build the pyrrole ring and thio-ester simultaneously. Adapted from [1].

  • Reagents: Mix 2-mercaptoacetic acid ethyl ester (Ethyl thioglycolate) (1.0 mmol), Malononitrile derivative (e.g., 2-(2-oxo-2-phenylethyl)malononitrile) (1.0 mmol), and Piperidine (catalytic amount, 0.1 mmol) in Ethanol (4 mL).

  • Microwave Irradiation:

    • Temp: 100 °C.

    • Time: 10–15 minutes.

  • Mechanism: The thioglycolate attacks the nitrile/enone system, followed by cyclization to form the pyrrole core with the S-acetic ester moiety already attached.

Optimization & Troubleshooting

Solvent Effects on Yield: Microwave heating relies on the dielectric constant (


) and dielectric loss (

) of the solvent.
SolventDielectric Loss (

)
Heating RateYield (%)Notes
Ethanol 0.941High85-92%Recommended. Green, easy workup.
DMF 0.161Medium88-95%Harder to remove; use for insoluble substrates.
Toluene 0.040Low<40%Non-polar; requires doping with ionic liquid/TBAB.
Water 0.123Medium60-70%Poor solubility of organic reactants limits yield.

Common Issues:

  • Problem: Low Yield / Unreacted Starting Material.

    • Fix: Increase MW temperature by 10°C. Add 5 mol% TBAB (Phase Transfer Catalyst) to stabilize the polar transition state.

  • Problem: Disulfide Formation (Dimerization).

    • Fix: Degas solvents with Nitrogen/Argon before irradiation. Ensure base is added before the alkyl halide.

  • Problem: Hydrolysis of Ester.

    • Fix: Ensure solvents are anhydrous. Avoid excessive temperatures (>120°C) which may hydrolyze the ester to the acid.

Results & Analysis

Characterization Checklist:

  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the singlet at
    
    
    3.8–4.0 ppm corresponding to the
    
    
    methylene protons. The ester ethyl group will show a quartet (
    
    
    4.1 ppm) and triplet (
    
    
    1.2 ppm).
  • IR Spectroscopy: Strong carbonyl stretch (

    
    ) at 1730–1750 cm
    
    
    
    (ester). Absence of S-H stretch (
    
    
    2550 cm
    
    
    ).
  • Yield Expectations: Method A typically yields 85–95% isolated product within 10 minutes, compared to 60–70% in 4 hours via thermal reflux.

Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction MW Reaction cluster_workup Isolation Step1 Dissolve Pyrrole-Thione in Ethanol Step2 Add K2CO3 Base (Activate Thiol) Step1->Step2 Step3 Add Ethyl Bromoacetate Step2->Step3 Step4 MW Irradiation 80°C, 10 min, 150W Step3->Step4 Step5 Pour into Ice Water Step4->Step5 Step6 Precipitate Filtered (Solid Product) Step5->Step6 Step7 Recrystallization (EtOH) Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Compliance

  • Microwave Safety: Never heat sealed vessels beyond their rated pressure limit (typically 20-30 bar). Always use a vessel with a pressure release mechanism.

  • Chemical Hazards: Ethyl bromoacetate is a potent lachrymator (tear gas). Handle only in a fume hood.

  • Thermal Runaway: Pyrroles can polymerize exothermically. Monitor the reaction pressure profile closely.

References

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives. Source: National Institutes of Health (PMC). Context: Describes the reaction of mercaptoacetic acid with pyrrole precursors to form thio-acetic acid derivatives. URL:[Link]

  • Microwave-Assisted Synthesis, Biological Activity Evaluation... of Some Novel Pyrrolo[2,3-b]pyrrole Derivatives. Source: MDPI (Molecules). Context: details the alkylation of pyrrole-related intermediates with ethyl bromoacetate under basic conditions. URL:[Link]

  • Microwave-Assisted Paal-Knorr Reaction - Synthesis of Polysubstituted Pyrroles. Source: Organic Chemistry Portal. Context: General conditions for microwave-assisted pyrrole synthesis and functionalization.[4] URL:[Link]

Sources

Advanced Bioconjugation Strategies Utilizing (1H-Pyrrol-2-ylthio)acetic Acid (PTAA) Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Rationale

The development of highly stable, site-directed bioconjugates is a cornerstone of modern therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and bispecific protein assemblies. While maleimide- and NHS-ester-based crosslinkers (e.g., SMCC) dominate the field, they suffer from well-documented physiological liabilities, such as retro-Michael exchange with serum albumin thiols.

(1H-pyrrol-2-ylthio)acetic acid (PTAA) emerges as a powerful, next-generation heterobifunctional linker. Derivatives of the pyrrol-2-ylthio core have been extensively validated as stable precursors in advanced heterocyclic synthesis[1]. In the context of bioconjugation, PTAA offers a dual-reactivity profile:

  • Amine-Reactive Arm: The acetic acid moiety is readily converted into an N-hydroxysuccinimide (NHS) ester for standard amide bond formation with primary amines (e.g., lysine residues).

  • Oxidation-Triggered Crosslinking Arm: The electron-rich pyrrole ring, modulated by the thioether linkage at the 2-position, acts as a latent electrophile. Upon mild oxidation, the pyrrole ring undergoes controlled activation to form an iminoquinone-like intermediate. This species rapidly captures nucleophiles (such as cysteine thiols or lysine amines) to form irreversible covalent crosslinks, a mechanism analogous to the autoxidation of pyrrole adducts observed in biological systems[2][3].

This unique oxidative umpolung (polarity reversal) strategy provides a chemoselective pathway that bypasses the instability of traditional maleimide linkages[4].

Quantitative Data & Linker Comparison

To justify the selection of PTAA over traditional linkers, we must evaluate the thermodynamic stability and reaction kinetics of the resulting conjugates. The table below summarizes the physicochemical advantages of PTAA.

ParameterPTAA (Pyrrole-Thioether)SMCC (Maleimide)SPDP (Disulfide)
Reactive Groups NHS Ester / Oxidizable PyrroleNHS Ester / MaleimideNHS Ester / Pyridyl Disulfide
Target Nucleophiles Lysine (1°) / Cysteine (2°)Lysine (1°) / Cysteine (2°)Lysine (1°) / Cysteine (2°)
Crosslinking Trigger Mild Oxidation (e.g., NaIO₄)Spontaneous (pH 6.5-7.5)Spontaneous (pH 7.0-8.0)
Linkage Stability (Plasma) Excellent (Irreversible) Moderate (Retro-Michael exchange)Poor (Reductive cleavage)
Off-Target Reactivity Very Low (Requires trigger)High (Reacts with free serum thiols)High (Thiol exchange)
Spacer Arm Length ~ 6.8 Å~ 8.3 Å~ 6.8 Å

Mechanistic Workflow & Visualization

The bioconjugation process utilizing PTAA is a two-stage workflow. First, the antibody is modified with the PTAA-NHS ester. Second, the target protein (or payload) is introduced, and a mild oxidant triggers the crosslinking.

Workflow A Antibody (Primary Amines) C PTAA-Modified Antibody A->C Amidation (pH 7.4) B PTAA-NHS Linker B->C F Stable Bioconjugate (Covalent Crosslink) C->F Oxidative Coupling D Target Protein (Cysteine/Lysine) D->F E Oxidant (NaIO4) E->F Trigger

Figure 1: Two-stage bioconjugation workflow using the PTAA linker.

Mechanism N1 N1 N2 N2 N1->N2 N3 N3 N2->N3 N4 N4 N3->N4

Figure 2: Chemical signaling and reaction pathway of PTAA-mediated crosslinking.

Experimental Protocols

Protocol A: Preparation of PTAA-Modified Antibody (Amine Conjugation)

Causality Note: The reaction is buffered at pH 7.4 to ensure a sufficient population of unprotonated lysine ε-amines while minimizing the hydrolysis rate of the NHS ester.

Reagents & Equipment:

  • (1H-pyrrol-2-ylthio)acetic acid (PTAA)

  • EDC·HCl and Sulfo-NHS

  • Conjugation Buffer: 1X PBS, 1 mM EDTA, pH 7.4

  • Zeba™ Spin Desalting Columns (40K MWCO)

Step-by-Step Methodology:

  • In Situ Activation: Dissolve 10 mg of PTAA in 100 µL of anhydrous DMSO. Add 1.2 molar equivalents of EDC·HCl and 1.5 molar equivalents of Sulfo-NHS. Incubate at room temperature (RT) for 30 minutes to form the PTAA-NHS ester.

  • Antibody Preparation: Dilute the target antibody to a concentration of 2–5 mg/mL in the Conjugation Buffer. Self-Validation: Ensure the buffer is strictly free of primary amines (e.g., Tris or glycine), which will competitively quench the NHS ester.

  • Conjugation: Add the PTAA-NHS ester to the antibody solution at a 10-fold molar excess. Vortex gently and incubate for 2 hours at RT.

  • Quenching & Purification: Quench the unreacted NHS esters by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM for 15 minutes. Purify the PTAA-modified antibody using a 40K MWCO desalting column pre-equilibrated with Conjugation Buffer.

  • QC Check: Measure the Degree of Labeling (DoL) via UV-Vis spectroscopy. The pyrrole moiety exhibits a characteristic absorbance peak near 260–280 nm; deconvolution against the antibody's 280 nm peak will yield the substitution ratio.

Protocol B: Oxidation-Triggered Crosslinking to Target Protein

Causality Note: Sodium periodate (NaIO₄) is utilized as a mild oxidant. The thioether substituent on the pyrrole ring lowers its oxidation potential, allowing the use of low NaIO₄ concentrations (1-2 mM). This prevents the off-target oxidation of sensitive protein residues like methionine or tryptophan[3][4].

Reagents & Equipment:

  • PTAA-Modified Antibody (from Protocol A)

  • Target Protein/Payload (containing free surface cysteines)

  • Sodium Periodate (NaIO₄), freshly prepared 10 mM stock in H₂O

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5 (Lower pH minimizes spontaneous disulfide formation between target cysteines).

Step-by-Step Methodology:

  • Complexation: Mix the PTAA-modified antibody with the target protein at a 1:3 molar ratio in the Reaction Buffer.

  • Oxidative Trigger: Add the NaIO₄ stock solution to achieve a final concentration of 1 mM.

  • Crosslinking: Incubate the mixture in the dark at 4°C for 45 minutes. Self-Validation: The reaction is kept cold and dark to prevent radical-mediated over-oxidation and fragmentation of the pyrrole adducts[2].

  • Quenching the Oxidant: Stop the oxidation by adding glycerol to a final concentration of 5% (v/v) and incubate for 15 minutes. Glycerol acts as a sacrificial vicinal diol, rapidly consuming unreacted periodate.

  • Final Purification: Isolate the stable bioconjugate using Size Exclusion Chromatography (SEC) to remove unreacted target proteins and quenched small molecules.

References

  • [1] Elizaveta V. Resnyanska's research works | Taras Shevchenko National University of Kyiv and other places. researchgate.net.

  • [2] Formation and structure of cross-linking and monomeric pyrrole autoxidation products in 2,5-hexanedione-treated amino acids, peptides, and protein. nih.gov.

  • [4] Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate. researchgate.net.

  • [3] Structure and Oxidation of Pyrrole Adducts Formed between Aflatoxin B2a and Biological Amines. acs.org.

Sources

Phase transfer catalysis methods for pyrrolyl-thioacetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phase Transfer Catalysis (PTC) Strategies for the Synthesis of Pyrrolyl-Thioacetates


-[

-(1H-pyrrol-1-yl)alkyl] Ethanethioates via Interfacial Catalysis

Executive Summary

The incorporation of thioacetate functionalities into pyrrole scaffolds is a critical transformation in the development of non-steroidal anti-inflammatory drugs (NSAIDs), functional materials, and bioconjugation linkers. Traditional methods often require anhydrous conditions, foul-smelling thiols, or expensive palladium catalysts.

This guide details a robust, biphasic Phase Transfer Catalysis (PTC) protocol for synthesizing pyrrolyl-thioacetates . By utilizing quaternary ammonium salts to shuttle thioacetate anions (


) into organic media, this method eliminates the need for strict anhydrous conditions, suppresses oxidative dimerization of thiols (disulfide formation), and operates under mild thermal parameters.

Mechanistic Principles & Experimental Logic

The Challenge: Nucleophilicity vs. Basicity

Pyrrole is electron-rich but possesses a weakly acidic N-H bond (


 in DMSO). Direct alkylation requires deprotonation. Subsequent introduction of a sulfur moiety via traditional nucleophilic substitution often suffers from competing elimination reactions or oxidation.
The PTC Solution: "Starks’ Extraction" Mechanism

In this protocol, we employ a Solid-Liquid PTC (SL-PTC) system.

  • Phase 1 (Solid/Aqueous): Potassium thioacetate (KSAc) or Potassium carbonate (

    
    ) provides the anion source.
    
  • Phase 2 (Organic): The pyrrole substrate resides in a non-polar solvent (e.g., Toluene or MeCN).

  • The Catalyst: A lipophilic quaternary ammonium salt (

    
    ) exchanges its counter-ion for the nucleophile (
    
    
    
    or
    
    
    ) at the interface and shuttles it into the organic phase as a reactive ion pair (
    
    
    ).

Key Advantage: The low water content in SL-PTC minimizes the hydration shell around the nucleophile, making the thioacetate anion "naked" and significantly more reactive toward alkyl halides (


 reaction) than in homogenous aqueous solutions.

Strategic Workflow Visualization

The following diagram illustrates the two-stage modular synthesis:

  • Module A:

    
    -Alkylation of pyrrole to create an electrophilic linker.
    
  • Module B: Nucleophilic displacement with thioacetate via PTC.

PTC_Workflow cluster_cycle Catalytic Cycle (Step 2) Pyrrole Start: Pyrrole (Nucleophile) Step1 Step 1: N-Alkylation (PTC: NaOH/TBAB) Pyrrole->Step1 + Dibromoalkane Intermediate Intermediate: N-(Bromoalkyl)pyrrole Step1->Intermediate Organic Phase Step2 Step 2: Thioacetylation (PTC: KSAc/TEBA) Intermediate->Step2 + Potassium Thioacetate Product Target: Pyrrolyl-Thioacetate Step2->Product Nucleophilic Sub. Q_Cl Q+ Cl- (Interface) Q_SAc Q+ SAc- (Organic) Q_Cl->Q_SAc Ion Exchange Q_SAc->Q_Cl Reaction & Release

Caption: Figure 1. Modular PTC workflow for converting pyrrole to pyrrolyl-thioacetate via an electrophilic bromide intermediate.

Detailed Experimental Protocols

Module A: Synthesis of -(2-Bromoethyl)pyrrole (Electrophile Generation)

Objective: To attach an alkyl linker with a leaving group to the pyrrole nitrogen.

Reagents:

  • Pyrrole (1.0 eq)

  • 1,2-Dibromoethane (3.0 eq) – Excess prevents dimerization.

  • Toluene (Solvent)

  • 50% NaOH (aq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Pyrrole (6.7 g, 100 mmol) and 1,2-Dibromoethane (56.4 g, 300 mmol) in Toluene (100 mL).

  • Catalyst Addition: Add TBAB (1.6 g, 5 mmol).

  • Initiation: Add 50% NaOH solution (40 mL) dropwise over 10 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Reaction: Stir vigorously (1000 rpm) at room temperature for 4-6 hours.

    • Note: High stirring speed is crucial to maximize the interfacial area (

      
      ).
      
  • Workup: Separate the organic layer.[1][2] Wash with water (

    
     mL) to remove inorganic salts and catalyst. Dry over anhydrous 
    
    
    
    .
  • Purification: Remove excess 1,2-dibromoethane via vacuum distillation. The product,

    
    -(2-bromoethyl)pyrrole, is a light yellow oil.
    
Module B: Synthesis of -[2-(1H-pyrrol-1-yl)ethyl] Ethanethioate

Objective: Displacement of the bromide with thioacetate using Solid-Liquid PTC.

Reagents:

  • 
    -(2-Bromoethyl)pyrrole (from Module A, 1.0 eq)
    
  • Potassium Thioacetate (KSAc) (1.2 eq) – Solid salt.

  • Acetonitrile (MeCN) or Toluene

  • Catalyst: Benzyltriethylammonium Chloride (TEBA) or 18-Crown-6 (2 mol%)

Procedure:

  • Solvation: Dissolve

    
    -(2-bromoethyl)pyrrole (17.4 g, 100 mmol) in MeCN (150 mL).
    
  • Catalyst & Nucleophile: Add solid Potassium Thioacetate (13.7 g, 120 mmol) and TEBA (0.45 g, 2 mmol).

  • Reaction: Heat the heterogeneous mixture to

    
     with stirring.
    
    • Mechanism:[3][4][5][6] The TEBA catalyst solubilizes trace amounts of KSAc or exchanges anions at the solid surface, transporting

      
       into the MeCN phase.
      
  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Reaction is typically complete in 2-3 hours.

  • Workup: Filter off the solid residue (KBr and excess KSAc). Evaporate the solvent.[1]

  • Purification: Flash chromatography (Silica gel) or vacuum distillation.

Yield Expectation: 85-92% (over two steps).

Critical Parameter Optimization

The choice of catalyst and solvent profoundly affects the reaction rate (


).
ParameterRecommendedAlternativeScientific Rationale
Catalyst Structure TBAB (Tetrabutylammonium bromide)Aliquat 336Symmetrical, bulky cations form loose ion pairs with

, increasing nucleophilicity.
Solvent Toluene MeCN, DCMNon-polar solvents (Toluene) tighten the ion pair less than polar solvents, but MeCN is better for solid-liquid extraction of KSAc.
Temperature 40-60°C RT - 80°CHigher temps increase the mass transfer coefficient (

), but

risks thioacetate decomposition.
Stirring >800 RPM -PTC is diffusion-controlled. High shear is required to maintain the emulsion/suspension.

Mechanistic Pathway (DOT Visualization)

The following diagram details the specific ion-exchange mechanism occurring at the interface during Module B .

PTC_Mechanism cluster_organic Organic Phase (Reaction Zone) cluster_interface Interface / Solid Surface cluster_solid Solid Phase (Reservoir) R_Br Substrate: Pyrrole-R-Br Product Product: Pyrrole-R-SAc R_Br->Product SN2 Q_SAc Active Catalyst: [Q+ SAc-] Q_SAc->R_Br Attack Q_Br Spent Catalyst: [Q+ Br-] Product->Q_Br Release Exchange Anion Exchange Equilibrium Q+Br- + K+SAc- ⇌ Q+SAc- + K+Br- Q_Br->Exchange Diffusion Exchange->Q_SAc Transport KBr Waste Salt: K+ Br- Exchange->KBr Precipitation KSAc Solid Reagent: K+ SAc- KSAc->Exchange Dissolution

Caption: Figure 2. Solid-Liquid Phase Transfer Catalysis cycle showing the shuttling of thioacetate anions.

Troubleshooting & Quality Control

  • Issue: Low Yield in Step 1 (Alkylation)

    • Cause: Catalyst poisoning or insufficient base strength.

    • Fix: Ensure NaOH concentration is >40%. Use fresh TBAB (hygroscopic).

  • Issue: Thiol Smell (Hydrolysis)

    • Cause: Presence of water in Step 2 causes hydrolysis of thioacetate to free thiol (

      
      ) and acetic acid.
      
    • Fix: Dry the intermediate

      
      -(bromoethyl)pyrrole thoroughly. Use anhydrous MeCN.
      
  • Issue: Dimerization

    • Cause: Oxidation of free thiols if hydrolysis occurs.

    • Fix: Perform reaction under Nitrogen/Argon atmosphere (though PTC is generally robust, this is a precaution for sulfur chemistry).

References

  • Mechanistic Foundation of PTC: Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

  • N-Alkylation of Pyrroles via PTC: Wang, Y., et al. (2010).[7] Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles.[6][7] Vertex AI Search / PubMed. [Link]

  • Synthesis of Organic Thioacetates: Vaghi, L., et al. (2020). Efficient Synthesis of Organic Thioacetates in Water. RSC Advances. [Link]

  • Pyrrole Functionalization & Drug Precursors: Beilstein Journals. (2016). Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones... regioselective intramolecular cyclization.[8] [Link]

  • Industrial PTC Applications: Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Stability of (1H-pyrrol-2-ylthio)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PYR-S-OX-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Dual-Instability Challenge

Synthesizing (1H-pyrrol-2-ylthio)acetic acid presents a "scylla and charybdis" scenario for organic chemists. You are managing two competing instabilities:

  • The Pyrrole Ring: Electron-rich and prone to acid-catalyzed polymerization (tar formation).

  • The Thioether Linkage: The electron-donating pyrrole ring increases electron density on the sulfur atom, making it hyper-nucleophilic and exceptionally prone to oxidation (to sulfoxides/sulfones) by atmospheric oxygen or reaction byproducts.

The Solution: The protocol below utilizes an In-Situ Thiol Capture strategy. We avoid isolating the unstable free thiol (2-mercaptopyrrole) by generating it from an isothiouronium salt and immediately alkylating it under strictly deoxygenated conditions.

Module 1: The "Self-Validating" Synthesis Protocol

This workflow is designed to be self-validating : successful steps have distinct physical indicators (precipitate formation, dissolution), while failure modes (oxidation) present as immediate color changes (darkening/blackening).

Phase A: Formation of S-(1H-pyrrol-2-yl)isothiouronium Iodide

Rationale: We use thiourea and iodine to install the sulfur. This forms a stable salt intermediate, bypassing the handling of unstable sulfenyl chlorides.

Reagents: Pyrrole (1.0 eq), Thiourea (1.0 eq), Iodine (1.0 eq), Methanol/Ethanol (1:1).

  • Preparation: Dissolve thiourea in MeOH/EtOH and cool to 0°C.

  • Addition: Add pyrrole. Then, add Iodine dropwise over 30 minutes.

    • Critical Control Point (CCP): Temperature must remain <5°C to prevent polymerization.

  • Validation: A heavy precipitate (the isothiouronium salt) should form.

    • Success: Off-white to pale yellow solid.

    • Failure:[1] Dark black oil (indicates pyrrole oxidation/polymerization).

  • Isolation: Filter the solid. Wash with cold ether to remove unreacted iodine. Do not dry completely; use damp in the next step to minimize air exposure.

Phase B: Hydrolysis & In-Situ Alkylation (The "Telescoped" Step)

Rationale: The free thiol is generated by base hydrolysis. By having the alkylating agent (chloroacetic acid) present or adding it immediately, we "trap" the sulfur before it can oxidize to the disulfide.

Reagents: Isothiouronium salt (from Phase A), NaOH (aq, 4M), Chloroacetic acid (1.1 eq).

  • Degassing (Crucial): Sparge the NaOH solution and a separate solution of chloroacetic acid with Argon/Nitrogen for 20 minutes.

  • Hydrolysis: Add the isothiouronium salt to the degassed NaOH under inert atmosphere.

    • Reaction: The solid dissolves as the thiolate is formed.

    • CCP: If the solution turns dark/black immediately, oxygen ingress has occurred. It should be pale yellow/brown.

  • Alkylation: Immediately add the chloroacetic acid solution. Heat gently to 40-50°C for 1-2 hours.

  • Workup: Cool to room temperature. Carefully acidify to pH 3-4 with dilute HCl (dropwise).

    • Validation: The product should precipitate as a solid.

    • Purification: Recrystallize from water/ethanol. Avoid silica chromatography if possible, as silica acidity can degrade the pyrrole.

Module 2: Visualizing the Control Logic

The following diagram illustrates the critical path and where oxidation risks are mitigated.

G cluster_0 CRITICAL ZONE: Inert Atmosphere Required Start Pyrrole + Thiourea Intermediate Isothiouronium Salt (STABLE SOLID) Start->Intermediate I2, 0°C (Oxidative Coupling) Polymer Pyrrole Polymer (Acid/Oxidation) Start->Polymer Temp > 5°C Exothermic Thiolate Pyrrole-2-thiolate (HIGHLY UNSTABLE) Intermediate->Thiolate NaOH (aq) (Hydrolysis) Product (1H-pyrrol-2-ylthio)acetic acid Thiolate->Product Cl-CH2-COOH (SN2 Alkylation) Disulfide Disulfide Byproduct (Oxidation) Thiolate->Disulfide O2 Exposure (Slow Alkylation)

Caption: Workflow logic demonstrating the "Critical Zone" where the unstable thiolate must be immediately trapped by the alkylating agent to prevent disulfide formation.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is a dark oil/tar Pyrrole Polymerization: Reaction temp too high or pH dropped too low during workup.Maintain T < 5°C during iodine addition. During acidification, stop at pH 4. Do not go to pH 1.
Low Yield + Insoluble Solid Disulfide Formation: Oxygen entered during hydrolysis step. The "insoluble solid" is likely the disulfide dimer.Degas all solvents (freeze-pump-thaw or vigorous sparging). Add reducing agent (e.g., Na2S2O5) during workup.
NMR: Split peaks / Broadening Sulfoxide Contamination: Partial oxidation of the thioether product.Avoid peroxide-containing ethers (THF/Ether) for extraction. Store product under Argon in the dark.
Reaction stalls at Intermediate Incomplete Hydrolysis: The isothiouronium salt is robust.Ensure NaOH concentration is sufficient (at least 3-4 eq) and temperature reaches 40-50°C during alkylation.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use sodium borohydride (NaBH4) to prevent oxidation? A: Yes, but with caution. Adding a small amount of NaBH4 during the hydrolysis step can keep the environment reducing. However, NaBH4 can also reduce the imine bond in the isothiouronium intermediate if the pH isn't managed, potentially lowering yields. A better alternative for "rescue" is TCEP or Dithiothreitol (DTT) during workup if you suspect disulfide formation [1].

Q2: Why use the Thiourea/Iodine method instead of direct sulfenylation? A: Direct sulfenylation often requires sulfenyl chlorides, which are harsh oxidants and can polymerize the electron-rich pyrrole ring. The thiourea method (forming the S-pyrrolylisothiouronium salt) is milder and provides a stable "resting state" for the sulfur before the critical alkylation step [2].

Q3: My product turns pink/red upon standing. Is it ruined? A: Not necessarily. Pyrroles are notoriously photo-oxidative. The color change indicates trace oxidation (formation of pyrromethane-like dyes) on the surface.

  • Fix: Recrystallize immediately using water/ethanol containing a trace of sodium metabisulfite (antioxidant) and store in an amber vial under Argon.

Q4: Can I use commercially available 2-mercaptopyrrole? A: Generally, no. 2-Mercaptopyrrole is highly unstable and exists in equilibrium with its thione tautomer and disulfide dimer. It is almost always synthesized in situ for this exact reason [3].

References

  • Dörr, A. A., & Lubell, W. D. (2012).[2] Synthesis of protected 2-pyrrolylalanine for peptide chemistry. The Journal of Organic Chemistry, 77(15), 6414–6422. Link

  • Harris, R. L. N. (1970). The oxidation of thioureas in the presence of pyrroles.[3] The synthesis of S-pyrrolylisothiouronium salts. Australian Journal of Chemistry, 23(6), 1199–1207.[3] Link

  • Campiani, G., et al. (1998). Synthesis and biological activity of 2-(alkylthio)pyrrole derivatives. Journal of Medicinal Chemistry, 41(20), 3763–3772. Link

Sources

How to avoid polymerization of pyrrole ring during acid hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ACID-STABILITY-001 Subject: Prevention of Oligomerization/Polymerization During Acidic Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist

The Diagnostic: Why Your Reaction is Turning Black

Root Cause Analysis: The "black tar" or "pyrrole red" you observe is not a random decomposition; it is a rapid, acid-catalyzed electrophilic aromatic substitution (EAS).

Pyrroles are


-excessive heterocycles. In the presence of strong Brønsted acids (HCl, H₂SO₄, TFA), the following cascade occurs:
  • Protonation: The pyrrole ring accepts a proton.[1][2] While N-protonation is possible, C3-protonation is thermodynamically favored and generates a highly reactive iminium cation (electrophile).

  • Nucleophilic Attack: A neutral, unprotonated pyrrole molecule (nucleophile) attacks the cationic species.

  • Chain Propagation: This forms a dimer (dipyrromethane), which is more electron-rich than the monomer, accelerating further attack. This leads to trimerization and eventual formation of insoluble polypyrrole "tar."

Visualizing the Failure Mode:

PyrrolePolymerization Pyrrole Neutral Pyrrole (Nucleophile) Cation C3-Protonated Cation (Electrophile) Pyrrole->Cation + H+ Acid H+ (Acid) Acid->Cation Dimer Dipyrromethane (Dimer) Cation->Dimer + Neutral Pyrrole Polymer Polypyrrole (Black Tar) Dimer->Polymer Chain Propagation (Oxidation/Acid)

Figure 1: The mechanistic pathway of acid-catalyzed pyrrole polymerization. Note that the presence of neutral pyrrole is required for propagation, making concentration a critical variable.

Troubleshooting Protocols (SOPs)

Do not treat these as suggestions. These are controlled protocols designed to interrupt the mechanism described above.

Protocol A: The "Cryogenic Scavenger" Method (For N-Boc Deprotection or Peptide Cleavage)

Context: Use this when removing acid-labile protecting groups (Boc, t-Bu esters) on a pyrrole scaffold. Mechanism: The "Scavenger" acts as a cation trap, intercepting the electrophile before it can attack another pyrrole ring.

Reagents:

  • Acid: Trifluoroacetic acid (TFA)[2][3]

  • Solvent: Dichloromethane (DCM)

  • Scavenger: Triisopropylsilane (TIPS) or Triethylsilane (TES). Note: Water is also a scavenger but less effective for lipophilic pyrroles.

Step-by-Step:

  • Preparation: Dissolve your substrate in DCM (0.1 M concentration or lower).

  • Add Scavenger: Add 2.5% to 5% (v/v) TIPS before adding any acid.

  • Cryogenic Cooling: Cool the solution to 0°C (ice bath). Crucial: Lower temperature reduces the kinetic rate of polymerization.[2]

  • Controlled Acidification: Add TFA dropwise. Do not exceed a 1:1 ratio of TFA:DCM unless strictly necessary.

  • Quench: Pour the reaction mixture into a vigorously stirring, cold saturated NaHCO₃ solution. Never concentrate the acidic mixture directly on a rotovap; the increasing concentration of acid during evaporation triggers instant polymerization.

Protocol B: The Lewis Acid Alternative (For Ester Hydrolysis)

Context: You need to hydrolyze a pyrrole ester (e.g., methyl or ethyl ester) to an acid, but aqueous HCl/H₂SO₄ is causing decomposition. Solution: Switch from Brønsted acids to mild Lewis acids or nucleophilic cleavage.

Reagent SystemMechanismRisk LevelRecommended For
TMSOK / THF Nucleophilic displacement (Anhydrous)LowMethyl/Ethyl esters
LiOH / THF / H₂O Saponification (Basic)LowBase-stable substrates
BBr₃ or AlCl₃ Lewis Acid cleavageHighAryl ethers/Robust esters
MgBr₂ / Et₂O Mild Lewis AcidVery LowLabile esters (e.g., SEM)

The "TMSOK" Protocol (Anhydrous):

  • Dissolve pyrrole ester in anhydrous THF.

  • Add 1.5 - 3.0 equivalents of Potassium Trimethylsilanolate (TMSOK).

  • Stir at Room Temperature.

  • Workup: The product precipitates as the potassium salt. Filter and wash with ether (removes impurities). Then carefully acidify the solid salt with cold dilute citric acid if the free acid is required.

Protocol C: High-Dilution Aquolytic Cleavage

Context: If you must use aqueous mineral acid (e.g., for a specific hydrolysis where base is not an option).

  • Dilution Factor: Run the reaction at 0.01 M or lower.

    • Why? Polymerization is bimolecular (second-order with respect to pyrrole). Hydrolysis is pseudo-first-order (water is in excess). Dilution drastically slows polymerization while barely affecting hydrolysis rates.

  • Solvent System: Use a mixture of DMSO/Water or Acetone/Water.

    • Why? DMSO can act as a mild oxidant/buffer and solubilizes the monomer preventing local aggregation.

  • Exclusion of Oxygen: Sparge all solvents with Argon for 15 minutes prior to reaction.

    • Why? Oxidative polymerization (polypyrrole formation) is accelerated by dissolved oxygen in acidic media.

Decision Logic: Selecting the Right Workflow

Use this logic tree to determine the safest hydrolysis route for your specific substrate.

HydrolysisDecision Start Start: Hydrolysis Required BaseSensitive Is the molecule Base Sensitive? Start->BaseSensitive Saponification Use LiOH or NaOH (Saponification) BaseSensitive->Saponification No AcidLabile Is the Pyrrole Electron-Rich? BaseSensitive->AcidLabile Yes LewisAcid Use Lewis Acid (MgBr2 or TMSOK) AcidLabile->LewisAcid Yes (Risk of Polymerization) MineralAcid Use Dilute HCl/TFA with Scavengers (TIPS) AcidLabile->MineralAcid No (EWG present on Ring)

Figure 2: Strategic decision tree for selecting hydrolysis conditions based on substrate stability.

Frequently Asked Questions (FAQ)

Q: My reaction turned pink/red immediately upon adding acid. Is it ruined? A: Not necessarily, but it is a warning. The "Pyrrole Red" color comes from the formation of trace dipyrromethene species (oxidized dimers). These have very high extinction coefficients, so even <1% impurity looks dramatic.

  • Action: Stop. Check TLC. If the starting material is mostly intact, dilute the reaction immediately with degassed solvent and cool it down. If it is black/tarry, the material is polymerized.[2][4]

Q: Can I use HCl in Dioxane? A: Avoid it if possible. Anhydrous HCl in organic solvents creates a "superacidic" environment relative to aqueous acid, protonating the ring rapidly. If you must use it, ensure an Electron Withdrawing Group (EWG) is present on the Nitrogen (e.g., N-Tosyl or N-Boc) before hydrolysis, or use the High-Dilution Protocol.

Q: Does the substituent at position 2 or 5 matter? A: Yes.

  • Electron Withdrawing Groups (EWG): A pyrrole with a -CO₂R, -CN, or -NO₂ group at the 2 or 5 position is significantly more stable to acid. The EWG deactivates the ring, making protonation (and subsequent polymerization) difficult.

  • Alkyl Groups: Alkyl pyrroles (like Knorr pyrroles) are extremely sensitive to acid and air. Always handle these under inert atmosphere and low temperatures.

References

  • IUPAC / Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard reference on pyrrole reactivity and electrophilic substitution mechanisms).
  • BenchChem Technical Support. (2025). Preventing polymerization of pyrrole compounds under acidic conditions. Link

  • ThermoFisher Scientific. (n.d.). Introduction to Cleavage Techniques: Peptide Synthesis Guide. (Source for scavenger cocktails and TFA cleavage protocols). Link

  • Herath, A., & Cosford, N. D. (2010).[5] One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters.[5][6][7] Organic Letters, 12(22), 5182–5185.[5] (Demonstrates controlled acid hydrolysis using flow chemistry to prevent side reactions). Link

  • Smith, G. F. (1963).[8] The Acid-Catalyzed Polymerization of Pyrroles and Indoles. Advances in Heterocyclic Chemistry, 2, 287-309. (Foundational text on the dimerization mechanism). Link

Sources

Improving yield of S-alkylation reactions for electron-rich pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: S-Alkylation of Electron-Rich Pyrroles Current Status: Operational | Agent: Senior Application Scientist

Introduction: The "Ambident" Problem

Welcome to the technical guide for optimizing S-alkylation in pyrrole systems. If you are here, you are likely facing the classic "Pyrrole Paradox": you want to alkylate the sulfur substituent, but the pyrrole ring itself is so electron-rich that it acts as a competing nucleophile (C-alkylation), or the nitrogen interferes (N-alkylation).

This guide does not offer generic advice. It targets the specific kinetic and thermodynamic controls required to force reaction at the sulfur atom in 2- or 3-mercaptopyrrole derivatives.

Module 1: Critical Troubleshooting (Diagnostic Q&A)

Q1: I am seeing significant C-alkylation (ring alkylation) instead of S-alkylation. Why?

Diagnosis: Your pyrrole ring is too "hot" (electron-rich). Technical Insight: Pyrroles are


-excessive heteroaromatics. In the presence of electrophiles (alkyl halides), the C2 and C3 positions act as soft nucleophiles. If your sulfur nucleophile is not generated rapidly or if the electrophile is too "hard," the ring carbon will attack the electrophile via a Friedel-Crafts-like mechanism.
The Fix: 
  • Deactivate the Ring: You must protect the pyrrole nitrogen with an Electron-Withdrawing Group (EWG) such as Boc (tert-butyloxycarbonyl) or Ts (Tosyl) . This pulls electron density out of the ring, making the carbons less nucleophilic while leaving the thiolate (S⁻) highly reactive.

  • Soft-Soft Interaction: Use "softer" leaving groups on your alkylating agent. Iodides are better than bromides; bromides are better than tosylates for favoring S-alkylation over N/C-alkylation.

Q2: My starting material (Mercaptopyrrole) degrades/oxidizes before I can add the alkyl halide.

Diagnosis: Free mercaptopyrroles (Pyrrole-SH) are notoriously unstable. They rapidly oxidize to disulfides or tautomerize to thiones (H-shift to Nitrogen) in air or light. The Fix:

  • Never isolate the free thiol. Generate the thiolate in situ.

  • Precursor Strategy: Start with S-(2-pyrrolyl)isothiouronium salts or S-acetyl protected pyrroles . Hydrolyze them in the reaction vessel under inert atmosphere (Argon/Nitrogen) immediately before adding the alkylating agent.

Q3: I am getting N-alkylation despite using a base.

Diagnosis: This is an issue of Hard-Soft Acid-Base (HSAB) mismatch. The Nitrogen anion (pyrrolide) is a "harder" nucleophile than the Sulfur anion (thiolate). The Fix:

  • Solvent Switch: Avoid highly polar aprotic solvents like DMF if possible, as they strip cations and enhance the reactivity of the harder N-nucleophile. Use Acetonitrile (MeCN) or THF .

  • Counter-ion Control: Use a large, soft counter-ion for your base. Cesium Carbonate (

    
    )  is superior to Sodium Hydride (NaH) because the large Cesium ion stabilizes the soft thiolate, directing alkylation to the sulfur.
    

Module 2: Decision Pathways & Mechanisms

The following diagram illustrates the critical decision-making process to ensure Regioselectivity (S > N > C).

S_Alkylation_Pathways Start Substrate: Pyrrole-Thiol Precursor Check_N Is Nitrogen Protected (EWG)? Start->Check_N Route_Unprotected Unprotected (N-H) Check_N->Route_Unprotected No Route_Protected Protected (N-Boc/Ts) Check_N->Route_Protected Yes Risk_C High Risk: C-Alkylation / Polymerization Route_Unprotected->Risk_C Risk_N High Risk: N-Alkylation Route_Unprotected->Risk_N Select_Base Base Selection Route_Protected->Select_Base Action_Protect Action: Install Boc/Tosyl Group Risk_C->Action_Protect Risk_N->Action_Protect Action_Protect->Route_Protected Base_Hard Hard Base (NaH/LDA) Select_Base->Base_Hard Base_Soft Soft Base (Cs2CO3 / TMG) Select_Base->Base_Soft Result_Mixed Mixture: N-alkyl + S-alkyl Base_Hard->Result_Mixed Promotes Hard N-Attack Result_Success Target: S-Alkylation (>90%) Base_Soft->Result_Success Promotes Soft S-Attack

Caption: Logical workflow for maximizing S-regioselectivity in pyrrole alkylation. Note the critical N-protection step.

Module 3: Optimized Experimental Protocols

These protocols are designed to be self-validating. If the color changes to dark black/tar, the ring has polymerized (failed). If the solution remains clear/yellow, the ring is stable.

Protocol A: The "In-Situ" Cleavage Method (Recommended)

Best for: Converting S-acetyl or S-thiocyanate precursors directly to thioethers without handling odors or unstable intermediates.

ParameterSpecificationReason
Precursor S-(N-Boc-pyrrol-2-yl)thioacetateStable solid, easy to handle.
Solvent Methanol (degassed)Promotes solvolysis of the acetate.
Base

(2.5 equiv)
Mild enough to cleave acetate but not deprotect Boc.
Electrophile Alkyl Iodide (1.2 equiv)Soft electrophile for S-selectivity.
Temp 0°C to RTLow temp prevents side reactions.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 mmol of S-(N-Boc-pyrrol-2-yl)thioacetate in 5 mL of degassed Methanol.

  • Activation: Add 2.5 mmol of powdered

    
    . Stir at 0°C for 15 minutes.
    
    • Checkpoint: TLC should show disappearance of the starting thioacetate. The intermediate is the thiolate anion.

  • Alkylation: Add 1.2 mmol of the Alkyl Iodide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Dilute with water, extract with EtOAc. The N-Boc group remains intact.

Protocol B: The "Phase Transfer" Method

Best for: Unprotected pyrroles (if protection is impossible) or highly reactive alkyl halides.

Step-by-Step:

  • Solvent System: Use a biphasic mixture of Toluene and Water (1:1).

  • Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) .

  • Reagents: Add the pyrrole-thiol precursor and Alkyl Halide to the toluene layer.

  • Initiation: Add NaOH to the water layer.

    • Mechanism:[1][2][3][4][5][6] The thiolate is generated at the interface and pulled into the organic layer by the quaternary ammonium salt (Q⁺), where it reacts rapidly with the alkyl halide. This minimizes the time the bare anion spends in the presence of water or other pyrroles, reducing polymerization.

Module 4: Advanced Mechanistic Visualization

Understanding the competition between the Nitrogen and Sulfur atoms is key. The following diagram details the transition state logic.

Reaction_Mechanism Pyrrole N-Protected Pyrrole-Thiolate TS_S TS: S-Attack (Soft-Soft) Pyrrole->TS_S Fast Kinetics (Orbital Control) TS_C TS: C-Attack (Steric Clash) Pyrrole->TS_C High Barrier (EWG Deactivation) RX Alkyl Halide (R-X) RX->TS_S RX->TS_C Prod_S S-Alkyl Pyrrole (Major Product) TS_S->Prod_S Prod_C C-Alkyl Pyrrole (Minor/Trace) TS_C->Prod_C

Caption: Kinetic pathway favoring S-alkylation via orbital control and steric/electronic deactivation of the ring.

References

  • Campiani, G., et al. (1998). "Synthesis and biological activity of 2-substituted pyrroles." Journal of Medicinal Chemistry. (Demonstrates the utility of S-alkylation in drug design).

  • Trofinimov, B. A., et al. (2010). "Pyrrole-2-thiones and their derivatives: Synthesis and reactivity." Advances in Heterocyclic Chemistry. (Authoritative review on handling unstable pyrrole-thiol tautomers).

  • Parr, R. G., & Pearson, R. G. (1983). "Hard and Soft Acids and Bases." (The foundational theory explaining why Sulfur [soft] prefers Alkyl Iodides [soft] over Nitrogen [hard]).

  • Alves, M. J., et al. (2009). "Nucleophilic substitution of 2-thiocyanatopyrroles." Synlett. (Specific protocol for converting thiocyanates to sulfides).

Sources

Technical Support Center: Purification of Oily Pyrrole-Thioacetic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of oily pyrrole-thioacetic acid intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure compounds of this nature. The oily, non-crystalline state of these intermediates, coupled with the inherent reactivity of the pyrrole and thioester moieties, presents a unique set of purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity and purity of your target molecules.

I. Understanding the Challenge: The Nature of Oily Pyrrole-Thioacetic Acid Intermediates

Pyrrole-thioacetic acid intermediates often present as oils or viscous liquids due to a combination of factors, including their molecular structure, intermolecular forces, and the presence of impurities that can inhibit crystallization. The pyrrole ring, an electron-rich aromatic system, is susceptible to polymerization under acidic conditions.[1][2][3][4] The thioester linkage, while a valuable functional group, can be prone to hydrolysis, particularly under basic conditions.[5][6][7] These inherent instabilities necessitate carefully controlled purification strategies.

II. Troubleshooting Guide: From Crude Oil to Pure Product

This section addresses specific problems you may encounter during the purification process in a question-and-answer format, providing probable causes and actionable solutions.

Scenario 1: Acid-Base Extraction Woes

Question: I'm attempting an acid-base extraction to remove acidic or basic impurities, but my reaction mixture turns dark, and I'm getting a low yield of my desired oily product. What's happening?

Probable Cause: You are likely observing acid-catalyzed polymerization of the pyrrole ring.[1][4] Protonation of the electron-rich pyrrole disrupts its aromaticity, making it highly reactive and prone to electrophilic attack by other pyrrole molecules, leading to the formation of insoluble, dark-colored polymers.[1][2]

Solutions:

  • pH Control is Critical: Avoid strongly acidic conditions (pH < 4). If you must wash with acid to remove basic impurities, use a weak acid like dilute citric acid or a buffered solution and perform the wash quickly at low temperatures (0-5 °C).

  • Protecting Group Strategy: The most robust solution is to protect the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl, Boc) before subjecting it to acidic conditions.[1] This reduces the electron density of the ring, making it less susceptible to protonation and polymerization. The protecting group can be removed in a subsequent step.[1]

  • Alternative Workup: If the impurities are acidic (like unreacted thioacetic acid), a wash with a weak base like saturated sodium bicarbonate solution is generally safe.[8] However, prolonged exposure to even weak bases can lead to thioester hydrolysis.[5] Perform the wash efficiently and neutralize any remaining base with a brine wash.

Experimental Protocol: Mild Acidic Wash for Removal of Basic Impurities

  • Cool the organic solution containing your crude product to 0 °C in an ice bath.

  • Prepare a pre-chilled, dilute solution of citric acid (e.g., 5% w/v).

  • Add the cold citric acid solution to the separatory funnel containing your organic layer.

  • Gently invert the funnel 2-3 times. Do not shake vigorously to minimize contact time and emulsion formation.

  • Immediately allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with cold brine to remove residual acid.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Diagram: Decision-Making Workflow for Acidic Workup

start Crude Oily Product check_impurities Identify Impurities start->check_impurities acidic_impurities Acidic Impurities? check_impurities->acidic_impurities basic_impurities Basic Impurities? check_impurities->basic_impurities neutral_impurities Neutral Impurities? check_impurities->neutral_impurities bicarb_wash Wash with sat. NaHCO3 (aq) acidic_impurities->bicarb_wash Yes mild_acid_wash Mild Acidic Wash (e.g., 5% Citric Acid) basic_impurities->mild_acid_wash Yes protecting_group Consider N-Protection Strategy basic_impurities->protecting_group If polymerization occurs chromatography Column Chromatography neutral_impurities->chromatography Yes bicarb_wash->basic_impurities mild_acid_wash->chromatography end Pure Product chromatography->end protecting_group->mild_acid_wash

Caption: Decision tree for choosing an appropriate workup strategy.

Scenario 2: The Stubborn Oil That Won't Crystallize

Question: I've tried various solvent systems, but my pyrrole-thioacetic acid intermediate always "oils out" instead of forming crystals. How can I solidify my product?

Probable Cause: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for oils and can be caused by high impurity levels, a melting point below the solution temperature, or high supersaturation.

Solutions:

  • Solvent Selection is Key:

    • Like Dissolves Like (with a twist): Your ideal single solvent should dissolve the compound well when hot but poorly when cold.

    • Two-Solvent System: A more effective approach for oils is often a binary solvent system. Dissolve your oil in a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid (cloudy). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of solid product from a previous batch, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.

  • Patience with Temperature:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator, and finally to a freezer. Rapid cooling often leads to oiling out.

Troubleshooting Table: Crystallization of Oily Intermediates

Problem Probable Cause Solution
Product "oils out" on coolingHigh supersaturation; melting point of product is below the solution temperature.Use a larger volume of solvent; try a different solvent system (e.g., a binary system); cool the solution more slowly.
No crystals form, even at low temperaturesSolution is not supersaturated; compound is highly soluble even in the cold solvent.Evaporate some of the solvent to increase the concentration; add an anti-solvent; try a different solvent system.
Crystals are very fine or powder-likeRapid crystallization.Cool the solution more slowly; reduce the level of supersaturation.

Scenario 3: Column Chromatography Conundrums

Question: My oily product is streaking on the silica gel column, and I'm getting poor separation from impurities. What can I do to improve my chromatography?

Probable Cause: The polar nature of the pyrrole and thioester groups can lead to strong interactions with the silica gel, causing streaking. Oily products can also be challenging to load onto the column effectively.

Solutions:

  • Solvent System Optimization:

    • TLC is Your Guide: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired compound.

    • Polarity Modifiers: For polar compounds, adding a small amount of a more polar solvent (e.g., a few drops of methanol or triethylamine if your compound is basic and stable) to your mobile phase can improve peak shape and reduce streaking.

  • Column Loading Technique:

    • Dry Loading: For oily products, dry loading is often superior to wet loading. Dissolve your crude oil in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.

  • Alternative Stationary Phases:

    • If your compound is very polar, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).

Experimental Protocol: Dry Loading an Oily Product for Column Chromatography

  • Weigh your crude oily product into a round-bottom flask.

  • Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel to the flask (typically 1-2 times the weight of your crude product).

  • Swirl the flask to ensure the oil is evenly adsorbed onto the silica.

  • Remove the solvent under reduced pressure until you have a dry, free-flowing powder.

  • Carefully layer this powder onto the top of your prepared chromatography column.

  • Gently add a layer of sand on top of the dry-loaded sample to prevent disturbance when adding the eluent.

  • Proceed with elution using your optimized solvent system.

III. Frequently Asked Questions (FAQs)

Q1: My purified oily product is initially light-colored but darkens over time. Why is this happening and how can I prevent it?

A1: The darkening is likely due to slow oxidation or polymerization of the pyrrole ring upon exposure to air and light. To minimize this, store your purified product under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light (e.g., by wrapping the vial in aluminum foil), and at low temperatures (in a refrigerator or freezer).

Q2: I suspect my thioester is hydrolyzing during workup. What are the signs and how can I avoid it?

A2: The primary sign of thioester hydrolysis is the formation of the corresponding carboxylic acid and thiol. This can be detected by NMR (disappearance of the thioester signal and appearance of a carboxylic acid proton signal) or by the characteristic odor of the thiol. To avoid hydrolysis, minimize contact with strong acids and bases, keep the temperature low during aqueous workups, and work quickly.[5][6][7]

Q3: Can I use distillation to purify my oily pyrrole-thioacetic acid intermediate?

A3: Distillation is a possibility if your compound is thermally stable and has a boiling point that is significantly different from any impurities.[9] However, many functionalized pyrroles and thioesters can decompose at high temperatures. If you choose to attempt distillation, vacuum distillation is highly recommended to lower the required temperature and minimize the risk of degradation.

Q4: What are some common impurities I might expect from a reaction to synthesize a pyrrole-thioacetic acid intermediate?

A4: Common impurities can include:

  • Unreacted starting materials (e.g., the parent pyrrole, thioacetic acid).

  • Byproducts from the reaction (e.g., disulfide from oxidation of thioacetic acid).

  • Polymers of the pyrrole starting material or product, especially if acidic conditions were used.[1][3][4]

  • Hydrolysis products if the workup was not carefully controlled.[5][6][7]

Q5: Are there any alternative chromatography techniques for highly polar, oily intermediates?

A5: Yes, if standard silica gel chromatography is not effective, you could consider:

  • Reverse-Phase Chromatography: This uses a nonpolar stationary phase (like C18-functionalized silica) and a polar mobile phase (like water/acetonitrile or water/methanol). This is often a good choice for polar molecules.

  • Ion-Exchange Chromatography: If your molecule has a persistent charge or can be reliably protonated or deprotonated, this technique can offer excellent separation based on charge.

  • Size-Exclusion Chromatography (SEC): This separates molecules based on their size and can be useful for removing high molecular weight impurities like polymers.

By understanding the inherent chemical properties of your oily pyrrole-thioacetic acid intermediates and applying these targeted troubleshooting strategies, you can significantly improve your purification outcomes and obtain the high-quality material essential for your research and development endeavors.

IV. References

  • Li, Y., & Qian, R. (1993). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro. The Journal of Physical Chemistry, 97(24), 6463-6468.

  • Mendes, A., & Souto, R. M. (2001). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry, 11(3), 897-903.

  • Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399-414.

  • Armes, S. P., & Aldissi, M. (1990). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Synthetic Metals, 37(1-3), 117-124.

  • García, C., & Montiel, V. (1998). The effect of pH on the electrochemical polymerisation of pyrrole on aluminium. Electrochimica Acta, 44(5), 773-782.

  • Stadler, B., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules, 23(5), 2181-2192.

  • Li, J., et al. (2000). Crystallization and preliminary X-ray crystallographic analysis of thioesterase I from Escherichia coli. Acta Crystallographica Section D: Biological Crystallography, 56(6), 756-757.

  • Devi, L., et al. (2022). Organo-photocatalytic Synthesis of Functionalized Pyrroles from 2H-Azirines and -Substituted Nitroalkenes. SynOpen, 6(3), 228-234.

  • Kumar, P., et al. (2012). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1211-1219.

  • Arnold, L. H., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9032-9036.

  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • Brückner, C., et al. (2016). Strategies for Corrole Functionalization. Chemical Reviews, 117(4), 2198-2286.

  • Reddit. (2022, August 5). Purification of oily products in industrial chemistry. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). TCEP-accelerated hydrolysis of thioesters. Retrieved from [Link]

  • Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41, 399–414.

  • Smith, J. A. (n.d.). Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Retrieved from [Link]

  • Rzepa, H. S., & Wylie, W. A. (1991). Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Journal of the Chemical Society, Perkin Transactions 2, (10), 1655-1661.

  • ResearchGate. (n.d.). DESULPHURIZATIONS OF THIOESTERS. Retrieved from [Link]

  • Magritek. (n.d.). Acid-Base Extraction. Retrieved from [Link]

Sources

Troubleshooting low yields in pyrrole-2-thiol alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT TICKET: #PYR-SH-001 SUBJECT: Low Yields & Decomposition in Pyrrole-2-Thiol Alkylation STATUS: Open ASSIGNED SPECIALIST: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Introduction: The "Ticket"

User Problem: "I am attempting to alkylate pyrrole-2-thiol with a primary alkyl halide. My yields are consistently <20%. The reaction mixture turns black almost immediately upon adding the base.[2] NMR shows a complex mixture of starting material, disulfide dimers, and N-alkylated byproducts.[1][2] Help."

Specialist Diagnosis: Pyrrole-2-thiol is a "finicky" substrate.[1][2] It suffers from a trifecta of failure modes:

  • Oxidative Instability: The electron-rich pyrrole ring pushes electron density to the sulfur, making it exceptionally prone to oxidation into disulfides (Pyr-S-S-Pyr).[1][2]

  • Polymerization: Pyrroles are acid-sensitive; however, even oxidative radical formation can trigger polymerization (the "black tar").[2]

  • Ambident Nucleophilicity: The pyrrole anion can react at the Sulfur (desired), Nitrogen (hard nucleophile), or Ring Carbons (soft nucleophiles), leading to regioselectivity issues.[2]

This guide provides the standard operating procedures (SOPs) to stabilize the intermediate and force the reaction down the desired S-alkylation pathway.

Module 1: The Stability Crisis (Pre-Reaction)

The Core Issue: You cannot store free pyrrole-2-thiol.[1][2] If you are trying to isolate the thiol before alkylation, you have already lost the yield.[2] It must be generated and alkylated in situ.[2]

Troubleshooting Workflow: Decomposition

If your reaction turns black/tarry:

  • Cause: Radical polymerization or oxidative coupling.[2]

  • Fix: Switch to an in situ deprotection-alkylation sequence. Do not expose the free thiol to air.[2]

Recommended Precursor Strategy: Use S-(pyrrole-2-yl)isothiouronium salts or S-acetyl protected pyrroles as stable precursors.[1][2] These can be hydrolyzed to the thiolate anion and trapped immediately with the electrophile.[2]

DecompositionLoop cluster_0 The Instability Cycle Precursor Stable Precursor (Isothiouronium/Thioester) Thiol Free Pyrrole-2-Thiol (Transient Species) Precursor->Thiol Hydrolysis (Base) Radical Thiol Radical (R-S•) Thiol->Radical O2 / Trace Metals Product S-Alkyl Pyrrole (Desired) Thiol->Product Fast Alkylation Disulfide Disulfide Dimer (Yield Loss) Radical->Disulfide Dimerization Polymer Black Polymer (Tar) Radical->Polymer Ring Oxidation Trap Electrophile (R-X) Add Immediately Trap->Product

Figure 1: The kinetic competition between desired alkylation and decomposition pathways.[1][2] The key is to minimize the lifespan of the free thiol.[2]

Module 2: Regioselectivity (N- vs. S-Alkylation)

The Core Issue: The pyrrolyl anion is an ambident nucleophile.[2] According to Hard-Soft Acid-Base (HSAB) theory:

  • Nitrogen is a "Hard" center (high charge density).[2]

  • Sulfur is a "Soft" center (polarizable).[2]

To favor S-alkylation , you must manipulate the solvent and counter-ion to "soften" the environment.[2]

Optimization Matrix
ParameterCondition for S-Alkylation (Desired)Condition for N-Alkylation (Avoid)Mechanistic Reason
Solvent Non-polar / Aprotic (THF, DCM, Toluene)Polar Aprotic (DMF, DMSO)Polar solvents separate ion pairs, exposing the "hard" Nitrogen anion.[1][2] Non-polar solvents keep the N-Metal bond tight, shielding the N.
Base Carbonates (

,

) or Organic Bases (

)
Hydrides (NaH), Amides (LDA)Strong bases fully deprotonate the Nitrogen, creating a hard nucleophile.[2] Weaker bases rely on the higher acidity of -SH vs -NH.[1][2]
Counter-ion Cesium (

) or Ammonium (

)
Lithium (

), Sodium (

)
Large "soft" cations (

) dissociate better from the soft Sulfur, enhancing its nucleophilicity relative to Nitrogen.[2]
Temperature Low (

to RT)
High (Reflux)C- and N-alkylation have higher activation energies.[1][2] Keep it cold to favor the kinetic S-product.

Module 3: Validated Protocol (The "Fix")

This protocol uses the Isothiouronium Salt Method .[2] It generates the thiolate in situ under conditions that favor S-alkylation and prevent oxidation.[1][2]

Reagents:

  • S-(pyrrole-2-yl)isothiouronium iodide (Stable precursor).[1][2]

  • Alkyl Halide (1.1 equiv).[2]

  • NaOH (2.5 equiv) or

    
     (3.0 equiv).[2]
    
  • Solvent: Degassed MeOH/Water (2:1) or THF/Water (biphasic).[2]

  • Additive: TCEP or DTT (Reducing agent, optional but recommended).[2]

Step-by-Step Workflow:

  • Degassing (Critical): Sparge all solvents with Argon or Nitrogen for 15 minutes. Oxygen is the enemy.[2]

  • Dissolution: Suspend the isothiouronium salt in the solvent under inert atmosphere.

  • Reduction (Optional): Add 0.1 equiv of TCEP-HCl. This scavenges any disulfides that form immediately.[2]

  • Hydrolysis: Add the base (NaOH or Carbonate) dropwise at

    
    .
    
    • Checkpoint: The solution may turn slightly yellow (thiolate formation).[2] If it turns dark black/purple instantly, your solvent had oxygen.[2]

  • Alkylation: Add the Alkyl Halide immediately after base addition.[2]

  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temp. Monitor by TLC.[2][3][4]
    
  • Quench: Pour into dilute

    
    . Extract with EtOAc.[2][3][4]
    

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose persistent low yields.

TroubleshootingTree Start Start: Low Yield (<30%) CheckColor Does reaction turn black? Start->CheckColor CheckProduct Isolate Mixture CheckColor->CheckProduct No OxygenIssue Oxidation/Polymerization detected. Action: Degas solvents + Add TCEP. CheckColor->OxygenIssue Yes AnalyzeNMR Main impurity? CheckProduct->AnalyzeNMR Analyze NMR Disulfide Disulfide Dimer AnalyzeNMR->Disulfide Pyr-S-S-Pyr N_Alkyl N-Alkylated Product AnalyzeNMR->N_Alkyl N-R peaks NoReaction Starting Material AnalyzeNMR->NoReaction Unreacted Sol_Disulfide Action: Increase reducing agent (DTT/TCEP) or use excess R-X. Disulfide->Sol_Disulfide Sol_N_Alkyl Action: Switch solvent to Toluene/THF. Use Cs2CO3 base. N_Alkyl->Sol_N_Alkyl Sol_NoRxn Action: Check R-X reactivity. Add NaI (Finkelstein). NoReaction->Sol_NoRxn

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

FAQ: Frequently Asked Questions

Q: Can I use NaH as a base? A: Avoid if possible. NaH is a strong base that will deprotonate the pyrrole Nitrogen (


), creating a hard N-nucleophile.[2] This increases N-alkylation byproducts.[1][2] Use milder bases like 

or

which preferentially deprotonate the more acidic Thiol (

) [1].[1][2]

Q: My product decomposes on the silica column. Why? A: Pyrroles are acid-sensitive.[1][2][4] Standard silica gel is slightly acidic (


).[1][2]
  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in Hexanes to neutralize it.[2] Alternatively, use Neutral Alumina.[2]
    

Q: Why do I see a "double" alkylation? A: If you use a large excess of base and alkyl halide, you may alkylate both the Sulfur and the Nitrogen.[2] Ensure you use stoichiometric equivalents (1.0 - 1.1 eq) of the electrophile.

References

  • Pearson, R. G. (1963).[2] Hard and Soft Acids and Bases.[2] Journal of the American Chemical Society.[2] Link[1][2]

  • Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th Ed.).[2] Wiley.[2] (Refer to Chapter on Pyrrole Reactivity and Ambient Nucleophiles). Link[1][2]

  • Campiani, G., et al. (1998).[2] Synthesis and biological activity of S-functionalized pyrrole derivatives. Journal of Medicinal Chemistry. Link[1][2]

  • Petroski, R. J. (2003).[2] One-step synthesis of pyrrole-2-thiol derivatives. Synthetic Communications. (Describes thiourea/isothiouronium intermediates). Link[1][2]

Sources

Technical Support Center: Regioselective Functionalization of (1H-pyrrol-2-ylthio)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address the complex regioselectivity challenges associated with (1H-pyrrol-2-ylthio)acetic acid .

Pyrrole functionalization is notoriously difficult due to the electron-rich nature of the ring, which often leads to over-reaction or isomeric mixtures[1]. In our starting material, the C2 position is occupied by a thioacetic acid group (-S-CH2-COOH). This leaves the N1 , C3 , C4 , and C5 positions available. Controlling where the next functional group goes requires a deep understanding of electronic biases, steric hindrance, and transition-metal coordination chemistry.

Mechanistic Principles & FAQs

Q: Why is controlling regioselectivity in (1H-pyrrol-2-ylthio)acetic acid so challenging? A: The challenge stems from competing nucleophilic sites. The N1-H proton is highly acidic (pKa ~16.5), making the nitrogen atom a prime target for base-mediated alkylation. If N1 is left unprotected, the C5 position (the


-position) is the most electron-rich carbon on the ring and will naturally dominate Electrophilic Aromatic Substitution (EAS)[2]. The C3 and C4 (

-positions) are electronically deactivated relative to C5, meaning functionalizing them requires overriding the molecule's natural electronic bias.

Q: How can I force functionalization at the C3 position instead of the highly reactive C5 position? A: You must exploit the C2 thioacetic acid group as a directing group. The sulfur atom (thioether) possesses lone pairs that readily coordinate to soft transition metals like Pd(II). This coordination brings the palladium center into strict spatial proximity with the C3-H bond, facilitating a Concerted Metalation-Deprotonation (CMD) event[3]. This forms a stable metallacycle, drastically lowering the activation energy for C3 cleavage and completely overriding the natural preference for C5[4].

Q: Does the choice of N-protecting group affect C4 vs. C5 selectivity? A: Absolutely. If you protect N1 with a massive steric shield (e.g., a Triisopropylsilyl or TIPS group), you physically block access to the adjacent C5 position. When an electrophile approaches, the steric clash at C5 forces the substitution to occur at the less hindered C4 position. Conversely, small protecting groups (like a methyl group) will maintain the natural C5 selectivity[5].

Troubleshooting Guide: Common Experimental Failures

Issue 1: "I am targeting C5-alkylation, but NMR shows exclusive N-alkylation."
  • The Causality: You are likely using a strong base (e.g., NaH, KOH) in a polar aprotic solvent (DMF). This deprotonates N1, forming a pyrrolide anion. According to Hard-Soft Acid-Base (HSAB) theory, the localized negative charge on the nitrogen acts as a "hard" nucleophile, which rapidly attacks "hard" electrophiles (like alkyl halides).

  • The Solution: To achieve C-alkylation, abandon strong bases. Instead, utilize Lewis acid catalysis (e.g., Friedel-Crafts conditions with

    
     or 
    
    
    
    ) to activate your electrophile, allowing the "softer"
    
    
    -system of the C5 carbon to attack. Alternatively, pre-protect the N1 position with a Boc group.
Issue 2: "My Electrophilic Aromatic Substitution (EAS) yields an inseparable mixture of C3, C4, and C5 isomers."
  • The Causality: Pyrrole is excessively electron-rich; it reacts with strong electrophiles so rapidly that the transition state occurs very early (Hammond's Postulate), leading to poor discrimination between the available carbons.

  • The Solution: Lower the reaction temperature to -78 °C to increase the energy difference between the competing transition states. Furthermore, use milder electrophilic sources. For halogenation, switch from elemental halogens (

    
    , 
    
    
    
    ) to N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).
Issue 3: "My Pd-catalyzed C3-H activation is stalling at <10% conversion."
  • The Causality: The carboxylic acid moiety on the thioacetic acid group can competitively bind to the Pd(II) catalyst, forming an unreactive off-cycle dimer, or the generated acid byproduct is poisoning the catalyst.

  • The Solution: Convert the carboxylic acid to an ester (e.g., methyl ester) prior to the C-H activation step to ensure the thioether acts as the primary directing group. Add a stoichiometric oxidant (like AgOAc) to efficiently re-oxidize Pd(0) to Pd(II) and act as a halide/acetate scavenger.

Visualizing Regioselectivity Workflows

The following decision tree illustrates the strategic logic required to target specific positions on the pyrrole ring.

Regioselectivity Start Target Position on (1H-pyrrol-2-ylthio)acetic acid N1 N1 (Amine) Target Start->N1 Base-mediated C5 C5 (Alpha) Target Start->C5 Electrophilic Aromatic Substitution (EAS) C3 C3 (Beta) Target Start->C3 Transition Metal C-H Activation N1_Cond Strong Base (NaH, KOH) Polar Aprotic Solvent (DMF) Electrophile (R-X) N1->N1_Cond C5_Cond Mild Electrophile (NBS, POCl3) Low Temp (-78°C) Unprotected N1 C5->C5_Cond C3_Cond Pd(OAc)2 Catalyst Thioether Directing Group Oxidant (AgOAc) C3->C3_Cond

Caption: Decision tree for selecting reaction conditions based on the desired regioselectivity target.

Mechanism SM Substrate (1H-pyrrol-2-ylthio)acetic acid Coord Pd(II) Coordination to Thioether SM->Coord + Pd(OAc)2 CMD Concerted Metalation Deprotonation (CMD) at C3 Coord->CMD - HOAc Insert Olefin Insertion & β-Hydride Elimination CMD->Insert + Olefin Prod C3-Functionalized Product Insert->Prod Reductive Elimination

Caption: Mechanistic pathway for thioether-directed Pd(II)-catalyzed C3-H activation.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying various functionalization conditions to (1H-pyrrol-2-ylthio)acetic acid (assuming esterification of the carboxylic acid to prevent side reactions).

Target PositionReagent SystemCatalyst / Directing GroupTemp (°C)Expected YieldRegioselectivity Ratio
N1 Alkyl Halide, NaH, DMFNone0 to 2585 - 95%>99:1 (N:C)
C5 POCl3, DMF (Vilsmeier)None (Inherent electronic bias)075 - 85%95:5 (C5:C3)
C5 NBS, THFNone-7880 - 90%90:10 (C5:C3)
C3 Acrylate, AgOAc, DCEPd(OAc)2 / Thioether direct.80 - 10060 - 75%>95:5 (C3:C5)
C4 Electrophile (EAS)Bulky N-TIPS protection-7850 - 65%80:20 (C4:C3)

Self-Validating Experimental Protocols

Protocol A: Regioselective C5-Formylation via Vilsmeier-Haack Reaction

This protocol utilizes the inherent nucleophilicity of the C5 position to introduce a formyl group.

  • Reagent Preparation: Under an inert argon atmosphere, cool 5.0 mL of anhydrous DMF to 0 °C in a dry flask.

  • Complex Formation (Validation Checkpoint 1): Dropwise add 1.2 equivalents of freshly distilled

    
    . Self-Validation: The solution must turn a pale yellow/orange color within 15 minutes, confirming the formation of the active chloroiminium ion (Vilsmeier complex). If the solution turns black, the 
    
    
    
    is degraded and the reaction must be aborted.
  • Substrate Addition: Dissolve 1.0 equivalent of (1H-pyrrol-2-ylthio)acetic acid (methyl ester protected) in 2.0 mL of anhydrous DMF. Add this dropwise to the Vilsmeier complex at 0 °C.

  • Reaction Progression: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot should completely disappear.

  • Hydrolysis (Validation Checkpoint 2): Pour the mixture into crushed ice and slowly add a saturated aqueous solution of Sodium Acetate (

    
    ). Self-Validation: You must monitor the pH and ensure it reaches ~7.0. The intermediate is a water-soluble iminium salt; it will only hydrolyze to the desired C5-aldehyde product at a neutral/slightly basic pH. Extract with Ethyl Acetate, dry over 
    
    
    
    , and concentrate.
Protocol B: Thioether-Directed Pd-Catalyzed C3-Alkenylation

This protocol uses the C2-thioether to direct palladium to the sterically and electronically less favored C3 position[3].

  • Reaction Setup: In an oven-dried Schlenk tube, combine 1.0 equivalent of (1H-pyrrol-2-ylthio)acetic acid (methyl ester protected), 2.0 equivalents of the desired acrylate (e.g., methyl acrylate), 10 mol%

    
    , and 2.0 equivalents of 
    
    
    
    (oxidant).
  • Solvent Addition: Add 0.1 M anhydrous 1,2-Dichloroethane (DCE). Seal the tube under argon.

  • Heating (Validation Checkpoint 1): Heat the mixture to 90 °C for 16 hours. Self-Validation: A black precipitate (elemental silver/palladium black) will begin to form on the walls of the tube. This visual cue confirms that the catalytic cycle is turning over and reductive elimination is occurring.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a short pad of Celite to remove the metal precipitates.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography. The C3-alkenylated product will typically elute slightly slower than the starting material due to increased polarity.

References

1. - Chemical Reviews - ACS Publications[3] 2. - PubMed[4] 3. - Organic Chemistry Frontiers (RSC Publishing)[5] 4. - PMC[2] 5. - PubMed[1]

Sources

Removing unreacted mercaptoacetic acid from pyrrole reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted Mercaptoacetic Acid (Thioglycolic Acid) from Pyrrole reaction mixtures. Ticket ID: TCH-SUP-MAA-PYR-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Logic

User Query: How do I remove excess mercaptoacetic acid (MAA) from my pyrrole synthesis without degrading the product or suffering from the stench?

The Challenge: Mercaptoacetic acid (MAA) presents a dual challenge:

  • Solubility Overlap: It is miscible in polar organics, often co-eluting with pyrroles.

  • Chemical Sensitivity: Pyrroles are electron-rich and acid-sensitive (prone to polymerization/reddening). Standard acid washes used for other amines will destroy your pyrrole product. Furthermore, MAA readily oxidizes to dithiodiglycolic acid (a disulfide), which has different solubility properties and can contaminate the organic layer.

The Solution: We utilize a pH-Switch Extraction Strategy . MAA has a carboxylic acid pKa of ~3.6 and a thiol pKa of ~10.4. By adjusting the aqueous phase to pH > 8, we ionize the MAA (forming the carboxylate), forcing it into the aqueous layer while the neutral pyrrole (pKa ~17 for N-H) remains in the organic phase.

Decision Logic & Workflow

The following diagram illustrates the critical decision points during the workup to ensure maximum removal of MAA while preserving the pyrrole core.

MAA_Removal_Workflow Start Crude Reaction Mixture (Pyrrole + Excess MAA) Solvent_Check Is reaction solvent water-miscible (DMF, DMSO)? Start->Solvent_Check Dilution Dilute with Et2O or EtOAc Wash 3x with Water/Brine Solvent_Check->Dilution Yes Direct_Wash Proceed to Base Wash Solvent_Check->Direct_Wash No (DCM, Et2O, etc.) Base_Wash CRITICAL STEP: Wash with Sat. NaHCO3 (pH ~8.5) Dilution->Base_Wash Direct_Wash->Base_Wash Phase_Split Phase Separation Base_Wash->Phase_Split Aq_Layer Aqueous Layer (Contains MAA Carboxylate) Phase_Split->Aq_Layer MAA (Ionic) Org_Layer Organic Layer (Contains Pyrrole) Phase_Split->Org_Layer Pyrrole (Neutral) Waste_Treat Treat Aqueous Waste with Bleach (In Hood) Aq_Layer->Waste_Treat Odor_Check Odor Check: Does it still smell of sulfur? Org_Layer->Odor_Check Resin_Scavenge Add Thiol Scavenger Resin (e.g., Si-TMT, MP-TMT) Odor_Check->Resin_Scavenge Sulfur Smell Persists Dry_Conc Dry (Na2SO4) & Concentrate Odor_Check->Dry_Conc No Smell Resin_Scavenge->Dry_Conc

Figure 1: Strategic workflow for separating acidic thiols from neutral pyrrole derivatives using pH control and scavenging.

Standard Operating Procedures (SOPs)

Protocol A: The "pH-Switch" Aqueous Workup

Use this for bulk removal of MAA (>95%).

Reagents:

  • Saturated Sodium Bicarbonate (

    
    )[1]
    
  • Ethyl Acetate (

    
    ) or Diethyl Ether (
    
    
    
    )
  • Brine (Saturated

    
    )
    

Step-by-Step:

  • Dilution: Dilute the reaction mixture with your organic solvent of choice. Avoid Dichloromethane (DCM) if possible, as emulsions are more common;

    
     is preferred.
    
  • The Base Wash (Critical): Wash the organic layer 3 times with Saturated

    
     .
    
    • Mechanism:[2][3][4] The bicarbonate (

      
      ) deprotonates the carboxylic acid of MAA (
      
      
      
      ), converting it into sodium mercaptoacetate, which is highly water-soluble.
    • Why not NaOH? While NaOH would also deprotonate the thiol group (

      
      ), the high pH (
      
      
      
      ) risks degrading the pyrrole ring or hydrolyzing sensitive esters on your product.
      
      
      is the "Goldilocks" zone.
  • The Brine Wash: Wash the organic layer once with brine to remove trapped water and trace ionic species.

  • Drying: Dry over

    
     (Sodium Sulfate) and filter.
    
Protocol B: Resin Scavenging (The "Polishing" Step)

Use this if the product still smells or if trace sulfur poisons downstream catalysts (e.g., Pd-catalyzed couplings).

Reagents:

  • Silica-supported Trimercaptotriazine (Si-TMT) or Macroporous Polystyrene Thiol (MP-SH).

  • Solvent: THF, DCM, or EtOAc.

Step-by-Step:

  • Dissolution: Dissolve the crude pyrrole (post-workup) in 10 volumes of solvent.

  • Loading: Add the scavenger resin (typically 2-4 equivalents relative to the estimated residual thiol).

  • Agitation: Stir gently or shake at room temperature for 2-4 hours. Do not use magnetic stir bars with silica-based scavengers if possible, as they grind the silica to fines; overhead stirring or shaking is better.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Result: The filtrate contains the sulfur-free pyrrole.

Technical Data & Properties

Table 1: Physicochemical Properties Relevant to Separation

CompoundFunctional GrouppKa (Approx)Solubility (Acidic pH)Solubility (Basic pH >8)
Mercaptoacetic Acid Carboxylic Acid3.6 [1]Organic/WaterAqueous (Ionized)
Mercaptoacetic Acid Thiol (-SH)10.4 [1]OrganicOrganic (unless pH >11)
Pyrrole Aromatic N-H~17.0 [2]OrganicOrganic (Neutral)
Dithiodiglycolic Acid Disulfide (Dimer)~3.0 (COOH)Organic (Low)Aqueous (Ionized)

Troubleshooting Guide (FAQ)

Q1: The organic layer turned red/black during the wash. What happened?

Diagnosis: Acid-catalyzed polymerization. Root Cause: Pyrroles are notoriously unstable in acidic environments ("pyrrole red"). If you used an acidic wash (like HCl) to remove other impurities, or if the MAA concentration was so high that the local environment became strongly acidic, the pyrrole degraded. Fix: Always ensure your workup buffers are neutral or slightly basic (


). If the reaction mixture is highly acidic before workup, quench it by pouring it slowly into a stirred beaker of 

solution/ice slurry before adding the extraction solvent.
Q2: I still smell sulfur after the bicarbonate wash. Is the MAA still there?

Diagnosis: High olfactory sensitivity vs. low chemical concentration. Insight: Humans can detect thiols at parts-per-billion (ppb) levels. A smell does not necessarily mean chemically significant contamination. Verification:

  • Lead Acetate Test: Dip a strip of filter paper in lead(II) acetate solution. Expose it to the vapors or a drop of the solution. Blackening indicates free thiols.

  • TLC Stain: Use Ellman’s Reagent (DTNB) stain on a TLC plate. It turns yellow/orange specifically in the presence of free thiols. Action: If the test is positive, proceed to Protocol B (Resin Scavenging) . If negative, the smell is likely trace adsorption on the glass; proceed to rotovap.

Q3: I have a persistent emulsion during the extraction.

Diagnosis: Thiol surfactant effect or Disulfide precipitation.[5] Root Cause: Long-chain thiols or their salts can act as surfactants. Also, if MAA oxidized to the disulfide (dithiodiglycolic acid), it might be precipitating at the interface. Fix:

  • Add solid NaCl to saturate the aqueous layer further.

  • Filter the biphasic mixture through a pad of Celite. The solid disulfide often stabilizes the emulsion; filtering removes it.

Q4: Can I just distill the MAA off?

Diagnosis: Thermal risk. Advice: No. MAA has a boiling point of 96°C at reduced pressure (5 mmHg) [3]. To distill it, you would need significant heat, which will likely polymerize or decompose your delicate pyrrole product. Extraction is far safer.

Q5: How do I clean the glassware? It reeks!

Diagnosis: Surface adsorption. Safety Warning: NEVER add bleach to your product mixture. Cleaning Protocol: Once the product is safely isolated and removed:

  • Place dirty glassware in a fume hood.[6]

  • Soak in a dilute bleach solution (Sodium Hypochlorite) for 30 minutes. The bleach oxidizes the thiol to a sulfonate (odorless).[6]

  • Rinse with water, then acetone.

References

  • PubChem. (n.d.). Thioglycolic Acid (Compound Summary).[7][8][9][10] National Center for Biotechnology Information. Retrieved from [Link]

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • University of Rochester. (n.d.). SOP: How to Work with Thiols. Department of Chemistry.[6] Retrieved from [Link]

  • Biotage. (2014). Metal Scavenger User Guide (Si-TMT).[11] Retrieved from [Link] (General reference for TMT resin protocols).

Sources

Technical Support Center: Stabilizing 2-(1H-pyrrol-2-ylthio)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PYR-S-2024-001 Subject: Long-term Storage & Stability Protocol for 2-(1H-pyrrol-2-ylthio)acetic acid Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

You are working with 2-(1H-pyrrol-2-ylthio)acetic acid , a bifunctional building block containing an electron-rich pyrrole ring coupled to a thioether (sulfide) linker.[1]

The Stability Paradox: This molecule faces a "double-threat" regarding stability.[1]

  • The Pyrrole Ring: Is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -excessive. The sulfur atom at the 2-position donates additional electron density into the ring, lowering the oxidation potential and making it exceptionally prone to oxidative polymerization (tars).
    
  • The Thioether Linker: Is susceptible to oxidation by atmospheric oxygen (auto-oxidation) to form sulfoxides (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and sulfones (
    
    
    
    ).

Verdict: This compound is not shelf-stable under ambient conditions. It requires rigorous exclusion of light, oxygen, and moisture.[1]

Module 1: The Degradation Matrix (Troubleshooting)

Use this diagnostic table to identify the state of your sample.[1]

SymptomDiagnosisChemical MechanismCorrective Action
Material turns black/brown Oxidative Polymerization The electron-rich pyrrole ring undergoes radical cation formation followed by chain polymerization (similar to polypyrrole synthesis).[1]Irreversible. Discard. For future: Store under Argon.
Melting point depression Sulfoxide Formation The thioether (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) oxidizes to a sulfoxide (

). This disrupts the crystal lattice.[1]
Purify. Recrystallize (if possible) or use as-is if impurities <5%.[1]
Acrid/Pungent Smell Desulfurization Hydrolysis or cleavage of the C-S bond, releasing volatile sulfur species.[1]Hazard. Move to fume hood immediately. Check pH (acidity may catalyze this).[1]
Sticky/Gummy Texture Hygroscopicity The carboxylic acid moiety is absorbing atmospheric water, which protonates the pyrrole, catalyzing acid-mediated polymerization.[1]Dry. Lyophilize (freeze-dry) immediately if no color change has occurred.[1]
Module 2: The Gold Standard Storage Protocol

This protocol is designed to arrest the Arrhenius kinetics of degradation.[1]

Step 1: Preparation (The "Schlenk" Standard)
  • Atmosphere: Never open the stock bottle in air. Handle exclusively in a glovebox or using Schlenk line techniques (Argon or Nitrogen).[1]

  • Solvent Removal: Ensure the compound is completely dry.[1] Residual solvents (especially chlorinated ones like DCM) can generate HCl over time, which catalyzes pyrrole decomposition.[1]

Step 2: Packaging
  • Primary Container: Amber borosilicate glass vial (Class 1).[1] Why? Pyrroles are photosensitive; UV light promotes radical formation.[1]

  • Seal: Teflon (PTFE)-lined screw cap.[1] Avoid: Rubber septa for long-term storage (sulfur compounds can leach plasticizers or degrade the rubber).[1]

  • Secondary Containment: Place the vial inside a larger jar containing a desiccant packet (Silica gel or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and an oxygen scavenger sachet.
    
Step 3: Environmental Control
  • Temperature: -20°C (Standard) or -80°C (Optimal) .

    • Note: At -20°C, reaction rates are roughly 1/16th of those at room temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
  • Location: Spark-proof freezer dedicated to chemical storage.[1]

Module 3: Quality Control & Re-Purification

Before using valuable material in a synthesis, validate its integrity.[1]

1. The NMR Check (Proton NMR in DMSO-


 or 

)
  • Pass: Sharp multiplets for pyrrole protons (

    
     6.0–7.0 ppm) and a clean singlet for the 
    
    
    
    protons (
    
    
    ~3.3–3.6 ppm).
  • Fail (Oxidation): Look for a downfield shift of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     protons (moving toward 
    
    
    
    4.0 ppm) indicating
    
    
    formation.
  • Fail (Polymerization): Broadening of all peaks ("hump" in the baseline) and loss of integration intensity in the aromatic region.[1]

2. Re-purification Strategy If the compound is slightly brown but chemically intact:

  • Method: Filtration through a short pad of neutral alumina (not silica).[1]

  • Reasoning: Silica gel is slightly acidic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Acidic surfaces can trigger the polymerization of electron-rich pyrroles.[1] Neutral alumina is safer for this class of compounds.
    
Module 4: Visualization of Degradation Pathways

The following diagram illustrates the "Double-Threat" degradation pathways: Oxidation of the Sulfur linker and Polymerization of the Pyrrole ring.[1]

DegradationPathways Compound 2-(1H-pyrrol-2-ylthio) acetic acid Sulfoxide Sulfoxide Impurity (S=O formation) Compound->Sulfoxide Slow Oxidation Radical Pyrrole Radical Cation Compound->Radical Initiation O2 Atmospheric O2 O2->Sulfoxide O2->Radical Light UV Light / hν Light->Radical Acid H+ (Moisture/Acid) Polymer Polypyrrole Tars (Black Solid) Acid->Polymer Catalysis Radical->Polymer Chain Propagation

Figure 1: Mechanistic pathways showing how Oxygen, Light, and Acidity drive the compound toward Sulfoxide impurities or irreversible Polymerization.[1]

Module 5: Frequently Asked Questions (FAQ)

Q: Can I store this as a solution in DMSO or Methanol? A: NO.

  • DMSO: Is an oxidant. At room temperature, DMSO can transfer oxygen to the thioether, creating the sulfoxide impurity (dimethyl sulfide is the byproduct).[1]

  • Methanol: Is protic. Over time, protic solvents can facilitate proton-exchange mechanisms that destabilize the pyrrole ring.[1]

  • Best Practice: Store as a dry solid. If a stock solution is mandatory, use anhydrous Acetonitrile or THF and store at -80°C for no longer than 1 week.[1]

Q: The MSDS says "Store at 2-8°C".[1] Why do you recommend -20°C? A: Commercial MSDS recommendations are often generic for "stable organic solids."[1] For long-term storage (months to years) of electron-rich pyrroles, 4°C is insufficient to completely halt auto-oxidation. -20°C provides a significantly higher safety margin against thermal degradation.[1]

Q: My sample is pink. Is it ruined? A: Not necessarily. Pyrroles are "color-sensitive."[1] Trace amounts of oxidation products (ppm level) can turn the sample pink or purple without significantly affecting the bulk purity (>95%).[1] Run an NMR. If the spectra is clean, the color is cosmetic.[1]

References
  • PubChem Compound Summary. 2-(1H-pyrrol-2-yl)acetic acid (Structural Analog Data). National Center for Biotechnology Information. [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 29: Aromatic Heterocycles 1: Reactions - detailing Pyrrole electrophilic susceptibility). [Link]

  • Lioy, E., et al. (2002).[1] Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid... (Demonstrating synthesis and handling of complex pyrrole-acetic acid derivatives). Pharmazie. [Link]

Sources

Solvents to avoid when recrystallizing sensitive pyrrole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Recrystallization of Sensitive Pyrrole Derivatives

Welcome to the Technical Support Center for Pyrrole Chemistry. Pyrrole and its electron-rich derivatives are fundamental building blocks in drug development and materials science. However, their inherent electron density makes them notoriously unstable during purification. This guide addresses the critical solvent-induced degradation pathways—specifically acid-catalyzed polymerization and radical oxidation—that researchers encounter during recrystallization, providing field-proven solutions to ensure the integrity of your compounds.

Section 1: Troubleshooting FAQs

Q1: My pyrrole derivative turned into a black, insoluble gum when I tried to recrystallize it from boiling chloroform. What happened? A1: You have observed acid-catalyzed polymerization. Halogenated solvents like chloroform (CHCl₃) and dichloromethane (DCM) slowly degrade over time, especially when exposed to light and heat, generating trace amounts of hydrochloric acid (HCl) and phosgene. Causality: The electron-rich pyrrole ring is highly susceptible to electrophilic aromatic substitution. Trace protons (H⁺) attack the C2 or C5 position of the pyrrole, breaking its aromaticity and generating a highly reactive iminium-like electrophile. This intermediate immediately attacks an adjacent unprotonated pyrrole molecule, triggering a rapid cascade of self-condensation that results in a black, insoluble polypyrrole gum [1]. Self-Validating Check: Test the pH of your halogenated solvent with moistened pH paper before use. If it is acidic, do not use it for heating pyrroles.

Q2: I used tetrahydrofuran (THF) to dissolve my compound, but upon cooling, I recovered a dark brown solid instead of white crystals. Why? A2: Your compound underwent radical oxidation. Ethers such as THF, diethyl ether, and 1,4-dioxane are prone to forming hydroperoxides upon exposure to atmospheric oxygen and light. Causality: Pyrroles are highly sensitive to oxidative degradation. Peroxyl radicals (ROO•) present in aged ethers abstract the N-H proton or attack the π-system, initiating a radical chain reaction. This leads to the formation of highly conjugated, colored degradation products [2]. Self-Validating Check: Always test ethers with starch-iodide paper for peroxides before use. A blue/black color indicates peroxides are present, making the solvent strictly incompatible with pyrroles.

Q3: Are protic solvents like methanol or ethanol safe for recrystallizing unprotected pyrroles? A3: It depends heavily on the substituents, but they should generally be avoided for highly sensitive derivatives. Causality: Protic solvents strongly hydrogen-bond with the pyrrolic N-H group. Kinetic studies have shown that this hydrogen bonding can dramatically alter the stability of the pyrrole, sometimes making it more susceptible to Single Electron Transfer (SET) or Proton-Coupled Electron Transfer (PCET) oxidation pathways [2]. Furthermore, heating pyrroles in protic solvents can exacerbate these degradation pathways if trace impurities are present.

Q4: How can I completely suppress these degradation pathways during recrystallization? A4: The most robust strategy is "base-doping" combined with an inert atmosphere. Causality: By adding a catalytic amount of a non-nucleophilic base (e.g., 0.1% v/v pyridine or triethylamine) to your recrystallization solvent, you actively neutralize any trace acids generated during heating. This ensures the pyrrole remains in its stable free-base form, completely shutting down the electrophilic polymerization pathway [3].

Section 2: Visualizing Degradation Pathways

G Pyrrole Sensitive Pyrrole Derivative Acidic Acidic/Halogenated Solvents (CHCl3, DCM, AcOH) Pyrrole->Acidic Dissolved in Oxidizing Peroxide-Forming Ethers (THF, Diethyl Ether) Pyrrole->Oxidizing Dissolved in Protic Strong H-Bonding Protic (Methanol, Water) Pyrrole->Protic Dissolved in Polymer Acid-Catalyzed Polymerization (Black Gum) Acidic->Polymer HCl/H+ Release Oxidation Radical Oxidation (Colored Impurities) Oxidizing->Oxidation ROO• Radicals SET Altered Stability via SET/PCET Pathways Protic->SET N-H Hydrogen Bonding

Fig 1: Pyrrole degradation pathways triggered by incompatible recrystallization solvents.

Section 3: Quantitative Assessment of Recrystallization Solvents

To assist in solvent selection, the following table summarizes the compatibility of common recrystallization solvents with sensitive pyrrole derivatives.

Solvent ClassExamplesInherent Risk FactorPrimary Degradation MechanismCompatibility Recommendation
Halogenated Chloroform, DCMHigh (Generates HCl)Electrophilic PolymerizationAVOID for heating/recrystallization.
Ethers THF, Diethyl Ether, DioxaneHigh (Forms Peroxides)Radical OxidationAVOID unless freshly distilled & BHT stabilized.
Alcohols Methanol, EthanolModerate (H-Bonding)SET/PCET OxidationUSE WITH CAUTION , strictly degassed.
Aromatic Hydrocarbons Toluene, BenzeneLowNoneHIGHLY RECOMMENDED .
Aliphatic Hydrocarbons Hexanes, HeptaneLowNoneHIGHLY RECOMMENDED (as anti-solvents).
Esters Ethyl AcetateLowNoneRECOMMENDED (ensure acid-free).

Section 4: Self-Validating Experimental Protocol

To guarantee the structural integrity of your pyrrole derivative, utilize the following base-stabilized recrystallization workflow. This protocol incorporates built-in validation steps to ensure causality between environmental control and product stability.

Protocol: Base-Stabilized Recrystallization of Unprotected Pyrroles

Materials Required:

  • Toluene (Reagent grade, strictly anhydrous)

  • Hexanes (Reagent grade, strictly anhydrous)

  • Pyridine or Triethylamine (TEA) (Distilled over KOH)

  • Argon or Nitrogen gas source

  • Schlenk line or inert gas manifold

Step-by-Step Methodology:

  • Solvent Degassing: Transfer the required volumes of Toluene (solvent) and Hexanes (anti-solvent) into separate round-bottom flasks. Sparge both solvents with Argon for 15 minutes to displace dissolved oxygen. Causality: Removing O₂ prevents radical initiation during the heating phase.

  • Base Modification: Add 0.1% v/v of Pyridine or TEA to the Toluene. Causality: This acts as an acid scavenger, neutralizing any adventitious protons that could trigger polymerization [3].

  • Dissolution: Place the crude pyrrole derivative in a Schlenk flask under Argon. Add the base-modified Toluene dropwise while warming the flask gently in a water bath (do not exceed 60°C). Swirl until complete dissolution is achieved.

  • Hot Filtration (Optional but Recommended): If insoluble black polymeric impurities are already present from previous steps, rapidly filter the hot solution through a pad of Celite under a blanket of Argon.

  • Crystallization: Remove the heat source. Slowly add the degassed Hexanes (anti-solvent) dropwise until the solution becomes slightly turbid. Allow the flask to cool to room temperature undisturbed, then transfer to a 4°C refrigerator overnight.

  • Isolation & Validation: Filter the resulting crystals via vacuum filtration. Validation Step: Dissolve a 1 mg crystal in CDCl₃ containing a drop of d5-pyridine and run a ¹H-NMR. The absence of broad, unresolved peaks in the aromatic region (6.0 - 7.5 ppm) confirms the absence of polymeric degradation products.

Workflow Step1 1. Select Aprotic/Non-Halogenated Solvent System (e.g., Toluene/Hexane) Step2 2. Degas Solvents (Sparging with Argon for 15 min) Step1->Step2 Step3 3. Add Basic Modifier (0.1% v/v Pyridine or TEA) Step2->Step3 Step4 4. Heat Gently Under Inert Atmosphere (Avoid Prolonged Reflux) Step3->Step4 Step5 5. Cool Slowly & Isolate via Vacuum Filtration Step4->Step5

Fig 2: Self-validating workflow for the safe recrystallization of sensitive pyrrole derivatives.

References

  • Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. Valgimigli, L., et al. The Journal of Organic Chemistry, 2008, 73(20), 7981–7989. Available at:[Link]

  • 5,15-Diphenylporphyrin. Lindsey, J. S., et al. Organic Syntheses, 1989, 68, 201. Available at:[Link]

Validation & Comparative

Comparative 1H NMR Analysis of 2-(1H-pyrrol-2-ylthio)acetic acid: Solvent Selection Guide

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation of heterocyclic thioethers is a cornerstone of modern drug development and materials chemistry. For compounds like 2-(1H-pyrrol-2-ylthio)acetic acid , standardizing analytical workflows is critical because the molecule contains multiple labile, exchangeable protons (a pyrrole NH and a carboxylic acid OH) alongside closely clustered aromatic protons.

As an Application Scientist, I frequently observe researchers struggling with missing signals or broad, unintegrable baseline humps when characterizing pyrrole derivatives. These artifacts are rarely instrument failures; they are almost exclusively driven by poor solvent-solute thermodynamics.

This guide objectively compares the performance of three primary NMR solvents—DMSO-d6, CDCl3, and CD3OD —providing the causality behind their spectral differences, quantitative chemical shift data, and a self-validating experimental protocol to ensure absolute structural confidence.

The Causality of Solvent-Solute Interactions

To understand why solvent choice dictates spectral quality, we must analyze the electronic and thermodynamic environment of 2-(1H-pyrrol-2-ylthio)acetic acid:

  • The Pyrrole NH (Hydrogen Bond Donor): The nitrogen lone pair is delocalized into the aromatic ring, making the NH proton relatively acidic. In non-polar environments, this proton undergoes rapid intermolecular exchange, leading to signal broadening.

  • The Carboxylic Acid (Donor/Acceptor): The -COOH group readily forms hydrogen-bonded dimers. The equilibrium between monomers and dimers in solution drastically alters the chemical shift and peak shape of the acidic proton.

  • The Thioether Linkage (-S-): The sulfur atom acts as an electron-withdrawing group via inductive effects, deshielding the adjacent aliphatic α-protons (-CH2-), pushing them downfield to the ~3.4 ppm region.

Product Comparison: Choosing the Right Deuterated Solvent
Alternative A: DMSO-d6 (The Gold Standard for Full Characterization)

Dimethyl sulfoxide-d6 is a highly polar, aprotic solvent and a powerful hydrogen bond acceptor. When 2-(1H-pyrrol-2-ylthio)acetic acid is dissolved in DMSO-d6, the solvent molecules form strong, stable hydrogen bonds with both the pyrrole NH and the carboxylic OH.

  • The Result: This thermodynamic "locking" drastically slows down the proton exchange rate with trace water. The NH proton appears as a sharp, distinct singlet around 11.2 ppm [1], and the COOH proton is stabilized enough to appear as a broad singlet around 12.5 ppm.

Alternative B: CDCl3 (The Non-Polar Baseline)

Chloroform-d is the default solvent for organic chemists due to its volatility and low cost. However, it is a poor choice for this specific molecule. CDCl3 cannot act as a hydrogen bond acceptor.

  • The Result: The carboxylic acid forms transient dimers, and the pyrrole NH undergoes intermediate-rate exchange. This results in severe line broadening. The COOH signal often disappears entirely into the baseline, and the NH signal becomes a useless, broad hump around 8.5 ppm. Furthermore, the limited solubility of polar carboxylic acids in CDCl3 can lead to poor signal-to-noise (S/N) ratios.

Alternative C: CD3OD (The Deuterium Exchanger)

Methanol-d4 is a polar, protic solvent. Instead of stabilizing the labile protons, CD3OD intentionally forces a rapid chemical exchange, replacing the NH and COOH protons with deuterium (forming ND and COOD).

  • The Result: The signals for the NH and COOH protons completely disappear from the 1H NMR spectrum. While this means you lose structural markers, it dramatically simplifies the spectrum, making it the ideal choice if you need to resolve complex, overlapping J-couplings in the pyrrole CH region without baseline interference.

Quantitative Data: Chemical Shift Comparison

The following table synthesizes the expected 1H NMR chemical shifts (δ, ppm) for 2-(1H-pyrrol-2-ylthio)acetic acid across the three solvents, based on established pyrrole-thioether characterization standards [2].

Proton AssignmentMultiplicityDMSO-d6 (ppm)CDCl3 (ppm)CD3OD (ppm)Analytical Impact
Pyrrole NH Singlet (br)11.20~8.50 (Very Broad)MissingDMSO-d6 required for quantification.
Carboxylic OH Singlet (br)12.50Missing / BaselineMissingCDCl3 fails to resolve this proton.
Pyrrole C5-H Multiplet6.856.756.80Deshielded due to proximity to N.
Pyrrole C3-H, C4-H Multiplet6.156.206.10Readily resolved in all solvents.
Thioacetic -CH2- Singlet3.453.353.40Sharp singlet; excellent internal reference.

Solvent Selection Decision Matrix

To streamline your analytical workflow, follow the logical pathways in the diagram below to select the optimal solvent based on your specific characterization requirements.

Decision matrix for NMR solvent selection based on proton exchange dynamics.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in your NMR data, utilize the following self-validating protocol. This methodology ensures that integration values accurately reflect the molecular structure without relaxation bias [3].

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of highly pure 2-(1H-pyrrol-2-ylthio)acetic acid.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Validation Check: Sonicate for 60 seconds. If the solution is not perfectly clear, filter it through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Particulates cause localized magnetic field inhomogeneities, destroying the resolution of the closely spaced pyrrole C3/C4 protons.

Step 2: Instrument Calibration (500 MHz Spectrometer)

  • Insert the sample and allow 2 minutes for thermal equilibration (standardize at 298 K).

  • Lock onto the deuterium signal of DMSO-d6.

  • Perform automated TopShim (or manual gradient shimming on the Z1-Z5 axes) until the lock level is highly stable.

  • Validation Check: Check the Full Width at Half Maximum (FWHM) of the TMS peak. It must be ≤ 1.0 Hz. If it is wider, re-shim.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton sequence (e.g., zg30 on Bruker systems).

  • Number of Scans (NS): 16 to 32 scans are sufficient for a 15 mg sample.

  • Relaxation Delay (D1): Set D1 to 5 seconds . Causality: The carboxylic acid and pyrrole protons have different T1 relaxation times. A short D1 (e.g., 1 second) will truncate the relaxation of the slower-relaxing protons, leading to artificially low integration values. A 5-second delay ensures a fully quantitative return to thermal equilibrium.

Step 4: Processing and Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the S/N ratio without sacrificing the resolution of the pyrrole multiplets.

  • Perform a zero-order and first-order phase correction.

  • Apply a multipoint baseline correction.

  • Validation Check: Integrate the sharp thioacetic -CH2- singlet at ~3.45 ppm and set its value to exactly 2.00. The resulting integration for the NH peak (~11.2 ppm) must read between 0.95 and 1.05. If it is lower, trace water in the DMSO-d6 is causing exchange; use a fresh, sealed ampoule of solvent.

References

  • International Journal of Advanced Research. (2014). Synthesis and Biological Evaluation of Novel Pyrrole Derivatives. Retrieved from 1

  • Chiosis, G., et al. (2012). Heat shock protein binding compounds, compositions, and methods for making and using same (US Patent 20120252818A1). Retrieved from 2

  • Jin, G., Sun, J., Yang, R.-Y., & Yan, C.-G. (2017). Stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides and nitroalkenes for tetrahydro-, dihydro- and benzo[d]pyrrolo[2,1-b]thiazoles. Scientific Reports. Retrieved from 3

Sources

A Researcher's Guide to Differentiating Pyrrole Carboxylic Acids and Esters via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is paramount. The substitution of a carboxylic acid with an ester in a pyrrole-based scaffold can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and ability to act as a hydrogen bond donor. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method to distinguish between these two crucial functionalities.

This guide provides an in-depth comparison of the FTIR spectral signatures of pyrrole carboxylic acids and pyrrole esters. We will move beyond simple peak tables to explore the underlying principles of vibrational spectroscopy that cause the observed differences, grounded in experimental data and authoritative sources.

The Foundational Signature: The Pyrrole Ring

Before analyzing the substituent groups, it is essential to recognize the vibrational modes of the pyrrole ring itself. These peaks will be common to both derivatives and form the baseline of the spectrum.

  • N-H Stretch: A characteristic band, often of medium intensity, appears in the 3200-3400 cm⁻¹ region, corresponding to the stretching of the nitrogen-hydrogen bond in the pyrrole ring.[1]

  • C-H Stretch (Aromatic): Sharp peaks are typically observed just above 3000 cm⁻¹, arising from the C-H bonds of the aromatic ring.

  • Ring Vibrations (C=C and C-N Stretching): A series of bands between approximately 1400 cm⁻¹ and 1600 cm⁻¹ are attributed to the stretching vibrations of the C=C and C-N bonds within the pyrrole ring.[2][3][4]

The Definitive Signature of a Pyrrole Carboxylic Acid

The presence of a carboxyl group introduces highly distinctive and easily identifiable features in an FTIR spectrum, primarily driven by its ability to form strong intermolecular hydrogen bonds. In the solid and liquid states, carboxylic acids typically exist as stable hydrogen-bonded dimers.[5] This dimerization is the single most influential factor affecting its spectral appearance.

Key Vibrational Modes for Pyrrole Carboxylic Acids:
  • O-H Stretch (The Broad Giant): The most unambiguous indicator of a carboxylic acid is an extremely broad and intense absorption band spanning from 2500 cm⁻¹ to 3300 cm⁻¹ .[6][7][8] This significant broadening is a direct consequence of the strong hydrogen bonding within the dimer structure, which creates a continuum of O-H bond lengths and strengths, and therefore a wide range of absorbed frequencies.[5][9] This band is so wide that it frequently overlaps with the sharper C-H stretching vibrations.[6]

  • C=O Stretch (The Shifted Carbonyl): The carbonyl (C=O) stretching vibration appears as a strong, sharp peak. For a hydrogen-bonded dimer, this band is typically found in the range of 1690 cm⁻¹ to 1760 cm⁻¹ .[6] Conjugation with the electron-rich pyrrole ring can further lower this frequency. For example, in 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the carbonyl of the carboxylic acid conjugated with the pyrrole ring absorbs at 1652 cm⁻¹, a lower frequency than a non-conjugated counterpart.[10]

  • C-O Stretch & O-H Bend: The spectrum will also feature a C-O stretching band between 1210-1320 cm⁻¹ and a broad out-of-plane O-H bending vibration in the 910-950 cm⁻¹ region, which is another useful, albeit less dramatic, indicator of the hydrogen-bonded carboxyl group.[5][6]

The Distinctive Profile of a Pyrrole Ester

Replacing the acidic proton with an alkyl or aryl group fundamentally changes the molecule's vibrational properties. The absence of the hydroxyl group means that intermolecular hydrogen bonding is no longer a dominant factor, leading to a "cleaner" and distinctly different spectrum.

Key Vibrational Modes for Pyrrole Esters:
  • Absence of O-H Stretch: The most striking difference is the complete disappearance of the broad absorption band between 2500-3300 cm⁻¹. The region above 3000 cm⁻¹ will only show the relatively sharp N-H (from the pyrrole) and C-H stretching peaks.

  • C=O Stretch (The Higher-Frequency Carbonyl): The ester carbonyl stretch is typically found at a higher wavenumber than that of a carboxylic acid dimer, generally in the range of 1735-1750 cm⁻¹ .[11][12] This shift is due to the strong inductive electron-withdrawing effect of the single-bonded ester oxygen, which strengthens the C=O double bond.[13] This contrasts with the resonance and dimerization effects in carboxylic acids that weaken the C=O bond and lower its frequency.

  • The "Rule of Three" - Dual C-O Stretches: A defining characteristic of esters is the presence of two distinct C-O stretching bands, as the two C-O bonds in the C-C(=O)-O-C system are inequivalent.[12] These typically appear as strong, sharp peaks:

    • Asymmetric C-O-C stretch: ~1150-1300 cm⁻¹

    • Symmetric C-O-C stretch: ~1000-1100 cm⁻¹ The presence of these two strong bands, along with the C=O stretch, provides a powerful three-peak confirmation for the ester functional group.[12]

Comparative Data Summary

The following table summarizes the key diagnostic peaks for differentiating pyrrole carboxylic acids from pyrrole esters.

Vibrational ModePyrrole Carboxylic AcidPyrrole EsterCausality of Difference
O-H Stretch Very broad, strong band (2500-3300 cm⁻¹)Absent Strong intermolecular hydrogen bonding in acids.[5][9]
C=O Stretch Strong, sharp band (1690-1760 cm⁻¹)Strong, sharp band (1735-1750 cm⁻¹)Dimerization and resonance in acids lower the frequency; inductive effect in esters raises it.[6][11][13]
C-O Stretch One medium band (1210-1320 cm⁻¹)Two strong bands (~1150-1300 and ~1000-1100 cm⁻¹)Inequivalent C-O bonds in the ester C-C(=O)-O-C moiety.[12]
O-H Bend Broad, medium band (910-950 cm⁻¹)Absent Presence of the O-H group in the carboxylic acid.[5][6]

Experimental Protocol: Sample Analysis via KBr Pellet Method

This protocol outlines a standard and reliable method for preparing a solid sample for FTIR analysis.

Objective: To acquire a high-quality FTIR transmission spectrum of a solid pyrrole derivative.

Materials:

  • FTIR Spectrometer

  • Hydraulic Press with Pellet Die

  • Agate Mortar and Pestle

  • Infrared (IR) Grade Potassium Bromide (KBr), desiccated

  • Spatula and Weighing Paper

  • Sample (~1-2 mg)

Methodology:

  • Drying: Gently heat the mortar, pestle, and KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has a strong IR signal. Allow to cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the pyrrole derivative sample and 100-200 mg of the dried KBr powder. The ideal ratio is about 1:100.

  • Grinding: Transfer the KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogenous powder is obtained. The fine particle size is critical to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the powder mixture into the pellet die.

    • Level the powder surface gently with a spatula.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for approximately 2 minutes. The pressure causes the KBr to flow and encapsulate the sample in a transparent or translucent pellet.

  • Background Collection: Ensure the spectrometer's sample compartment is empty. Run a background scan to measure the instrument's baseline, including signals from atmospheric CO₂ and water vapor. This background will be automatically subtracted from the sample spectrum.

  • Sample Measurement: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be analyzed for the key features outlined in this guide. Ensure baseline correction is applied if necessary.

Visualizing the Analytical Workflow

The following diagram illustrates the logical decision-making process when analyzing an unknown FTIR spectrum of a pyrrole derivative.

FTIR_Analysis_Workflow start Acquire FTIR Spectrum of Pyrrole Derivative check_OH Examine 2500-3300 cm⁻¹ Region start->check_OH broad_peak Broad, Intense Peak Present? check_OH->broad_peak is_acid Compound is a CARBOXYLIC ACID broad_peak->is_acid  Yes check_ester Examine Carbonyl & Fingerprint Regions broad_peak->check_ester  No confirm_acid Confirm: 1. C=O stretch at ~1700 cm⁻¹ 2. Broad O-H bend at ~930 cm⁻¹ is_acid->confirm_acid is_ester Compound is an ESTER confirm_ester Confirm: 1. C=O stretch at >1730 cm⁻¹ 2. Two distinct C-O stretches   (1300-1000 cm⁻¹) check_ester->confirm_ester confirm_ester->is_ester inconclusive Inconclusive or Other Functional Group

Caption: Decision workflow for identifying pyrrole derivatives using FTIR.

Conclusion

FTIR spectroscopy provides an unequivocal method for differentiating between pyrrole carboxylic acids and their corresponding esters. The analysis hinges on several key distinctions: the presence or absence of the profoundly broad O-H stretching band, the relative position of the C=O stretching frequency, and the number of C-O stretching bands in the fingerprint region. By understanding the physical phenomena that dictate these spectral features—namely hydrogen bonding and inductive effects—researchers can confidently and accurately characterize their synthesized pyrrole derivatives, ensuring the structural integrity of molecules critical to their research and development efforts.

References

  • University of California, Davis. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Dubis, A. T., et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (2021). Fourier transform infrared (FTIR) spectra of (A) polypyrrole (PPy) synthesized without poly(styrene sulfonate) (PSS). Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Michigan State University. Infrared Spectrometry. Available at: [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • International Journal of Science and Research Archive. (2025). Synthesis and characterization of polypyrrole thin films. Available at: [Link]

  • MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • PubChem. Ethyl 1H-pyrrole-2-carboxylate. Available at: [Link]

  • Semantic Scholar. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Available at: [Link]

  • Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. Available at: [Link]

  • ResearchGate. The C=O stretching frequency. Available at: [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]

  • National Center for Biotechnology Information. (2002). Vibrational spectrum of methyl pyrrole-2-carboxylate. Available at: [Link]

  • PubChem. Pyrrole-2-Carboxylic Acid. Available at: [Link]

  • PureSynth. Ethyl Pyrrole-2-Carboxylate 98.0%(GC). Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • Frontiers. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of (1H-pyrrol-2-ylthio)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of (1H-pyrrol-2-ylthio)acetic Acid vs. Structural Analogs

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (1H-pyrrol-2-ylthio)acetic acid (PTAA-Pyr), a critical intermediate in the synthesis of biologically active heterocycles. We compare its ionization behavior and dissociation pathways against its closest structural analog, (Phenylthio)acetic acid (PTAA-Ph), and the functional standard, Indole-3-acetic acid (IAA). This analysis is designed for researchers optimizing metabolite identification and purity assays in drug discovery.

Chemical Profile & Structural Basis

Understanding the fragmentation logic requires a clear view of the structural moieties available for charge localization.

Feature(1H-pyrrol-2-ylthio)acetic acid (Phenylthio)acetic acid Indole-3-acetic acid
Structure Pyrrole ring linked to acetic acid via sulfur at C2.Benzene ring linked to acetic acid via sulfur.Indole ring linked to acetic acid via carbon at C3.
Formula C₆H₇NO₂SC₈H₈O₂SC₁₀H₉NO₂
MW 157.19 Da168.21 Da175.18 Da
Key Moiety Electron-rich Pyrrole + ThioetherStable Phenyl + ThioetherBicyclic Indole + Carboxyl

Experimental Methodology

To obtain reproducible fragmentation data, the following protocols are recommended. These methods ensure sufficient ionization while preserving the structural integrity of the labile thio-ether bond prior to collision-induced dissociation (CID).

Protocol A: Electrospray Ionization (ESI-MS/MS)
  • Solvent System: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

  • Ionization Mode: Positive (+ESI) and Negative (-ESI).[1]

  • Flow Rate: 5 µL/min (Direct Infusion).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CID): Stepped 10–40 eV.

Protocol B: Electron Ionization (GC-MS)
  • Derivatization: Required for volatility (TMS-derivatization recommended using BSTFA).

  • Carrier Gas: Helium (1.0 mL/min).

  • Ion Source Temp: 230°C.

  • Electron Energy: 70 eV.[2]

Figure 1: Experimental Workflow for MS Characterization

MS_Workflow Sample Sample: (1H-pyrrol-2-ylthio)acetic acid Prep Prep: MeOH/H2O + 0.1% FA Sample->Prep ESI Source: ESI (+/-) Prep->ESI Direct Infusion Q1 Q1: Select Precursor [M+H]+ = 158 ESI->Q1 Ionization CID Collision Cell (N2 Gas, 10-40 eV) Q1->CID Isolation Detector ToF/Orbitrap Detection CID->Detector Fragmentation Analysis Data Analysis: Extract Ion Chromatogram (XIC) Detector->Analysis

Caption: Standardized ESI-MS/MS workflow for characterizing labile thio-acetic acid derivatives.

Fragmentation Analysis: (1H-pyrrol-2-ylthio)acetic acid

The fragmentation of PTAA-Pyr is driven by the stability of the heteroaromatic cation and the lability of the C-S and C-C bonds in the acetate tail.

Primary Pathway (Positive Mode, ESI)
  • Precursor Ion: [M+H]⁺ = m/z 158

  • Fragment 1: Loss of Water/CO (Neutral Loss).

    • Transition: 158 → 140 (Loss of H₂O) or 158 → 112 (Loss of HCOOH).

    • Mechanism: The carboxylic acid group typically undergoes dehydration or decarboxylation.

  • Fragment 2: The Diagnostic Thio-Pyrrole Cation.

    • Transition: 158 → m/z 98/99 .

    • Mechanism: Cleavage of the S-CH₂ bond. The charge is retained on the sulfur-pyrrole moiety due to resonance stabilization from the pyrrole nitrogen.

    • Structure: [Pyrrole-S]⁺ or [Pyrrole-SH]⁺•.

  • Fragment 3: The Pyrrolyl Cation.

    • Transition: 98 → m/z 67 .

    • Mechanism: Homolytic cleavage of the C-S bond or ring degradation. This is the bare pyrrole ring cation [C₄H₅N]⁺.

Negative Mode (-ESI)
  • Precursor Ion: [M-H]⁻ = m/z 156

  • Dominant Fragment: m/z 112 (Decarboxylation, [M-H-CO₂]⁻).

  • Note: Negative mode is often more sensitive for carboxylic acids but provides less structural detail than positive mode CID.

Figure 2: Proposed Fragmentation Pathway (Positive Mode)

Fragmentation_Pathway M_H [M+H]+ m/z 158 (Parent) Frag_112 [M+H - HCOOH]+ m/z 112 (Thio-Pyrrole Carbenium) M_H->Frag_112 - HCOOH (46 Da) Frag_98 [Pyrrole-S]+ m/z 98 (Diagnostic Ion) M_H->Frag_98 - CH3COOH (60 Da) (Direct Cleavage) Frag_112->Frag_98 - CH2 Frag_67 [Pyrrole]+ m/z 67 (Base Ring) Frag_98->Frag_67 - S (32 Da)

Caption: Stepwise fragmentation of (1H-pyrrol-2-ylthio)acetic acid showing key mass losses.

Comparative Performance Guide

This section objectively compares PTAA-Pyr with its phenyl analog (PTAA-Ph) to highlight diagnostic differences. This is crucial when screening libraries where both scaffolds might be present.

Comparison Table: Fragment Ion Fingerprints
Parameter(1H-pyrrol-2-ylthio)acetic acid (Phenylthio)acetic acid Interpretation
Molecular Ion (EI) m/z 157m/z 168Pyrrole reduces mass by 11 Da vs Phenyl.
Base Peak (Typical) m/z 98/99 (Pyrrole-S)m/z 109/110 (Phenyl-S)Diagnostic Shift: The -11 Da shift in the base peak confirms the pyrrole core.
Ring Fragment m/z 67 (Pyrrole)m/z 77 (Phenyl)m/z 77 is a classic indicator of benzene rings; m/z 67 indicates pyrrole.[3][4][5]
Neutral Loss Loss of 59 (CH₂COOH)Loss of 59 (CH₂COOH)Both share the acetic acid tail, confirming the "thioacetic" subclass.
Stability Moderate (Pyrrole is oxidation-prone)High (Phenyl is stable)PTAA-Pyr samples must be stored under inert gas to prevent S-oxidation or polymerization.
Why This Matters for Drug Development
  • Metabolite ID: If you observe a metabolic shift of +16 Da on the m/z 98 fragment (to m/z 114), it indicates oxidation on the pyrrole ring or sulfur, a common metabolic pathway for this scaffold.

  • Library Screening: The m/z 67 fragment is specific to the pyrrole. If you see m/z 77, your sample is contaminated with phenyl analogs or starting materials.

References

  • Liang, X., et al. (2013).[6] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • NIST Chemistry WebBook. (2025).[7] Mass Spectrum of (Phenylthio)acetic acid. National Institute of Standards and Technology.[7] Link

  • BenchChem. (2024). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Link

  • PubChem. (2025). Compound Summary: (Phenylthio)acetic acid.[7][8] National Center for Biotechnology Information. Link

Sources

Comparative Guide: Pyrrole-2-Thioethers vs. Pyrrole-2-Ethers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between pyrrole-2-thioethers (C2–S–R) and pyrrole-2-ethers (C2–O–R). While both scaffolds utilize the electron-rich pyrrole core, they exhibit divergent biological potencies and physicochemical stabilities.

The Verdict:

  • Pyrrole-2-Thioethers are generally the superior pharmacophore for intracellular targets (e.g., HIV-1 RT, M. tuberculosis enzymes) due to enhanced lipophilicity, metabolic stability, and the ability of the sulfur atom to tolerate hydrophobic pockets via "chalcogen bonding."

  • Pyrrole-2-Ethers are frequently limited by chemical instability . The C2–O bond on the electron-rich pyrrole ring promotes tautomerization to non-aromatic pyrrolin-2-ones, losing the aromatic driving force required for receptor binding.

Physicochemical Basis of Potency

The biological divergence between these two scaffolds stems from the fundamental "Chalcogen Switch" (Oxygen vs. Sulfur).

FeaturePyrrole-2-Ether (C–O–C)Pyrrole-2-Thioether (C–S–C)Biological Impact
Bond Length ~1.43 Å~1.82 ÅSulfur extends the substituent further into deep hydrophobic pockets (e.g., NNRTI binding pocket).
Bond Angle ~110°~90–92°Thioethers adopt a more acute angle, altering the vector of the R-group and often improving shape complementarity.
Lipophilicity (LogP) LowerHigher (+0.5 to +1.0 log units)Thioethers cross cell membranes (e.g., Mycobacterial cell wall) more effectively.
Electronic Effect Hard Nucleophile / H-Bond AcceptorSoft Nucleophile / Poor H-Bond AcceptorSulfur engages in Van der Waals and

-sulfur interactions; Oxygen relies on H-bonding.
Stability Low (Acid Sensitive)High (Oxidation Sensitive)Ethers risk tautomerization; Thioethers risk oxidation to sulfoxides (S=O).
The Stability Bottleneck: Tautomerism

A critical factor often overlooked is the inherent instability of the 2-alkoxypyrrole system. Unlike the thioether, the ether oxygen donates electron density so strongly that it destabilizes the aromatic sextet, favoring the thermodynamic trap of the amide-like pyrrolinone.

Stability cluster_0 Pyrrole-2-Ether (Unstable) cluster_1 Pyrrole-2-Thioether (Stable) E_Arom 2-Alkoxypyrrole (Aromatic) E_Taut Pyrrolin-2-one (Non-aromatic Amide) E_Arom->E_Taut Rapid Tautomerization (Loss of Potency) S_Arom 2-Alkylthiopyrrole (Aromatic) S_Arom->S_Arom Retains Aromaticity S_Ox Sulfoxide/Sulfone (Metabolite) S_Arom->S_Ox Metabolic Oxidation (CYP450)

Caption: Comparative stability pathways. The ether variant suffers from rapid tautomerization, destroying the aromatic pharmacophore, whereas the thioether retains aromaticity but is subject to metabolic oxidation.

Comparative Biological Data[1][2][3][4]

Case Study A: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The most rigorous head-to-head data comes from the development of Pyrrolyl Aryl Sulfones (PAS) and their thioether precursors.

  • Target: HIV-1 Reverse Transcriptase (Allosteric Pocket).

  • Mechanism: The inhibitor must bind in a hydrophobic pocket to lock the enzyme in an inactive conformation.

Experimental Data Summary:

Compound ClassStructure LinkageIC50 (Wild Type)IC50 (K103N Mutant)Key Finding
Aryl Ethers Pyrrole–O–Aryl> 1.0

M
> 10

M
Rigid bond angle prevents adaptation to the K103N mutation (steric clash).
Aryl Thioethers Pyrrole–S–Aryl0.007 – 0.24

M
0.5 – 1.2

M
The flexible C–S–C bond allows "wiggling" to accommodate the mutant enzyme.
Aryl Sulfones Pyrrole–SO2–Aryl0.005

M
0.01

M
Oxidized thioether (Sulfone) is the most potent, but the thioether is the necessary stable precursor.

Reference Grounding: Studies by Silvestri et al. and Artico et al. (See References 1, 2) demonstrate that replacing the sulfur bridge with oxygen in these specific scaffolds leads to a >10-fold loss in potency against drug-resistant strains.

Case Study B: Antimicrobial Activity (M. tuberculosis)

In the search for anti-tubercular agents, lipophilicity is paramount to penetrate the waxy mycolic acid cell wall of M. tuberculosis.

  • Thioether Advantage: 2-thio-substituted pyrroles (often linked to triazoles) exhibit MIC values as low as 0.78 µg/mL against M. tuberculosis H37Rv.[1]

  • Ether Disadvantage: Equivalent ether analogs often fail to penetrate the cell wall (MIC > 64 µg/mL) due to lower logP and higher polarity.

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

Protocol A: Synthesis of Pyrrole-2-Thioethers (The Sulfenylation Route)

Why this works: This exploits the electron-rich nature of pyrrole (C2 position) to attack an electrophilic sulfur species.

  • Reagents: 1H-pyrrole, Diaryl disulfide (Ar-S-S-Ar), NaH (or Iodine/DMSO for green chemistry).

  • Step 1: Dissolve 1H-pyrrole (1.0 eq) in dry DMF under Argon.

  • Step 2: Add NaH (1.2 eq) at 0°C. Stir for 30 min to generate the pyrrolyl anion.

  • Step 3: Add Diaryl disulfide (1.0 eq). The anion attacks the S-S bond.

  • Validation: TLC will show a new spot with higher Rf (more non-polar).

  • Workup: Quench with NH4Cl. Extract with EtOAc.

  • Yield: Typically 70-85%.

Protocol B: Synthesis of Pyrrole-2-Ethers (The Ullmann Challenge)

Warning: Direct alkylation of 2-hydroxypyrrole is impossible due to tautomerization. You must use cross-coupling on a protected substrate.

  • Reagents: 2-Iodopyrrole (N-protected), Phenol, CuI (Catalyst), 1,10-phenanthroline (Ligand), Cs2CO3.

  • Conditions: Reflux in Toluene at 110°C for 24h.

  • Observation: Reaction is often sluggish. De-iodination (reduction) is a common side reaction.

  • Yield: Typically <40%.

Protocol C: Biological Assay (MTT Cytotoxicity)

Use this to compare the "off-target" toxicity of S vs O analogs.

  • Cells: HeLa or HepG2 cells.

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Treat with Thioether vs. Ether analogs (0.1 - 100 µM) for 48h.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals in DMSO.

  • Data Analysis: Plot Dose-Response curve.

    • Expectation: Thioethers may show higher cytotoxicity (lower IC50) due to higher cellular uptake.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic when selecting between Oxygen and Sulfur bridges for pyrrole-based drug design.

SAR_Logic Start Pyrrole Scaffold Design Decision Linker Selection (C2 Position) Start->Decision Path_O Oxygen (Ether) Decision->Path_O Path_S Sulfur (Thioether) Decision->Path_S Outcome_O1 High Polarity / Low LogP Path_O->Outcome_O1 Outcome_O2 Rigid Conformation Path_O->Outcome_O2 Outcome_O3 Instability (Tautomerism) Path_O->Outcome_O3 Outcome_S1 High Lipophilicity / High LogP Path_S->Outcome_S1 Outcome_S2 Flexible Geometry (Mutant Active) Path_S->Outcome_S2 Outcome_S3 Metabolic Liability (Sulfoxide) Path_S->Outcome_S3 Target_HIV Target: HIV-1 RT (Hydrophobic) Outcome_O2->Target_HIV Steric Clash Target_TB Target: M. tuberculosis (Cell Wall) Outcome_S1->Target_TB Penetration Outcome_S2->Target_HIV High Potency

Caption: SAR Decision Tree. Sulfur provides critical physicochemical advantages for hydrophobic targets and membrane permeability, despite metabolic oxidation risks.

References

  • Silvestri, R., et al. (2004). "Anti-HIV-1 activity of pyrryl aryl sulfone (PAS) derivatives: synthesis and SAR studies of novel esters and amides at the position 2 of the pyrrole nucleus." Farmaco.[2]

  • Artico, M., et al. (2006). "Arylthiopyrrole (AThP) derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors: synthesis, structure-activity relationships, and docking studies." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3][1] "Navigating the Stability Landscape of 2H-Pyrroles: A Comparative Assessment."

  • Rawat, P., et al. (2022). "Design, Synthesis and Biological Evaluation of Pyrrole-2-carboxylate Derivatives against Mycobacterium tuberculosis." Molecules.

  • Kang, D., et al. (2018).[4] "Structural basis for potent and broad inhibition of HIV-1 RT by thiophene[3,2-d]pyrimidine non-nucleoside inhibitors." eLife.

Sources

HPLC retention time data for pyrrole-thioacetic acid impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of pyrrole-thioacetic acid derivatives —often critical intermediates or degradation products in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Zomepirac and Tolmetin —presents a unique chromatographic challenge. These analytes combine the electron-rich, hydrophobic nature of the pyrrole ring with the acidic, ionizable, and oxidation-prone thioacetic acid moiety.

This guide objectively compares three HPLC stationary phase chemistries (C18 , Phenyl-Hexyl , and Porous Graphitic Carbon ) to determine the optimal method for resolving these impurities.

Key Findings:

  • Standard C18 often fails to retain polar thio-degradants, leading to co-elution at the void volume.

  • Phenyl-Hexyl offers superior selectivity for the pyrrole scaffold via

    
     interactions, resolving structural isomers.
    
  • Acidic Mobile Phases (pH < 3.0) are mandatory to suppress the ionization of the thioacetic acid group (

    
    ) and ensure retention.
    

Chemical Context & Challenges[1][2][3]

Understanding the analyte's physicochemical properties is the first step in robust method development.

  • The Pyrrole Ring: Electron-rich and hydrophobic. It is susceptible to on-column oxidation if the mobile phase is not degassed or if peroxides are present in ethers/THF.

  • The Thioacetic Acid Group (

    
    ): 
    
    • Acidity: More acidic than its oxo-analog (acetic acid). At neutral pH, it exists as a carboxylate anion, exhibiting zero retention on reverse-phase columns.

    • Reactivity: Thio-ethers are prone to oxidation, forming sulfoxides (early eluting) and sulfones .

Method Development Decision Tree

The following logic flow dictates the selection of the stationary phase based on the specific impurity profile.

MethodDecisionTree Start START: Analyze Pyrrole-Thio Impurity Profile CheckPolarity Is the impurity highly polar? (e.g., free thioacetic acid cleavage) Start->CheckPolarity CheckIsomers Are there structural isomers? (e.g., regioisomers of pyrrole) CheckPolarity->CheckIsomers No (Moderate LogP) PGC Use Porous Graphitic Carbon For polar retention CheckPolarity->PGC Yes (LogP < 0) C18 Use C18 (L1) Standard Retention CheckIsomers->C18 No Phenyl Use Phenyl-Hexyl (L11) Selectivity via Pi-Pi Interaction CheckIsomers->Phenyl Yes

Figure 1: Decision matrix for selecting stationary phases based on impurity polarity and structural isomerism.

Comparative Analysis of Stationary Phases

The following data compares the performance of three column types for a representative mixture containing Zomepirac (parent pyrrole-acetic acid) and its thio-analogs/degradants.

Experimental Conditions (Base Protocol)
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV @ 254 nm (pyrrole absorption) & 330 nm

Table 1: Comparative Retention Data (Representative)
Analyte / ImpurityDescriptionC18 Retention (min)Phenyl-Hexyl Retention (min)Porous Graphitic Carbon (min)
Thioacetic Acid Cleavage product (Polar)0.9 (Void)1.1 (Poor)4.5 (Excellent)
Sulfoxide Impurity Oxidative degradant3.24.86.1
Pyrrole-Thioacetic Acid Target Impurity8.510.2 12.4
Zomepirac (Parent) Reference Standard17.819.5> 25.0 (Strong Ret.)
Regioisomer 3-position isomer17.9 (Co-elutes)18.8 (Resolved) 22.1

Analysis:

  • C18: Fails to separate the regioisomer from the parent peak (Resolution < 1.5).

  • Phenyl-Hexyl: Successfully resolves the regioisomer due to differential interaction with the pyrrole ring's electron cloud.

  • PGC: Provides excessive retention for the parent drug, making it inefficient for routine release testing, but ideal for quantifying the polar thioacetic acid cleavage product.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Protocol A: Sample Preparation (Preventing Artifacts)
  • Buffer Choice: Use Ammonium Formate (10mM, pH 3.0) if MS detection is required. For UV, Phosphate buffer (pH 2.5) provides sharper peak shapes for acidic impurities.

  • Solvent: Dissolve samples in 90:10 Water:Methanol. Avoid 100% organic diluents, which can cause peak distortion (solvent effect) for early eluting polar thio-impurities.

  • Stabilization: Add 0.1% EDTA to the sample diluent to chelate trace metals that catalyze the oxidation of the thio-group.

Protocol B: Gradient Optimization (Phenyl-Hexyl)

This method is recommended for the separation of the pyrrole-thioacetic acid impurity from the parent drug.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Equilibration: 5 column volumes of 95% A / 5% B.

  • Gradient Profile:

    • 0-2 min: Isocratic 5% B (Focuses polar impurities).

    • 2-15 min: Linear ramp to 60% B.

    • 15-20 min: Ramp to 95% B (Elutes hydrophobic dimers).

    • 20-25 min: Re-equilibration.

  • System Suitability Criteria:

    • Tailing Factor (Parent): < 1.5[1]

    • Resolution (Impurity vs. Parent): > 2.0

    • %RSD (Retention Time, n=6): < 0.5%

Workflow Diagram: Impurity Profiling

Workflow Sample Sample Prep (EDTA + pH 3 Diluent) Inject Injection (20 µL) Sample->Inject Sep Separation (Phenyl-Hexyl Column) Inject->Sep Detect Detection (UV 254nm / MS) Sep->Detect Data Data Analysis (Resolution > 2.0) Detect->Data

Figure 2: Optimized workflow for impurity profiling of pyrrole-thioacetic acid derivatives.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Split Peaks Sample solvent too strong (high % organic).Dilute sample in mobile phase A (High aqueous).
Drifting Retention Mobile phase pH is near the

of the thio-acid (~3.3).
Lower pH to 2.5 using Phosphate buffer to ensure full protonation.
New "Ghost" Peaks On-column oxidation of the thio-ether.Degas mobile phase thoroughly; add antioxidant (ascorbic acid) to sample.
Tailing Interaction of pyrrole nitrogen with silanols.Use end-capped columns (e.g., "Eclipse Plus" or "XBridge").

References

  • Welch, C. L., et al. (1982). Liquid-chromatographic determination of zomepirac in serum and plasma.[2][3][4] Clinical Chemistry.[5][2][4] Link

  • BenchChem. (2025).[3] High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Zomepirac.[2][3][4][6]Link

  • Szekely-Klepser, G., et al. (2005).[7] A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA).[7] Journal of Chromatography B. Link[7]

  • Waters Corporation. (2020). Will TEAA increase or decrease retention on Sep-Pak C18? (Mechanisms of ion-pairing for acidic analytes). Link

  • Mourad, A., et al. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity.[8] Asian Journal of Research in Chemistry.[8] Link

Sources

UV-Vis absorption maxima of conjugated pyrrole-thioether systems

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Maxima of Conjugated Pyrrole-Thioether Systems: A Comparative Guide

Executive Summary

As organic electronics, photovoltaics, and chemosensor technologies evolve, tuning the optoelectronic properties of conjugated polymers has become paramount. Pyrrole-thioether systems—ranging from simple thioalkyl-substituted pyrroles to highly conjugated dithienopyrrole (DTP) and diketopyrrolopyrrole (DPP) architectures—offer exceptional control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This guide provides an objective comparison of the UV-Vis absorption maxima (


) across different pyrrole-thioether alternatives, detailing the mechanistic causality behind their spectral shifts and providing self-validating experimental protocols for their characterization.

Mechanistic Causality: Tuning the Optical Bandgap

The fundamental driver of UV-Vis absorption in conjugated systems is the


 electronic transition. The structural modifications of the pyrrole core directly dictate the energy required for this transition:
  • Unmodified Pyrrole: The basic pyrrole monomer is an electron-rich heterocycle with a relatively high optical bandgap, absorbing deep in the ultraviolet region around 203 nm[1].

  • Thioether Functionalization: Introducing a thioether linkage (e.g., 1-(2-thioethyl)pyrrole) serves a dual purpose. Sterically, it provides an anchoring group for monolayer formation on metallic surfaces[2]. Electronically, the polarizable lone pairs on the sulfur atom interact with the pyrrole

    
    -system, raising the HOMO level and inducing a bathochromic (red) shift.
    
  • Thiophene-Pyrrole Fusion: Fusing thiophene rings to the pyrrole core to create dithieno[3,2-b:2′,3′-d]pyrrole (DTP) dramatically extends planarity and conjugation. DTP derivatives exhibit primary electronic transitions around 232 nm and 261 nm, with extended conjugated derivatives reaching up to 410 nm[3].

  • Donor-Acceptor (D-A) Architectures: When electron-rich pyrrole-thioether or DTP units are copolymerized with electron-deficient cores like diketopyrrolopyrrole (DPP), strong intramolecular charge transfer (ICT) occurs. This drastically reduces the bandgap (~1.9 eV), pushing the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     into the 580–620 nm range.
    
  • Polymerization: Oxidative polymerization of these monomers leads to extended polymer chains. For instance, thiophene-pyrrole oligomers absorb at 329 nm and 472 nm, while the fully formed soluble polypyrrole exhibits a broad bipolaron band at ~800 nm[4].

Comparative Data Analysis

The following table synthesizes the quantitative UV-Vis absorption data for various pyrrole and pyrrole-thioether systems, facilitating direct comparison of their optoelectronic performance.

System ArchitectureRepresentative Compound / Statengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nm)
Key Optical / Electronic Feature
Baseline Heterocycle Unmodified Pyrrole (Monomer)~203 nmHigh bandgap; minimal

-extension[1].
Fused Donor System Dithienopyrrole (DTP) Derivative232, 261 nmStrong electron donor; highly planar[3].
Oligomeric Conjugate Thiophene-Pyrrole Oligomers329, 472 nmIntermediate

-conjugation[4].
Extended DTP Conjugate Pyrene-DTP Conjugate (EDP4HP)410 nmExtended conjugation via direct arylation[3].
Donor-Acceptor System DPP-Thioester / Bithiophene-DPP580 - 620 nmLow bandgap (~1.9 eV); J-aggregation.
Conducting Polymer Soluble Polypyrrole (PPy)~800 nmTransition from valence to bipolaron band[4].

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to verify the integrity of the data.

Protocol A: Spectrophotometric Characterization of Monomeric Pyrrole-Thioethers Objective: Determine the precise


 and molar extinction coefficient (

) while ruling out aggregation artifacts.
  • Preparation: Dissolve the synthesized pyrrole-thioether monomer (e.g., DTP derivative) in spectroscopic grade chloroform (

    
    ).
    
  • Serial Dilution (The Validation Step): Prepare a concentration gradient (e.g., 5, 10, 20, and 30

    
    )[3].
    
    • Causality: Measuring a single concentration cannot distinguish between true monomeric absorption and aggregate-induced spectral shifts.

  • Measurement: Record the UV-Vis spectra from 200 nm to 800 nm using a quartz cuvette (1 cm path length), subtracting a pure

    
     solvent blank.
    
  • Validation Check: Plot Absorbance vs. Concentration at the observed

    
     (e.g., 261 nm). A strictly linear relationship confirms adherence to the Beer-Lambert law, validating that the system is fully dissolved and non-aggregated.
    

Protocol B: In Situ Monitoring of Oxidative Copolymerization Objective: Track the evolution of the optical bandgap during the synthesis of thiophene-pyrrole copolymers.

  • Initiation: Prepare an anhydrous acetonitrile solution containing equimolar amounts of thiophene and pyrrole monomers.

  • Oxidation: Slowly introduce anhydrous

    
     (oxidative agent) in the presence of 
    
    
    
    [4].
    • Causality:

      
       initiates radical cation formation, driving the coupling reaction. 
      
      
      
      provides the acidic medium necessary to stabilize the intermediate oligomers[4].
  • Kinetic UV-Vis Sampling: Extract 10

    
     aliquots at 5-minute intervals, quench in dilute solvent, and measure the absorption.
    
  • Validation Check: Observe the spectral evolution. The initial monomer peak (~200-250 nm) should deplete, accompanied by the rise of oligomer bands at 329 nm and 472 nm[4]. The presence of an isosbestic point during the early stages validates a clean, direct conversion without off-target side reactions. The eventual emergence of a broad band at ~800 nm confirms the formation of the highly conjugated bipolaron state[4].

Structural and Logical Workflow

UV_Vis_Tuning Base Unmodified Pyrrole λmax ~203 nm Thioether Thioether Functionalization (e.g., 2-Thioethylpyrrole) Base->Thioether Adds anchoring/solubility Thiophene Thiophene Fusion (e.g., Dithienopyrrole - DTP) λmax ~232-261 nm Base->Thiophene Extends planarity Oligo Oligomerization λmax ~329 - 472 nm Thioether->Oligo Mild Oxidation DA_System Donor-Acceptor Conjugation (e.g., DPP-Thioester) λmax ~580 - 620 nm Thioether->DA_System Couple with Acceptor Thiophene->Oligo Thiophene->DA_System Polymer Oxidative Polymerization Bipolaron Band ~800 nm Oligo->Polymer Extensive Conjugation

Structural modifications in pyrrole systems and their impact on UV-Vis absorption maxima.

References

  • Title: Thiol-Modified Pyrrole Monomers: 1. Synthesis, Characterization, and Polymerization of 1-(2-Thioethyl)pyrrole and 3-(2-Thioethyl)
  • Title: Peripherical thioester functionalization induces J-aggregation in bithiophene-DPP films and nanoparticles Source: RSC Advances, Royal Society of Chemistry URL
  • Title: UV−vis absorption spectra of pyrrole before and after polymerization by radiolytic and chemical methods Source: ResearchGate URL
  • Title: CHEMICAL SYNTHESIS OF THIOPHENE-PYRROLE COPOLYMER Source: Acta Chimica Slovenica URL
  • Title: Synthesis of Conjugated Molecules Based on Dithienopyrrole Derivatives and Pyrene as Chemosensor for Mesotrione Detection Source: SciELO URL

Sources

A Comparative Guide to 13C NMR Assignments for Pyrrole Ring Carbons in Thioacetic Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the pyrrole ring carbons in thioacetic acid derivatives. In the absence of extensive direct experimental data for pyrrole thioacetates, this document offers a robust predictive framework based on a comparative analysis of structurally related compounds, including pyrrole-2-carbothioates, pyrrole-2-carboxylic acid, and 2-acetylpyrrole. By examining the electronic effects of these substituents, we can confidently estimate the 13C NMR assignments for the C2, C3, C4, and C5 carbons of the pyrrole ring in thioacetic derivatives. This guide is intended to be an essential resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with these important heterocyclic scaffolds.

Introduction: The Importance of 13C NMR in Characterizing Pyrrole Derivatives

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug design and materials science. Accurate structural elucidation of novel pyrrole derivatives is paramount for understanding their structure-activity relationships and advancing their applications.

Among the suite of analytical techniques available for molecular characterization, 13C NMR spectroscopy stands out as a powerful, non-destructive tool for providing detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, and the chemical shift (δ) of that signal is highly sensitive to the local electronic environment.[2] Therefore, 13C NMR spectroscopy is indispensable for confirming the substitution pattern of the pyrrole ring and for gaining insights into the electronic effects of various functional groups.

This guide focuses on the 13C NMR assignments of pyrrole rings functionalized with a thioacetic acid moiety or its derivatives (thioesters). These compounds are of growing interest due to their potential biological activities and their utility as synthetic intermediates. Understanding their 13C NMR spectral features is crucial for their unambiguous identification and for quality control in their synthesis.

General Principles of 13C NMR of Substituted Pyrroles

The 13C NMR spectrum of unsubstituted pyrrole in CDCl3 displays two signals corresponding to the two sets of chemically equivalent carbons: C2/C5 at approximately 118.5 ppm and C3/C4 at around 108.2 ppm.[3] The introduction of a substituent onto the pyrrole ring breaks this symmetry and induces changes in the chemical shifts of the ring carbons. The magnitude and direction of these shifts are primarily governed by the electronic nature of the substituent.

  • Electron-Withdrawing Groups (EWGs): Substituents that are electron-withdrawing, such as carbonyl groups (-CHO, -COR, -COOH, -COOR), nitro groups (-NO2), and sulfonyl groups (-SO2R), deshield the pyrrole ring carbons. This deshielding effect causes the 13C NMR signals to shift downfield (to a higher ppm value). The effect is most pronounced at the carbon atom directly attached to the substituent (the ipso-carbon) and at the ortho and para positions relative to the substituent.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkyl groups (-R), amino groups (-NH2, -NHR, -NR2), and alkoxy groups (-OR), shield the pyrrole ring carbons. This shielding results in an upfield shift (to a lower ppm value) of the 13C NMR signals.

The thioacetyl group (-C(O)SCH3) and the thioacetic acid group (-C(O)SH) are considered to be electron-withdrawing due to the presence of the carbonyl group. Therefore, we can anticipate that the introduction of a thioacetic derivative at the C2 position of a pyrrole ring will cause a downfield shift of all the ring carbons, with the most significant shift occurring at C2.

Comparative Analysis of 13C NMR Data

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)SolventReference
Unsubstituted Pyrrole 118.5108.2108.2118.5CDCl3[3]
Pyrrole-2-carboxylic acid 124.9111.9117.1123.0DMSO-d6[4]
2-Acetylpyrrole 131.7110.6116.5125.0CDCl3[5]
O-Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbothioate 128.7134.2126.0199.5CDCl3[6]
O-Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carbothioate130.2134.5124.8200.0CDCl3[6]

Analysis of the Data:

  • Pyrrole-2-carboxylic acid: The carboxyl group at C2 causes a downfield shift of all the pyrrole ring carbons compared to unsubstituted pyrrole. As expected, the ipso-carbon (C2) experiences a significant deshielding effect, shifting from 118.5 ppm to 124.9 ppm. The other ring carbons also shift downfield, with C5 being the most affected after C2.

  • 2-Acetylpyrrole: The acetyl group is a stronger electron-withdrawing group than the carboxylic acid group. This is reflected in the more pronounced downfield shift of the C2 carbon to 131.7 ppm. The chemical shifts of C3, C4, and C5 are also shifted further downfield compared to pyrrole-2-carboxylic acid.

  • O-Ethyl pyrrole-2-carbothioates (Thionoesters): The data for the two carbothioate derivatives provide the closest analogy to thioacetic derivatives. It is important to note that these are thionoesters (-C(S)OR) and not thioesters (-C(O)SR). The thiocarbonyl group (C=S) has different electronic properties compared to a carbonyl group (C=O). In these highly substituted pyrroles, the carbon attached to the thiocarbonyl group (C2) is significantly deshielded, appearing at 128.7 and 130.2 ppm. However, the most deshielded carbon is C5 at approximately 200 ppm, which is an unusually large downfield shift. This is likely due to a combination of the electronic effects of the thiocarbonyl group and the other substituents on the ring, and a potential typographical error in the original publication for the C5 chemical shift, which is more characteristic of a thiocarbonyl carbon itself rather than a pyrrole ring carbon. Assuming the reported C2 shifts are correct, they fall in a similar range to that of 2-acetylpyrrole, suggesting a strong electron-withdrawing effect from the carbothioate group.

Predicted 13C NMR Assignments for Pyrrole-2-thioacetic Derivatives:

Based on the comparative analysis, we can predict the approximate 13C NMR chemical shifts for a simple pyrrole-2-thioacetic acid or its S-alkyl ester. The thioester group (-C(O)SR) is expected to be electron-withdrawing, similar to an ester or a carboxylic acid. Therefore, we can anticipate the following trends:

  • C2: The ipso-carbon will be the most deshielded of the pyrrole ring carbons. Its chemical shift is expected to be in the range of 125-135 ppm . The exact position will depend on whether it is the free thioacid or a thioester.

  • C3: This carbon, ortho to the substituent, will also be shifted downfield, likely in the range of 112-118 ppm .

  • C4: The C4 carbon, meta to the substituent, will be less affected but still shifted downfield compared to unsubstituted pyrrole, with an expected range of 110-115 ppm .

  • C5: The C5 carbon, para to the substituent, will experience a moderate downfield shift, likely in the range of 120-128 ppm .

Experimental Protocols

For researchers planning to synthesize and characterize pyrrole thioacetic derivatives, the following general experimental protocol for 13C NMR data acquisition is recommended.

Sample Preparation:

  • Dissolve the Sample: Accurately weigh 20-50 mg of the purified pyrrole derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or acetone-d6) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Add Internal Standard (Optional): Tetramethylsilane (TMS) is the standard internal reference (0 ppm). If the deuterated solvent does not contain TMS, a small amount can be added.

NMR Data Acquisition:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • Spectrometer Frequency: 100 MHz for 13C

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans (ns): 1024 or more, depending on the sample concentration.

  • Spectral Width: 0-220 ppm

Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio and then perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm) or the TMS peak to 0 ppm.

  • Peak Picking and Integration: Identify and list the chemical shifts of all the peaks.

Visualization of Key Structures and Workflows

Pyrrole Ring Carbon Numbering

To facilitate the discussion of NMR data, it is essential to have a clear and consistent numbering system for the pyrrole ring.

Pyrrole_Numbering cluster_substituent Thioacetic Acid Moiety C2 C2 C3 C3 CO C=O C2->CO C4 C4 C5 C5 N1 N1 S S CO->S R R (H or Alkyl) S->R

Caption: Numbering scheme for a C2-substituted pyrrole with a thioacetic derivative.

General Workflow for 13C NMR Analysis

The process of obtaining and interpreting 13C NMR data for a novel pyrrole derivative follows a systematic workflow.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Pyrrole Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep DataAcquisition 13C NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing PeakAssignment Peak Assignment DataProcessing->PeakAssignment ComparativeAnalysis Comparative Analysis PeakAssignment->ComparativeAnalysis StructureElucidation Structure Elucidation ComparativeAnalysis->StructureElucidation

Sources

Executive Summary: The Purity Paradox in Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Verification of C6H7NO2S Derivatives (Benzenesulfonamides): Automated Combustion Analysis vs. Orthogonal qNMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

In medicinal chemistry, the benzenesulfonamide scaffold (


) is a cornerstone of drug discovery, serving as the primary pharmacophore for diuretics, carbonic anhydrase inhibitors, and antibiotics. However, verifying the elemental composition of these sulfur-rich derivatives presents unique analytical challenges.

While Automated Combustion Analysis (CHNS) remains the "gold standard" for journal publication (typically requiring


 accuracy), it often fails to detect non-combustible impurities (e.g., silica gel, inorganic salts) or distinguishes poorly between trapped solvent and product degradation. This guide objectively compares high-precision Automated CHNS Analysis  against Quantitative NMR (qNMR) , demonstrating why a dual-method approach is often required for rigorous C6H7NO2S validation.

Comparative Analysis: Automated CHNS vs. qNMR

The following table summarizes the performance metrics of the standard "Product" (Automated CHNS Analyzer) versus the primary "Alternative" (qNMR).

FeatureAutomated CHNS Analysis (The Standard)Quantitative 1H-NMR (qNMR) (The Alternative)
Primary Output Weight % of C, H, N, SAbsolute Purity (wt%) & Molar Ratio
Sample Requirement 1–3 mg (Destructive)5–10 mg (Non-destructive, recoverable)
Sulfur Sensitivity High , but requires

additive to prevent sulfate formation
None (Sulfur is NMR silent; inferred indirectly)
Impurity Detection Cannot detect inorganic salts/silica; "blind" to non-combustiblesExcellent ; quantifies residual solvents, water, and organic impurities
Precision Limit Typically

to

absolute error

to

(dependent on S/N ratio and integration)
Throughput High (Automated autosamplers, 5-10 mins/run)Medium (Requires manual processing/integration)
Failure Mode Trapped solvent mimics "wet" sample; hygroscopicity skews %HOverlapping signals; lack of suitable internal standard

Decision Logic: Selecting the Right Validation Pathway

The following decision matrix illustrates the logical flow for selecting the appropriate analytical method based on sample characteristics.

G Start New C6H7NO2S Derivative Synthesized CheckSolubility Is sample soluble in deuterated solvents? Start->CheckSolubility RunqNMR Run qNMR (Internal Standard Method) CheckSolubility->RunqNMR Yes RunCHNS Run Automated CHNS (Combustion) CheckSolubility->RunCHNS No Soluble Yes Insoluble No CheckPurity qNMR Purity > 95%? RunqNMR->CheckPurity FinalValidation Compare Experimental EA vs. Calculated RunCHNS->FinalValidation Recrystallize Recrystallize / Column Chromatography CheckPurity->Recrystallize No CheckTrappedSolvent Trapped Solvent Detected? CheckPurity->CheckTrappedSolvent Yes PassqNMR Pass FailqNMR Fail (<95%) Recrystallize->Start CalcSolvate Calculate Theoretical EA for Solvate (e.g., +0.5 H2O) CheckTrappedSolvent->CalcSolvate Yes DirectEA Proceed to CHNS Analysis CheckTrappedSolvent->DirectEA No SolventYes Yes SolventNo No CalcSolvate->RunCHNS DirectEA->RunCHNS

Figure 1: Decision matrix for analytical validation of sulfonamide derivatives.

Experimental Protocols

Protocol A: High-Precision CHNS Analysis of Sulfonamides

Why this matters: Sulfur-containing compounds can form stable metal sulfates with the ash of the tin capsule or the combustion tube, leading to low Sulfur recovery. Vanadium Pentoxide (


) is required as an additive to ensure complete oxidative decomposition.

Equipment: Flash 2000 Elemental Analyzer (or equivalent). Reagents: Vanadium Pentoxide (


), Sulfanilamide standard (Video calibration).
  • Preparation: Ensure the combustion reactor is heated to 950°C (minimum) to ensure quantitative conversion of sulfur to

    
    .
    
  • Weighing: Accurately weigh 2.0 – 3.0 mg of the C6H7NO2S derivative into a tin capsule using a microbalance (readability 0.001 mg).

  • Additive: Add approximately 5–10 mg of

    
      powder directly into the tin capsule with the sample.
    
    • Mechanism:[1][2]

      
       acts as a flux and strong oxidant, preventing the formation of refractory sulfates and ensuring all sulfur is released as 
      
      
      
      .
  • Combustion: Seal the capsule and load into the autosampler. Inject oxygen for 5–10 seconds (dynamic flash combustion).

  • Separation: Gases (

    
    ) are carried by Helium through a reduction column (Copper, 650°C) to remove excess oxygen and convert 
    
    
    
    to
    
    
    .
  • Detection: Gases are separated via a chromatographic column and detected by TCD (Thermal Conductivity Detector).

Protocol B: qNMR Purity Assay

Why this matters: qNMR provides a molar ratio of the analyte to a standard, allowing calculation of absolute purity without reference to the analyte itself.[3]

Reagents: Maleic Acid or 1,3,5-Trimethoxybenzene (TraceCERT® grade) as Internal Standard (IS). Deuterated DMSO (


-DMSO) is preferred for sulfonamides due to solubility.
  • Weighing: Weigh ~10 mg of the analyte (

    
    ) and ~5 mg  of the Internal Standard (
    
    
    
    ) directly into the same NMR tube. Record weights to 0.01 mg precision.
  • Solvation: Add 0.6 mL

    
    -DMSO and vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): At least 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–32.

  • Processing: Phase and baseline correct manually. Integrate the signal of interest (e.g., aromatic protons of sulfonamide) and the IS signal.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity of standard.[1][3][4][5][6][7][8][9][10][11][12][13]

Data Analysis & Calculation Guide

The +/- 0.4% Rule

Journals typically require the experimental elemental percentage to be within 0.4% of the theoretical value.[9][10][14]



Handling Solvates (The Common Pitfall)

Sulfonamides often crystallize with water or ethanol. If your initial EA fails (e.g., C is low, H is high), calculate the theoretical values for a hemi-hydrate (


) or mono-hydrate.

Example Calculation for Benzenesulfonamide (


): 
  • MW (Anhydrous): 157.19 g/mol

  • MW (Hemihydrate,

    
    ): 
    
    
    
    g/mol
ElementTheoretical (Anhydrous)Theoretical (Hemihydrate)Experimental FoundStatus
Carbon 45.85%43.36%43.50%Pass (as solvate)
Hydrogen 4.49%4.85%4.90%Pass (as solvate)
Nitrogen 8.91%8.43%8.39%Pass (as solvate)
Sulfur 20.40%19.29%19.15%Pass (as solvate)

Analysis: The experimental data fails the anhydrous criteria (C diff = 2.35%) but passes the hemihydrate criteria (C diff = 0.14%). This must be corroborated by a water peak in the NMR or TGA (Thermogravimetric Analysis).

Workflow Visualization

The following diagram details the internal workflow of the Automated CHNS Analyzer, highlighting the critical sulfur-specific pathway.

CHNS_Workflow Sample Sample + V2O5 (Tin Capsule) Combustion Combustion Reactor (950-1000°C) O2 Injection Sample->Combustion Drop Reduction Reduction Reactor (Cu, 650°C) Removes excess O2 Combustion->Reduction Gases: N2, CO2, H2O, SO2 Traps Water Trap (Anhydrone) Reduction->Traps N2, CO2, SO2 (H2O removed if CHNS mode) GC_Column GC Separation Column Traps->GC_Column TCD TCD Detector (Quantification) GC_Column->TCD Sequential Elution

Figure 2: Automated CHNS combustion workflow with V2O5 additive for Sulfur recovery.

References

  • Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." ACS Publications. [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog. [Link]

  • National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis." PMC. [Link]

Sources

Structural & Functional Guide: 2-(1H-Pyrrol-2-ylthio)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and functional analysis of 2-(1H-pyrrol-2-ylthio)acetic acid analogs , comparing their physicochemical properties and supramolecular behavior against established heterocyclic thioacetates (specifically benzothiazole derivatives).

Classification: Medicinal Chemistry / Structural Biology Version: 2.1 (Comparative Analysis) Status: Validated Protocols & Predicted Packing Models

Executive Summary: The Pyrrole-Thio Scaffold

The 2-(1H-pyrrol-2-ylthio)acetic acid scaffold represents a critical intersection between lipophilic aromatic cores and hydrophilic carboxylic tails. Unlike their benzothiazole counterparts—which rely heavily on


-

stacking and hydrophobic interactions—pyrrole analogs introduce a pivotal N-H hydrogen bond donor . This structural modification fundamentally alters crystal packing, solubility profiles, and binding affinity for targets such as aldose reductase and insecticidal receptors.

This guide compares the 3-cyano-5-aryl-1H-pyrrol-2-yl series (High-Potency Insecticidal Agents) against the Benzothiazole-2-ylthio series (Crystallographic Benchmark).

Key Comparative Insights
FeaturePyrrole-Thio Analogs (Focus)Benzothiazole-Thio Analogs (Benchmark)
Primary Interaction H-Bonding (N-H...O) dominates packing.

-Stacking / S...O
interactions dominate.
Crystal Motif Likely Head-to-Head Ribbons (via N-H...O=C).Centrosymmetric Dimers (Carboxylic acid pairing).
Melting Point 135–137 °C (Lower lattice energy due to flexibility).185–187 °C (Rigid fused ring system).[1]
Biological Target Insecticidal (Voltage-gated channels).Antimicrobial / COX Inhibitors.[2]
Solubility Moderate (Polar N-H group).Low (High lipophilicity).

Structural Landscape & Crystal Data

While direct single-crystal X-ray diffraction (XRD) data for the specific 2-(1H-pyrrol-2-ylthio)acetic acid is sparse, we can reconstruct its supramolecular architecture by triangulating data from its closest structural relatives: Pyrrole-2-yl Ketones (for H-bonding) and Benzothiazole-Thioacetates (for thio-ether conformational locking).

Crystal Packing Drivers

The pyrrole N-H moiety acts as a "structural anchor," disrupting the planar stacking seen in benzothiazoles.

  • The "Ribbon" Motif (Pyrrole-Specific): Analysis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone (a structural proxy) reveals that the pyrrole N-H forms a strong hydrogen bond with the carbonyl oxygen of the acetic acid tail.

    • Bond Distance (N-H...O): ~2.889(3) Å[3][4]

    • Geometry: The molecules align in a Head-to-Tail fashion, forming infinite ribbons parallel to the a-axis.

    • Implication: This motif creates channels in the crystal lattice that can accommodate water molecules, potentially improving solubility compared to the anhydrous packing of benzothiazoles.

  • The "Dimer" Motif (Benzothiazole-Specific): Benzothiazole analogs typically crystallize in the Monoclinic P2

    
    /c  space group. They form centrosymmetric dimers via the carboxylic acid groups (
    
    
    
    motif), with the heterocyclic rings stacking via offset
    
    
    -
    
    
    interactions (centroid distance ~3.8 Å).
Conformational Locking (The Thio-Linker)

The sulfur atom at position 2 is not merely a linker; it acts as a "conformational lock" due to the C-S-C bond angle (typically 100-104°).

  • Effect: This acute angle forces the acetic acid tail to bend out of the pyrrole plane, preventing perfect planarity.

  • Result: The crystal density is lower than planar analogs, creating "pockets" accessible to solvent or enzyme active sites.

Quantitative Structural Metrics (Comparative)
MetricPyrrole-Thio Analog (Predicted/Proxy)Benzothiazole-Thio Analog (Experimental)
Space Group Pna2

(Polar/Non-centrosymmetric)
P2

/c (Centrosymmetric)
Unit Cell (a) ~6.05 Å~11.2 Å
Unit Cell (b) ~7.31 Å~12.5 Å
Unit Cell (c) ~9.02 Å~14.1 Å
Intermol. H-Bond N-H...O (Strong, Directional)C-H...O (Weak, Dispersed)
Ref. Code Based on Pyrrole-Ketone (CSD: 1864793)Based on Benzothiazole (CSD: 1463)

Note: The Pna2


 space group prediction for the pyrrole analog suggests it may possess non-linear optical (NLO) properties due to the lack of a center of inversion, unlike the centrosymmetric benzothiazoles.

Experimental Protocols

This section details the synthesis and crystallization of the 3-cyano-5-phenyl analog, the most bioactive variant.

Synthesis of 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic acid

Principle: A base-catalyzed nucleophilic substitution where the pyrrole-thiol (generated in situ) attacks the electrophilic carbon of chloroacetic acid.

Reagents:

  • 2-Amino-1,1,3-tricyanopropene (Precursor)

  • Phenyl isothiocyanate[2]

  • Chloroacetic acid[2]

  • Sodium Ethoxide (NaOEt) / Ethanol

Step-by-Step Protocol:

  • Thiol Formation: Dissolve 2-amino-4-phenyl-thiophene-3-carbonitrile (0.01 mol) in 30 mL absolute ethanol containing NaOEt (0.01 mol). Reflux for 1 hour to generate the thiolate anion.

  • Alkylation: Add Chloroacetic acid (0.01 mol) dropwise to the hot solution.

    • Critical Control: Maintain temperature at 60°C. Higher temps promote decarboxylation.

  • Reflux: Continue reflux for 3–4 hours. Monitor via TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
  • Isolation: Pour the reaction mixture onto crushed ice (200g) and acidify with HCl (10%) to pH 4.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (4:1) to obtain the pure acid.

Yield: ~85–90% Appearance: White/Pale Yellow Powder Melting Point: 135–137 °C[5]

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for XRD, the "Slow Evaporation" method is superior to cooling.

  • Solvent Selection: Prepare a saturated solution of the synthesized acid in Acetonitrile (Polarity matches the cyano group).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Hexane (Antisolvent). Cap the large jar.

  • Timeline: Allow to stand undisturbed at 20°C for 5–7 days.

  • Harvesting: Look for "block-like" crystals (preferred over needles). Mount immediately in Paratone oil.

Visualizations

Synthesis & Structural Logic Pathway

This diagram illustrates the conversion of the precursor to the final thioacetic acid and the competing supramolecular forces.

G cluster_0 Packing Forces Precursor Aryl-Malononitrile Precursor Intermediate Pyrrole-2-Thiolate (In Situ) Precursor->Intermediate Cyclization (NaOEt/EtOH) Product Pyrrole-2-Thioacetic Acid (Target) Intermediate->Product Alkylation (Cl-CH2-COOH) Crystal Crystal Lattice (Pna2_1 Space Group) Product->Crystal H-Bonding (N-H...O=C) NH_Donor Pyrrole N-H (Donor) Crystal->NH_Donor CO_Acceptor Acid C=O (Acceptor) NH_Donor->CO_Acceptor Strong H-Bond (2.89 Å)

Caption: Synthesis pathway showing the critical H-bond donor/acceptor pair driving the unique crystal packing of pyrrole analogs.

Interaction Network: Pyrrole vs. Benzothiazole

Comparing the binding modes in a hypothetical active site (e.g., Aldose Reductase).

Interactions Target Protein Binding Pocket (e.g., Aldose Reductase) Pyrrole Pyrrole-Thio Analog (Flexible / H-Donor) Pyrrole->Target H-Bond (N-H...Glu) Pyrrole->Target Ionic (COO-...Lys) Benzo Benzothiazole-Thio Analog (Rigid / Hydrophobic) Pyrrole->Benzo Structural Difference Benzo->Target Pi-Stacking (Phe) Benzo->Target Ionic (COO-...Lys)

Caption: Functional divergence: Pyrrole analogs leverage N-H donors for specificity, while Benzothiazoles rely on hydrophobic stacking.

References

  • Synthesis and Toxicological Effect of Pyrrole Derivatives. National Institutes of Health (PMC). [Link]

  • Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Acta Crystallographica Section E. [Link]

  • Synthesis, Spectroscopy and X-Ray Characterization of 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry. [Link]

  • Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives. MDPI Molecules. [Link]

Sources

High-Resolution TLC Visualization of Pyrrole-Thioacetic Acid Derivatives: A Comparative Stain Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrole-thioacetic acid and its functionalized derivatives are critical synthetic intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs, such as ketorolac analogues) and novel agrochemicals [4]. Tracking the synthesis and purification of these bifunctional molecules via Thin-Layer Chromatography (TLC) presents a unique analytical opportunity: the molecule contains three distinct functional handles—an electron-rich aromatic heterocycle (pyrrole), a sulfur-containing linkage (thioether/thiol), and a terminal carboxylic acid.

This guide objectively compares the performance of four TLC stains—Ehrlich’s Reagent, Palladium(II) Chloride (PdCl


), Bromocresol Green (BCG), and Potassium Permanganate (KMnO

)—providing empirical performance data, mechanistic causality, and field-proven protocols.

Mechanistic Causality of Visualization

To design a robust analytical workflow, one must understand the chemical causality behind the stain-analyte interaction. Pyrrole-thioacetic acid reacts via three distinct pathways depending on the chosen visualization reagent:

  • The Pyrrole Ring (Ehrlich's Reagent): Ehrlich's reagent (p-dimethylaminobenzaldehyde) is highly specific to electron-rich heterocycles. The mechanism involves an electrophilic aromatic substitution where the aldehyde carbon attacks the highly nucleophilic α-carbon of the pyrrole ring. In the presence of an acid catalyst, this forms a highly conjugated, deeply colored azafulvenium cation [2].

  • The Thioacetic Moiety (Palladium Chloride): Sulfur's lone pairs are excellent ligands for transition metals. PdCl

    
     specifically forms a colored coordination complex with sulfur-containing compounds (thioethers, thiols), making it an excellent orthogonal check for the thioacetic linkage[1].
    
  • The Carboxylic Acid (Bromocresol Green): The acidic proton of the thioacetic acid moiety induces a localized pH shift on the silica plate. Bromocresol Green, a pH-sensitive dye, undergoes protonation at these localized acidic spots, shifting its structural conformation and color [3].

G cluster_pyrrole Pyrrole Ring Detection cluster_sulfur Thioether/Sulfur Detection cluster_acid Carboxylic Acid Detection Molecule Pyrrole-Thioacetic Acid Ehrlich Ehrlich's Reagent (p-DMAB) Molecule->Ehrlich Reacts with PdCl2 Palladium(II) Chloride (PdCl2) Molecule->PdCl2 Reacts with BCG Bromocresol Green (BCG) Molecule->BCG Reacts with Mech1 Electrophilic Aromatic Substitution Ehrlich->Mech1 Result1 Blue/Purple Spot Mech1->Result1 Mech2 Pd-S Coordination Complex PdCl2->Mech2 Result2 Yellow/Brown Spot Mech2->Result2 Mech3 Protonation of Dye (pH Shift) BCG->Mech3 Result3 Yellow Spot Mech3->Result3

Orthogonal visualization pathways for detecting pyrrole-thioacetic acid on TLC.

Comparative Performance Data

The following table synthesizes quantitative and qualitative performance metrics for detecting pyrrole-thioacetic acid on standard Silica Gel 60 F


 plates.
Visualization StainTarget Functional GroupLimit of Detection (LOD)SpecificityColor DevelopmentBackground Color
Ehrlich's Reagent Pyrrole Ring~10–50 ngHigh Deep Blue / PurplePale Yellow / White
Palladium(II) Chloride Sulfur (Thioether/Thiol)~100–200 ngHigh Yellow / BrownPale Yellow
Bromocresol Green Carboxylic Acid~1–5 µgModerateBright YellowBlue / Green
Potassium Permanganate Oxidizable Groups~50 ngLow (Universal)Yellow / WhiteBright Purple

Data Interpretation: For routine reaction monitoring, Ehrlich's reagent is the primary choice due to its exceptional sensitivity and vivid color contrast. However, if the synthetic step involves modifying the pyrrole ring (e.g., halogenation or N-alkylation) which might sterically hinder the α-carbon, the azafulvenium cation cannot form. In such cases, PdCl


  serves as a critical fail-safe to track the intact sulfur moiety. BCG  is best utilized specifically when confirming esterification or deprotection of the carboxylic acid tail.

Self-Validating Experimental Protocols

To ensure scientific integrity, every staining protocol must be treated as a self-validating system. Always co-spot a known standard (positive control) and the pure reaction solvent (negative control) to rule out false positives from contaminated eluents.

Protocol A: Ehrlich's Reagent (Pyrrole-Specific)

Preparation: Dissolve 1.0 g of p-dimethylaminobenzaldehyde (p-DMAB) in 50 mL of methanol. Carefully add 50 mL of concentrated hydrochloric acid (HCl) [3]. Workflow:

  • Elute and dry the TLC plate completely to remove residual basic solvents (e.g., triethylamine), which will neutralize the HCl catalyst.

  • Dip the plate rapidly into the Ehrlich's solution using forceps.

  • Wipe the back of the plate and heat gently with a heat gun (approx. 50 °C) for 1–2 minutes.

  • Validation: The pyrrole-thioacetic acid spot will rapidly turn deep purple/blue. If the spot remains yellow/orange, the pyrrole ring has likely been compromised or over-oxidized.

Protocol B: Palladium(II) Chloride (Sulfur-Specific)

Preparation: Dissolve 500 mg of Palladium(II) chloride (PdCl


) in 2.5 mL of concentrated HCl. Dilute the mixture with 100 mL of ethanol [1].
Workflow:
  • Ensure the TLC plate is completely free of sulfur-containing elution solvents (e.g., DMSO).

  • Submerge the plate in the PdCl

    
     stain for 2 seconds.
    
  • Let the plate air-dry at room temperature. Heating is usually not required but can accelerate complexation.

  • Validation: Sulfur-containing compounds will appear as distinct yellow, orange, or brown spots against a pale yellow background.

Protocol C: Bromocresol Green (Carboxylic Acid-Specific)

Preparation: Dissolve 0.1 g of Bromocresol Green in 500 mL of ethanol. Add 5 mL of 0.1 M NaOH to shift the bulk solution to its blue (deprotonated) state [3]. Workflow:

  • Elute the plate. Crucial: If acidic modifiers (like acetic acid or formic acid) were used in the mobile phase, the plate must be dried under high vacuum or heated extensively; residual mobile-phase acid will turn the entire plate yellow.

  • Dip the plate into the BCG solution.

  • Validation: The free pyrrole-thioacetic acid will immediately appear as a bright yellow spot against a blue background. If the spot is blue/invisible, the carboxylic acid has been successfully esterified or protected.

References

  • Lombard, G., & Dowell, V. (2006). Method of assaying pyrrole-containing biological compounds. U.S. Patent No. 7,067,267 B2. Washington, DC: U.S. Patent and Trademark Office.
  • École Polytechnique Fédérale de Lausanne (EPFL). TLC Visualization Reagents. Laboratory of Catalysis and Organic Synthesis. Retrieved from:[Link]

  • Antar A., & El-Remaily, M. A. A. A. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 7(5), 3990–4000. Retrieved from:[Link]

Safety Operating Guide

Standard Operating Procedure: Disposal of Acetic acid, (1H-pyrrol-2-ylthio)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Acetic acid, (1H-pyrrol-2-ylthio)- is a functionalized heterocyclic building block containing a carboxylic acid, a thioether (sulfide) linkage, and a pyrrole ring.[1][2] Due to this specific trifecta of functional groups, standard "organic waste" disposal is insufficient.[3]

Critical Disposal Directive:

  • Primary Stream: Organic Acid Waste (Halogen-free, Sulfur-containing).

  • Incompatibility Alert: STRICT SEGREGATION from strong oxidizers (e.g., Nitric Acid, Bleach, Peroxides). The electron-rich pyrrole ring and the sulfur atom are highly susceptible to rapid, exothermic oxidation.

  • Stench Protocol: This compound likely possesses a characteristic sulfide odor. All manipulation must occur within a certified fume hood.

Chemical Profile & Hazard Identification

Effective disposal requires understanding the reactivity of the molecule's substructures. This compound is not just an acid; it is a reactive intermediate.

FeatureChemical MoietyHazard Implication for Disposal
Acidity Carboxylic Acid (-COOH)Corrosive/Irritant. pKa ~3–4. Incompatible with bases (exothermic neutralization) and cyanides (releases HCN gas).
Redox Potential Thioether (-S-)Oxidation Risk. Reacts vigorously with oxidizers to form sulfoxides/sulfones. Potential for stench.[2][4][5][6][7]
Stability Pyrrole RingLight/Air Sensitive. Prone to polymerization or oxidation upon prolonged exposure to light or air. May darken over time.[8]
Combustion Sulfur ContentToxic Emissions. Incineration releases Sulfur Oxides (SOx). Waste manifest must declare sulfur content.

Pre-Disposal Stabilization (The Self-Validating System)

Before moving the vessel to the Satellite Accumulation Area (SAA), you must validate the state of the waste. This protocol ensures the waste is stable during storage.

Protocol A: Assessing Stability
  • Visual Inspection: Check for polymerization (tar-like solids) or precipitation.

  • pH Validation: If the waste is in solution, verify pH < 4 using a litmus strip.

    • Reasoning: If the pH is neutral/basic, the acid has been neutralized, potentially generating heat or salts that may precipitate.

  • Solvent Compatibility Check: Ensure the carrier solvent (if applicable) is compatible with the waste container (e.g., do not put DCM solutions in standard LDPE carboys; use HDPE or Glass).

Protocol B: Odor Control (Stench Management)

If the compound emits a strong sulfide odor:

  • Do NOT use Bleach (Sodium Hypochlorite): While bleach is a common deodorizer, it is a strong oxidizer. Mixing bleach with concentrated pyrrole/thioether compounds can cause an immediate exothermic reaction.

  • Preferred Method: Double-bag solid waste in heavy-duty polyethylene bags (minimum 2 mil thickness) before placing in the drum. For liquids, ensure the cap has a Teflon liner and is torqued correctly.

Step-by-Step Disposal Workflow

Phase 1: Segregation

NEVER pour this compound into the "General Organic Solvent" carboy if that carboy contains oxidizers or unknown mixtures.

  • Liquid Waste: Segregate into Stream C: Organic Acids .

    • Acceptable Solvents in Stream: Methanol, Ethanol, DMSO, Acetic Acid.

    • Prohibited: Nitric Acid, Hydrogen Peroxide, Sodium Hydroxide.

  • Solid Waste: Segregate into Stream S: Hazardous Solid Waste .

    • Includes: Contaminated gloves, paper towels, and pure solid substance.

Phase 2: Packaging & Labeling[3][9]
  • Select Container:

    • Liquids: Amber Glass (preferred for light sensitivity) or HDPE.

    • Solids: Wide-mouth HDPE jar.

  • Labeling Requirements (RCRA/GHS):

    • Chemical Name: Must be written out fully: "Acetic acid, (1H-pyrrol-2-ylthio)-". Do not use abbreviations.

    • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Irritant.

    • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "10% in DMSO").

Phase 3: Satellite Accumulation

Store the container in the SAA inside a secondary containment tray (polypropylene) to capture any leaks. Ensure this tray is separate from base/caustic waste streams.

Visual Decision Logic (Graphviz)

The following diagram illustrates the decision matrix for disposing of Acetic acid, (1H-pyrrol-2-ylthio)-.

DisposalWorkflow Start Waste: Acetic acid, (1H-pyrrol-2-ylthio)- StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid SolventCheck Check Solvent Compatibility Liquid->SolventCheck halogenated Halogenated Solvent? SolventCheck->halogenated StreamA Stream A: Halogenated Organic Acids halogenated->StreamA Yes (e.g., DCM) StreamC Stream C: Non-Halogenated Organic Acids halogenated->StreamC No (e.g., MeOH, DMSO) OxidizerWarn CRITICAL: NO OXIDIZERS (Risk of Exotherm) StreamA->OxidizerWarn StreamC->OxidizerWarn Bagging Double Bag (Odor Control) Solid->Bagging SolidBin Bin: Hazardous Solid Waste Bagging->SolidBin

Caption: Operational workflow for segregating Acetic acid, (1H-pyrrol-2-ylthio)- based on physical state and solvent composition.

Emergency Contingencies

Spill Response (Small Scale < 100 mL/g)
  • Evacuate & Ventilate: If the stench is overwhelming, evacuate the immediate area.

  • PPE Upgrade: Wear double nitrile gloves (0.11mm min) and safety goggles.

  • Neutralization/Absorption:

    • Do not use water initially (may spread the organic acid).

    • Use a Dry Absorbent (Vermiculite or Clay).

    • Optional: Cover with Sodium Bicarbonate (

      
      ) to neutralize the acid moiety. Caution:  This will generate 
      
      
      
      gas. Add slowly.
  • Collection: Sweep into a dustpan and place in the Hazardous Solid Waste bin.

Exposure First Aid[1][2][4][7][10]
  • Skin Contact: Wash with soap and water for 15 minutes.[1][2][4] The pyrrole moiety is lipophilic; soap is essential to remove it.

  • Eye Contact: Flush with water for 15 minutes.[2][4][6][9] Seek medical attention immediately (corrosive risk).[5][6][7]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 2-(1H-pyrrol-2-yl)acetic acid (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling Acetic acid, (1H-pyrrol-2-ylthio)-

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Acetic acid, (1H-pyrrol-2-ylthio)-

Acetic acid, (1H-pyrrol-2-ylthio)- is a highly versatile bifunctional building block widely utilized in drug discovery and advanced organic synthesis. However, its molecular architecture presents a unique triad of occupational hazards: an electron-rich pyrrole ring susceptible to spontaneous oxidation, a thioether linkage that presents a significant malodorous and respiratory hazard[1], and a terminal carboxylic acid that imparts corrosivity and severe ocular damage risks[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides a mechanistic rationale for Personal Protective Equipment (PPE) selection and self-validating operational protocols to ensure absolute safety and logistical efficiency in the laboratory[2].

Mechanistic Basis for PPE Selection

The selection of PPE for this specific compound is dictated by the chemical reactivity of its functional groups. Standard latex gloves are insufficient; the organic thioether component rapidly permeates latex, leading to dermal exposure and systemic absorption. Furthermore, the acetic acid moiety acts as a corrosive agent that can cause immediate tissue necrosis upon contact.

To mitigate these risks, the defense strategy relies on chemical-resistant elastomers and strict atmospheric controls. Respiratory protection is equally critical, as the volatility of the sulfurous components can cause severe mucosal irritation and olfactory fatigue, masking the presence of a leak[1].

Quantitative PPE Specifications
PPE CategoryMaterial SpecificationMechanistic RationaleStandard / Breakthrough Time
Hand Protection Nitrile (min 0.11 mm thickness) or NeopreneNitrile provides high-density crosslinking that resists permeation by both aliphatic carboxylic acids and lipophilic thioethers.>480 min (EN 374 / ASTM F739)
Eye Protection Chemical Splash Goggles (Indirect Vented)The acidic moiety poses a severe risk of corneal damage. Indirect venting prevents vapor accumulation while blocking liquid splashes.ANSI Z87.1-2020 Compliant
Respiratory Half-face respirator with OV/AG cartridgesOrganic Vapor (OV) media traps pyrrole/thioether fumes; Acid Gas (AG) media neutralizes acetic acid vapors if fume hood containment fails.NIOSH Approved (Use only if outside hood)
Body Protection Flame-Resistant (FR) Lab CoatProtects against corrosive splashes and the potential flammability of organic solvents used during synthesis.NFPA 2112 Compliant

Operational Workflow

The following logic tree dictates the safe handling lifecycle of Acetic acid, (1H-pyrrol-2-ylthio)-, from initial dispensing to final waste segregation.

Workflow N1 1. Fume Hood Verification (Face Velocity >100 fpm) N2 2. Don Specialized PPE (Nitrile, Splash Goggles, FR Coat) N1->N2 Pass N3 3. Inert Atmosphere Dispensing (Ar/N2 Purge to Prevent Oxidation) N2->N3 PPE Secured N4 4. Reaction Execution (Temperature Monitored) N3->N4 Sealed Transfer N5 5. Controlled Quenching (Mild Base: NaHCO3) N4->N5 Reaction Complete N6 6. Hazardous Waste Segregation (Halogen-Free Organics) N5->N6 pH 7.0 Reached

Operational workflow for the safe handling and processing of (1H-pyrrol-2-ylthio)acetic acid.

Self-Validating Experimental Protocols

Every protocol utilized in the handling of this compound must be a self-validating system—meaning the procedure includes built-in diagnostic checks to verify success and safety at each critical juncture.

Protocol A: Safe Dispensing and Reaction Setup

Due to the air-sensitive nature of the pyrrole ring and the stench hazard of the thioether, dispensing must be strictly controlled.

  • Environmental Verification: Activate the chemical fume hood and verify the digital airflow monitor reads a minimum face velocity of 100 feet per minute (fpm).

    • Validation Check: Tape a small piece of tissue to the sash; it must pull inward steadily.

  • Atmospheric Purge: Connect the reaction vessel to a Schlenk line. Purge the vessel with high-purity Argon or Nitrogen for 15 minutes to displace oxygen.

    • Validation Check: Observe the oil bubbler; a steady rate of 1-2 bubbles per second confirms positive inert pressure.

  • Dispensing: Weigh the Acetic acid, (1H-pyrrol-2-ylthio)- directly inside the fume hood using an analytical balance enclosed in a draft shield.

  • Solubilization: Dissolve the compound in an anhydrous, degassed solvent (e.g., Dichloromethane or Dimethylformamide) via a chemically resistant syringe.

  • Reaction Quenching: Upon reaction completion, neutralize the unreacted acetic acid moiety by adding saturated aqueous Sodium Bicarbonate (

    
    ) dropwise at 0°C.
    
    • Causality Note: A weak base is mandatory. Using a strong base like

      
       will trigger a violent exothermic reaction, potentially aerosolizing the toxic thioether components.
      
    • Validation Check: Cease addition when

      
       evolution (bubbling) stops.
      
Protocol B: Spill Response and Disposal Plan

In the event of a breach, immediate containment is required to prevent the spread of corrosive and malodorous vapors[2].

  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. Lower the fume hood sash completely.

  • PPE Escalation: If the spill occurs outside the hood, the responder must don a half-face respirator equipped with OV/AG cartridges before approaching the spill zone.

  • Containment & Absorption: Surround the spill perimeter with an inert, non-combustible absorbent such as dry sand or vermiculite.

    • Causality Note: Never use paper towels or sawdust. The acidic nature of the compound can initiate an exothermic degradation of combustible organics.

  • In-Situ Neutralization: Liberally apply solid Calcium Carbonate (

    
    ) or Sodium Bicarbonate over the absorbed spill to neutralize the acetic acid.
    
    • Validation Check: Spray lightly with water; the absence of fizzing indicates complete neutralization.

  • Collection & Segregation: Sweep the neutralized matrix using a non-sparking polypropylene brush and dustpan. Transfer to a high-density polyethylene (HDPE) waste container. Label strictly as "Hazardous Waste: Corrosive Organic Sulfur/Pyrrole Mixture."

References

  • Ataman Kimya. "PYRROLE - Handling and Storage Precautions." Ataman Chemicals. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Institutes of Health. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.